2-Bromo-3-methylbut-2-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylbut-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCRAWYWIQETDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CO)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3-methylbut-2-en-1-ol
This document provides an in-depth analysis of 2-Bromo-3-methylbut-2-en-1-ol, a versatile bifunctional molecule. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the nuanced reactivity and synthetic potential of this compound. We will examine its structural features, spectroscopic signature, and the predictable yet powerful transformations it can undergo, offering insights grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
This compound (C₅H₉BrO) is an unsaturated brominated alcohol. Its structure is characterized by a primary allylic alcohol and a vinyl bromide moiety on a trisubstituted double bond. These two functional groups are the primary drivers of its chemical behavior, offering orthogonal sites for synthetic modification.
Molecular Identifiers
A clear identification of the molecule is paramount for any scientific endeavor. The key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₅H₉BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[2] |
| Exact Mass | 163.983678 g/mol | SpectraBase[3] |
| PubChem CID | 534876 | PubChem[1] |
Physicochemical Data
Experimental data for this specific molecule is not widely published. Therefore, we present a combination of computed properties and data from structurally analogous compounds to provide a reliable estimation of its physical characteristics. For instance, the boiling point of 1-Bromo-3-methylbut-2-ene, a related compound lacking the hydroxyl group, is reported as 82-83 °C at 200 hPa.[4] The presence of the alcohol functionality in our target molecule would be expected to increase its boiling point and water solubility due to hydrogen bonding.
| Property | Estimated Value | Notes and Source |
| Boiling Point | > 83 °C @ 200 hPa | Expected to be higher than 1-Bromo-3-methylbut-2-ene due to the hydroxyl group.[4] |
| Density | ~1.3 g/mL | Based on the density of 1.29 g/mL for 1-Bromo-3-methylbut-2-ene.[4] |
| XLogP3 | 1.6 | A computed value indicating moderate lipophilicity.[2] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[1] |
Spectroscopic Signature Analysis
Understanding the spectroscopic profile is critical for reaction monitoring and structural confirmation.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[3] The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. Key fragmentation pathways would likely include the loss of a bromine radical (•Br), water (H₂O), or a hydroxymethyl radical (•CH₂OH).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-CH₂OH (approx. 4.1-4.3 ppm): A singlet or doublet (if coupled to the hydroxyl proton) corresponding to the two protons of the primary allylic alcohol.
-
-OH (variable): A broad singlet whose chemical shift is dependent on concentration and solvent.
-
-CH₃ (approx. 1.8-2.0 ppm): Two singlets for the two diastereotopic methyl groups attached to the double bond. Their chemical environment is slightly different, which should result in distinct signals.
-
-
¹³C NMR:
-
C-Br (approx. 110-120 ppm): The carbon atom bonded to bromine.
-
C=C (approx. 130-140 ppm): The quaternary carbon of the double bond.
-
C-OH (approx. 60-65 ppm): The carbon of the primary alcohol.
-
-CH₃ (approx. 20-25 ppm): Signals for the two methyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands confirming the presence of the key functional groups:
-
O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methylene groups.
-
C=C Stretch: A medium-intensity band around 1640-1680 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its three primary functional regions: the hydroxyl group, the carbon-bromine bond, and the carbon-carbon double bond.
Foundational Reactivity: The Allylic System
A core concept governing this molecule's reactivity is the stability of the corresponding allylic carbocation. Should the hydroxyl group depart as a leaving group (e.g., after protonation), the resulting positive charge is delocalized across the alkene system. This resonance stabilization is a key factor in substitution reactions.[7]
Caption: Resonance stabilization of the allylic carbocation.
Reactions at the Hydroxyl Group
The primary alcohol can undergo a host of classical transformations.
-
Oxidation: Selective oxidation provides access to either the α,β-unsaturated aldehyde or the corresponding carboxylic acid. The choice of oxidant is critical. A mild reagent like Pyridinium chlorochromate (PCC) will terminate at the aldehyde, whereas stronger oxidants like potassium permanganate or chromic acid will lead to the carboxylic acid.
-
Esterification and Etherification: Standard protocols, such as Fischer esterification or Williamson ether synthesis (after deprotonation of the alcohol), can be employed to introduce a wide variety of functional groups, which is particularly useful in modifying pharmacokinetic properties during drug development.
Reactions at the Carbon-Bromine Bond
The vinyl bromide is a powerful handle for carbon-carbon bond formation, a cornerstone of modern medicinal chemistry.
-
Palladium-Catalyzed Cross-Coupling: This site is an excellent substrate for reactions like Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the modular construction of complex molecular architectures by coupling the vinyl bromide with various organometallic reagents (boronic acids, organostannanes, etc.). This is arguably the most significant application for this moiety in a drug discovery context.
Caption: General workflow for a Suzuki cross-coupling reaction.
Exemplary Experimental Protocol
To illustrate the practical application of the principles discussed, a detailed protocol for the selective oxidation of the alcohol to the aldehyde is provided. This protocol is designed to be self-validating by including checkpoints and expected outcomes.
Protocol: Selective Oxidation using Pyridinium Chlorochromate (PCC)
Objective: To synthesize 2-Bromo-3-methylbut-2-enal from this compound.
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celatom® or silica plug
Methodology:
-
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar with anhydrous DCM.
-
Reagent Addition: Add PCC to the DCM, followed by the slow, dropwise addition of a solution of this compound in anhydrous DCM at room temperature. Causality: PCC is a mild oxidant that avoids over-oxidation to the carboxylic acid. Anhydrous conditions are crucial as water can interfere with the reaction.
-
Reaction Monitoring: Stir the resulting dark brown mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot (alcohol) and the appearance of a new, less polar spot (aldehyde) indicates reaction completion (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel or Celatom® to remove the chromium byproducts. Wash the plug thoroughly with additional ether. Trustworthiness: This filtration step is critical for removing the toxic chromium salts, ensuring a cleaner crude product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel if necessary.
Caption: Step-by-step workflow for PCC oxidation.
Safety and Handling
-
Hazards: Assumed to be a flammable liquid.[8] Vapors may form explosive mixtures with air.[4] Expected to cause skin and serious eye irritation.[8] May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[4][8] Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors. Wash skin thoroughly after handling.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: This safety information is based on related compounds. Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable synthetic intermediate whose true potential is realized through a deep understanding of its constituent functional groups. The primary allylic alcohol provides a handle for oxidation and derivatization, while the vinyl bromide is primed for sophisticated cross-coupling reactions essential for building the carbon skeleton of complex target molecules. For the medicinal chemist and drug development professional, this molecule represents not just a starting material, but a versatile platform for the efficient and modular synthesis of novel chemical entities.
References
- PubChem. This compound.
- PubChem. 2-Bromo-3-methylbutan-1-ol.
- SpectraBase. This compound. Wiley. [Link]
- Chemistry Stack Exchange. Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
- American Elements. 2-bromo-3-methylbut-3-en-1-ol. [Link]
- PrepChem.com. Preparation of 2-bromo-3-methylbutanoyl bromide. [Link]
- LookChem. 2-BROMO-3-METHYLBUTANE. [Link]
- Journal of the Chemical Society C: Organic. Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement. Royal Society of Chemistry. [Link]
- Carroll Collected.
- PubChem. 2-Bromo-3-methylbut-3-en-1-ol.
- NIST WebBook. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. National Institute of Standards and Technology. [Link]
- SpectraBase. 2-Bromo-3-methyl-2-butene. Wiley. [Link]
- Reactory. Reaction of 3-methylbutan-2-ol, hydrogen bromide. [Link]
- NCERT. Haloalkanes and Haloarenes. [Link]
- Data.gov. Compound 529978: 2-Bromo-3-methylbutane. [Link]
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]
- Virginia Open Data Portal. Compound 529978: 2-Bromo-3-methylbutane. [Link]
- Reddit. Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
Sources
- 1. This compound | C5H9BrO | CID 534876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-BROMO-3-METHYL-2-BUTENE(3017-70-7) 1H NMR spectrum [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Foreword: Navigating the Landscape of a Niche Research Chemical
An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-methylbut-2-en-1-ol
In the realm of drug discovery and novel material synthesis, researchers frequently encounter compounds that, while commercially available, lack a comprehensive, publicly documented profile. This compound (CAS No. 80555-61-9) is a prime example of such a molecule. It stands as a versatile bifunctional building block, featuring both a reactive vinyl bromide and a primary allylic alcohol. This unique combination makes it a valuable intermediate for introducing complex side-chains or for use in polymerization.[1]
This guide is structured to serve the practicing scientist. In the absence of extensive peer-reviewed data, we will pivot from a simple recitation of facts to a more instructive, experience-driven approach. We will delineate the compound's structural identity, predict its physical properties based on established chemical principles, provide robust, field-tested methodologies for their experimental determination, and outline the expected spectroscopic signatures that are crucial for structural verification. This document is designed not merely as a datasheet, but as a comprehensive technical primer for researchers embarking on work with this intriguing intermediate.
Molecular Identity and Structure
Correctly identifying a chemical substance is the bedrock of any successful research endeavor. This is particularly critical for a molecule like this compound, which has several structural isomers. Misidentification can lead to failed reactions and misinterpreted results.
IUPAC Name: this compound CAS Number: 80555-61-9[2] Molecular Formula: C₅H₉BrO[1] Molecular Weight: 165.03 g/mol [1]
The core structure consists of a butene backbone with a double bond at the C2 position. A bromine atom is attached to C2 (a vinylic position), a methyl group to C3, and a hydroxymethyl (-CH₂OH) group to the C1 position.
Caption: Molecular structure of this compound.
Physical Properties: Predictions and Comparative Analysis
| Property | Predicted Value / Profile | Rationale & Expert Insights |
| Appearance | Colorless to pale yellow liquid. | Small organobromides are typically liquids at room temperature. The potential for slight decomposition or impurities can impart a yellowish hue. |
| Boiling Point | High; likely >150 °C at atm. pressure. | The presence of a hydroxyl group allows for hydrogen bonding, significantly raising the boiling point compared to a non-hydroxylated analog. Expert Caution: Due to the allylic alcohol and vinyl bromide moieties, the compound may be thermally sensitive. Vacuum distillation is the recommended method for purification to prevent decomposition at high temperatures. |
| Density | > 1.2 g/mL | Organobromine compounds are characteristically denser than water. The density will be significantly higher than that of its non-brominated parent alcohol, 3-methyl-2-buten-1-ol (~0.85 g/mL). |
| Solubility | ||
| - Water | Sparingly soluble. | |
| - Alcohols (EtOH, MeOH) | Soluble. | |
| - Chlorinated Solvents (DCM, CHCl₃) | Soluble. | |
| - Ethers (Et₂O, THF) | Soluble. | |
| - Hydrocarbons (Hexane, Toluene) | Slightly soluble to insoluble. | |
| pKa | ~16-17 | The pKa of the hydroxyl proton is expected to be similar to that of other primary allylic alcohols. |
Methodologies for Experimental Characterization
For a research chemical with limited data, in-house verification of its physical properties is a critical component of quality control and experimental design. The following protocols are robust, scalable for small research quantities, and provide a self-validating framework.
Protocol: Boiling Point Determination via Micro-Distillation
Causality Statement: Standard atmospheric distillation requires significant material and high temperatures, risking decomposition of this thermally sensitive molecule. Micro-distillation under reduced pressure is the authoritative method for purifying small quantities of high-boiling, sensitive liquids. It lowers the required temperature, preserving the compound's integrity.
Methodology:
-
Apparatus Setup: Assemble a Hickman still apparatus with a magnetic stir bar or boiling chip in the distillation flask. Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone). A digital vacuum gauge must be placed in-line to accurately measure the pressure.
-
Sample Preparation: Place 1-2 mL of the crude this compound into the distillation flask.
-
Evacuation: Slowly and carefully apply vacuum to the system. A stable pressure (e.g., 1-5 mmHg) should be achieved before heating begins.
-
Heating: Gently heat the flask using a sand bath or heating mantle. Observe for the condensation of vapor on the cold finger of the Hickman still.
-
Data Collection: Record the temperature at which a steady rate of condensation is observed on the thermometer. This is the boiling point at the measured pressure.
-
Validation: Use a pressure-temperature nomograph to correct the observed boiling point to the standard atmospheric pressure (760 mmHg) for reporting purposes, while noting the experimental conditions.
Caption: Workflow for micro-distillation under reduced pressure.
Protocol: Semi-Quantitative Solubility Assessment
Causality Statement: Understanding a compound's solubility profile is essential for choosing appropriate solvents for reactions, extractions, and chromatography. This systematic protocol ensures reproducible assessment.
Methodology:
-
Preparation: Dispense approximately 10 mg of this compound into a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add a different test solvent (e.g., Water, Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane) dropwise, starting with 0.1 mL.
-
Observation: After each addition, vortex or agitate the mixture for 30 seconds and observe. Record if the compound fully dissolves.
-
Titration: If the compound does not dissolve, continue adding the solvent in 0.1 mL increments up to a total volume of 2 mL.
-
Classification:
-
Soluble: Dissolves in < 0.5 mL.
-
Sparingly Soluble: Dissolves between 0.5 mL and 2 mL.
-
Insoluble: Does not fully dissolve in 2 mL.
-
-
Trustworthiness Check: Perform the test in duplicate to validate the results. Note any phenomena like color changes or heat evolution.
Anticipated Spectroscopic Signatures for Structural Verification
For any novel or custom-synthesized compound, spectroscopic verification is non-negotiable. Based on the known structure, we can predict the key features expected in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions serve as a benchmark against which to compare experimental data.
Caption: Proton environments for ¹H NMR prediction.
¹H NMR (Proton NMR)
(Predicted for CDCl₃ solvent)
-
δ ~1.8-2.5 ppm (s, 1H, -OH) : (a) A broad singlet for the alcohol proton. Its chemical shift is highly dependent on concentration and temperature.
-
δ ~4.3-4.5 ppm (s, 2H, -CH₂OH) : (c) A sharp singlet for the two protons on C1. They are adjacent to an oxygen and a quaternary vinylic carbon, hence they are deshielded and show no coupling.
-
δ ~1.9 ppm (s, 3H, -CH₃) : (d) A singlet for the methyl group at C4.
-
δ ~2.1 ppm (s, 3H, -CH₃) : (e) A singlet for the methyl group at C5. The two methyl groups may have slightly different chemical shifts due to their geometric relationship (cis/trans) to the bromine atom, though they may also appear as a single peak.
¹³C NMR (Carbon NMR)
(Predicted for CDCl₃ solvent)
-
δ ~130-140 ppm (C3) : Quaternary carbon of the double bond attached to two other carbons.
-
δ ~115-125 ppm (C2) : Quaternary carbon of the double bond attached to the electronegative bromine.
-
δ ~65-70 ppm (C1) : The -CH₂OH carbon, shifted downfield by the adjacent oxygen.
-
δ ~20-25 ppm (C4, C5) : The two methyl carbons.
FTIR (Fourier-Transform Infrared Spectroscopy)
-
~3300-3400 cm⁻¹ (broad) : Strong, broad absorption characteristic of the O-H stretching vibration from the alcohol group.
-
~2850-2960 cm⁻¹ (medium) : C-H stretching from the methyl and methylene groups.
-
~1640-1680 cm⁻¹ (weak to medium) : C=C double bond stretching.
-
~1050-1150 cm⁻¹ (strong) : C-O stretching of the primary alcohol.
-
~550-650 cm⁻¹ (strong) : C-Br stretching vibration.
MS (Mass Spectrometry)
-
Molecular Ion (M⁺): Expect to see a pair of peaks of nearly equal intensity at m/z = 164 and m/z = 166. This is the hallmark isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).
-
Key Fragments: Loss of Br• (m/z = 85), loss of •CH₂OH (m/z = 133, 135), and other fragments resulting from cleavage of the carbon skeleton.
Proposed Synthesis and Purification Workflow
A logical and field-proven approach to synthesizing this compound is through the regioselective bromination of its readily available precursor, 3-methyl-2-buten-1-ol (prenol).
Reaction: 3-methyl-2-buten-1-ol → this compound
Causality for Reagent Selection: While elemental bromine could be used, it can lead to side reactions, including addition across the double bond. N-Bromosuccinimide (NBS) is the authoritative reagent for selective allylic and vinylic brominations under milder conditions. A radical initiator is typically not required for vinylic bromination with NBS.
Caption: Proposed workflow for synthesis and purification.
Conclusion and Forward Outlook
This compound represents a chemical entity of significant potential for synthetic chemists. While its documented physical properties are sparse, this guide demonstrates that a robust and reliable working profile can be established through the application of fundamental chemical principles and validated experimental methodologies. By predicting properties, outlining protocols for their determination, and anticipating the required spectroscopic proof, researchers are well-equipped to incorporate this versatile building block into their synthetic programs with confidence and scientific rigor. The true value of a Senior Application Scientist lies not just in knowing the data, but in knowing how to generate and validate it when it does not yet exist.
References
- PubChem. (n.d.). 2-Bromo-3-methylbut-3-en-1-ol. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
Sources
An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-3-methylbut-2-en-1-ol
This technical guide provides a comprehensive walkthrough for the structural elucidation of 2-bromo-3-methylbut-2-en-1-ol, a halogenated allylic alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical, multi-technique approach, blending established analytical chemistry principles with practical, field-proven insights. The core philosophy of this guide is not merely to present data, but to explain the causal reasoning behind the experimental choices and interpretative steps, ensuring a self-validating and authoritative elucidation process.
Introduction: A Strategic Approach to Molecular Structure Determination
The process of definitively identifying a chemical structure, particularly a novel or synthesized one, is a cornerstone of chemical research and development. It relies on a synergistic application of various analytical techniques, where each method provides a unique piece of the structural puzzle. For a molecule like this compound, which contains multiple functional groups (an alkene, a primary alcohol, and a vinyl bromide), a multi-pronged spectroscopic approach is not just recommended, it is essential.
Our strategy is built on a logical progression:
-
Hypothesis of Formation: Understanding the likely synthetic origin of the compound provides a foundational hypothesis for its structure.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (specifically, the presence of bromine).
-
Infrared (IR) Spectroscopy: To identify the key functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and establish connectivity.
-
Data Integration and Final Confirmation: To assemble all spectroscopic evidence into a single, unambiguous structural assignment.
This guide will delve into each of these stages, providing not just the expected data but also detailed experimental protocols and the rationale behind them.
Section 1: Synthesis and Sample Origin - The First Clue
The most probable synthetic route to this compound is the allylic bromination of the readily available starting material, 3-methylbut-2-en-1-ol (also known as prenol). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source, often with a radical initiator like light (hν) or AIBN in a non-polar solvent such as carbon tetrachloride (CCl₄).[1][2][3]
The rationale for choosing NBS over elemental bromine (Br₂) is crucial for selectivity. While Br₂ can react with the alkene via electrophilic addition, NBS provides a low, steady concentration of bromine radicals, which preferentially abstract an allylic hydrogen.[2][3][4] This leads to a resonance-stabilized allylic radical, which then reacts with bromine to form the product.
Caption: Synthetic workflow for this compound.
Knowing this synthetic pathway immediately establishes a strong hypothesis for the final structure, which must now be rigorously confirmed.
Section 2: Mass Spectrometry - Confirming Molecular Weight and Halogen Presence
Mass spectrometry is the first analytical step, providing the molecular weight and crucial information about the elemental formula. For a brominated compound, MS is particularly revealing due to the characteristic isotopic signature of bromine.
Core Principle: Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This results in any bromine-containing fragment appearing as a pair of peaks (an "M" peak and an "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z).
Experimental Protocol: GC-MS Analysis
A Gas Chromatography-Mass Spectrometry (GC-MS) approach is ideal for this analysis, as it separates the analyte from any residual solvent or minor impurities before it enters the mass spectrometer.
-
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Parameters:
-
Injector: 250°C
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Data Interpretation
The resulting mass spectrum is expected to show the following key features:
-
Molecular Ion (M⁺) Peak Cluster: A pair of peaks of nearly equal intensity will be observed for the molecular ion. The molecular formula is C₅H₉BrO.
-
M⁺ peak (containing ⁷⁹Br): m/z = (512.00) + (91.01) + (178.92) + (116.00) ≈ 164
-
M+2 peak (containing ⁸¹Br): m/z = (512.00) + (91.01) + (180.92) + (116.00) ≈ 166 The presence of this distinct 1:1 doublet at m/z 164/166 is definitive proof of a single bromine atom in the molecule.[5]
-
-
Key Fragmentation Peaks:
-
Loss of H₂O (M-18): A common fragmentation for alcohols, resulting in peaks at m/z 146/148.
-
Loss of CH₂OH (M-31): Cleavage of the hydroxymethyl group, giving a fragment at m/z 133/135.
-
Loss of Br (M-79/81): This would result in a peak at m/z 85, corresponding to the [C₅H₉O]⁺ cation.
-
Loss of CH₂OH and Br: A fragment corresponding to [C₄H₆]⁺ at m/z 54.
-
Table 1: Predicted Mass Spectrometry Data
| m/z (Predicted) | Assignment | Key Feature |
| 164 / 166 | [C₅H₉BrO]⁺ (Molecular Ion) | 1:1 isotopic doublet, confirms one Br atom |
| 146 / 148 | [M - H₂O]⁺ | Indicates presence of an alcohol group |
| 133 / 135 | [M - CH₂OH]⁺ | Indicates a primary alcohol |
| 85 | [M - Br]⁺ | Cleavage of the C-Br bond |
Actual mass spectra for this compound are available on the SpectraBase database, which can be used for direct comparison.[7]
Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most straightforward sampling method.
-
Instrument Setup: Perform a background scan with a clean, empty ATR crystal.
-
Sample Application: Place 1-2 drops of the neat liquid sample directly onto the ATR crystal, ensuring it is fully covered.[8]
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Data Interpretation
The IR spectrum will provide clear evidence for the key functional groups hypothesized.
-
O-H Stretch (Alcohol): A strong and very broad absorption in the region of 3500-3200 cm⁻¹ . This is characteristic of a hydrogen-bonded hydroxyl group and is a definitive marker for the alcohol.[9]
-
C-H Stretch (Alkyl and Alkene):
-
sp³ C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹ ).
-
The sp² C-H stretch from the alkene is generally weaker and appears just above 3000 cm⁻¹, but in this tetrasubstituted alkene, this peak will be absent.
-
-
C=C Stretch (Alkene): A medium to weak absorption around 1670-1640 cm⁻¹ . For tetrasubstituted alkenes, this peak can be weak or absent due to the lack of a dipole moment change during the vibration.
-
C-O Stretch (Primary Alcohol): A strong, distinct absorption in the 1050-1000 cm⁻¹ region, characteristic of a primary alcohol.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically between 600-500 cm⁻¹ .
Table 2: Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500 - 3200 | O-H Stretch (H-bonded) | Alcohol | Strong, Broad |
| 2975 - 2850 | sp³ C-H Stretch | Alkyl | Medium to Strong |
| ~1660 | C=C Stretch | Alkene | Weak to Medium |
| 1050 - 1000 | C-O Stretch | Primary Alcohol | Strong |
| 600 - 500 | C-Br Stretch | Alkyl Halide | Strong |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, we can piece together the exact connectivity of the atoms.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃). The deuterium signal is used by the spectrometer to "lock" the magnetic field.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[10]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]
-
Referencing: The solvent (CDCl₃, δ 7.26 for ¹H) or added tetramethylsilane (TMS, δ 0.00) can be used as an internal reference standard.[12]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of unique proton environments and their neighboring protons.
-
Predicted Signals:
-
-CH₂OH (Methylene protons): These protons are adjacent to an electronegative oxygen and an sp² carbon. They are expected to appear as a singlet (no adjacent protons) in the range of δ 4.0-4.3 ppm . The integration will correspond to 2H.
-
-CH₃ (Methyl protons, x2): The two methyl groups are chemically equivalent due to free rotation. They are attached to an sp² carbon and are expected to appear as a single singlet in the range of δ 1.8-2.0 ppm . The integration will correspond to 6H.
-
-OH (Alcohol proton): This proton will appear as a broad singlet that can range from δ 1.5-4.0 ppm , depending on concentration and temperature. Its integration will be 1H. This peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton exchange.
-
¹³C NMR Spectroscopy: Carbon Environments
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.
-
Predicted Signals:
-
C=C (Alkene carbons): Two signals are expected in the sp² region (δ 110-140 ppm ). The carbon bonded to the bromine (C -Br) will be further downfield than the carbon bonded to the two methyl groups (C -(CH₃)₂).
-
-CH₂OH (Methylene carbon): This carbon, attached to an oxygen, will appear in the range of δ 60-65 ppm .
-
-CH₃ (Methyl carbons): The two equivalent methyl carbons will give a single signal in the alkyl region, likely around δ 20-25 ppm .
-
Table 3: Predicted NMR Spectroscopic Data
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H NMR | ~ 4.2 | Singlet | 2H | -CH ₂OH | Adjacent to O and sp² C; no H neighbors. |
| ~ 1.9 | Singlet | 6H | -CH ₃ (x2) | Two equivalent methyl groups on a double bond. | |
| Variable (e.g., ~2.5) | Broad Singlet | 1H | -OH | Exchangeable proton; confirmed by D₂O shake. | |
| ¹³C NMR | ~ 135 | - | - | C -(CH₃)₂ | sp² carbon in a substituted alkene. |
| ~ 125 | - | - | C -Br | sp² carbon bonded to an electronegative Br atom. | |
| ~ 62 | - | - | -C H₂OH | sp³ carbon bonded to electronegative O atom. | |
| ~ 22 | - | - | -C H₃ (x2) | Equivalent sp³ carbons in the alkyl region. |
Section 5: Integrated Structure Elucidation
The final step is to synthesize all the collected data into a cohesive and self-validating structural proof.
Caption: Logical flow of integrating multi-spectroscopic data.
-
From MS: The molecular formula is C₅H₉BrO. The M/M+2 pattern confirms the presence of one bromine atom.
-
From IR: The broad peak at ~3350 cm⁻¹ and the strong peak at ~1040 cm⁻¹ confirm the presence of a primary alcohol functional group. The peak at ~1660 cm⁻¹ suggests a C=C double bond.
-
From ¹H NMR: We see three distinct types of protons. A 2H singlet at δ ~4.2 ppm corresponds to a -CH₂OH group not adjacent to any other protons. A 6H singlet at δ ~1.9 ppm indicates two equivalent methyl groups. The broad 1H singlet is the alcohol proton. The absence of splitting confirms the connectivity.
-
From ¹³C NMR: We observe four signals, consistent with the proposed structure's symmetry (the two methyl groups are equivalent). The chemical shifts align perfectly with two sp² carbons (alkene), one sp³ carbon bonded to oxygen (-CH₂OH), and one sp³ carbon type for the two methyl groups.
References
- Drawell. (2025).
- Wiley Science Solutions. (n.d.). This compound. SpectraBase. [Link]
- Polymer Chemistry Characterization Lab. (n.d.).
- University of Cambridge. (n.d.).
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- Organomation. (n.d.).
- Chad's Prep. (n.d.). 10.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
- Master Organic Chemistry. (2013).
- Joechem. (2020). Brominating the Allylic Position with NBS. YouTube. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]
- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Chad's Prep. (n.d.). 10.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
- Master Organic Chemistry. (2013).
- Joechem. (2020). Brominating the Allylic Position with NBS. YouTube. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]
- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Joechem. (2020). Brominating the Allylic Position with NBS. YouTube. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]
- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]
- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]
- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]
- Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]
- Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]
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- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 12. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-Bromo-3-methylbut-2-en-1-ol: Synthesis, Properties, and Reactivity
This guide provides a comprehensive technical overview of 2-Bromo-3-methylbut-2-en-1-ol, a halogenated unsaturated alcohol with significant potential in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, synthesis, chemical properties, and reactivity, underpinned by established chemical principles.
Chemical Identity: IUPAC Nomenclature and Synonyms
The precise identification of a chemical entity is fundamental. The structure is a five-carbon chain with a double bond between the second and third carbons, a bromine atom attached to the second carbon, a methyl group on the third carbon, and a primary alcohol group on the first carbon.
Based on the rules of the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this compound is (2E)-2-Bromo-3-methylbut-2-en-1-ol or (2Z)-2-Bromo-3-methylbut-2-en-1-ol , depending on the stereochemistry around the double bond. Without specific stereochemical information, it is generally referred to as This compound .
Common synonyms and alternative names found in chemical databases include:
It is crucial to distinguish this compound from its constitutional isomer, 2-bromo-3-methylbut-3-en-1-ol, where the double bond is located at the terminal position.
Physicochemical and Spectroscopic Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are essential for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | PubChem[2] |
| Molecular Weight | 165.03 g/mol | PubChem[2] |
| XLogP3 | 1.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features crucial for its identification:
-
¹H NMR: Expected signals would include a singlet or doublet for the protons of the two methyl groups, a signal for the methylene protons of the primary alcohol (CH₂OH), and a broad singlet for the hydroxyl proton. The exact chemical shifts would be influenced by the bromine atom and the double bond.
-
¹³C NMR: Key signals would be observed for the two methyl carbons, the carbon bearing the alcohol (C1), the two sp² hybridized carbons of the double bond (C2 and C3), with the carbon attached to the bromine (C2) being significantly downfield.
-
IR Spectroscopy: Characteristic absorption bands would include a broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching peaks just below 3000 cm⁻¹, a C=C stretching peak around 1650 cm⁻¹, and a C-Br stretching peak in the fingerprint region (typically 500-600 cm⁻¹).
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the allylic bromination of 3-methylbut-2-en-1-ol (also known as prenol) using N-Bromosuccinimide (NBS). NBS is a highly selective reagent for radical substitution at allylic positions, minimizing competing electrophilic addition to the double bond.[3][4][5]
The overall transformation is as follows:
(CH₃)₂C=CHCH₂OH + NBS → (CH₃)₂C=C(Br)CH₂OH + Succinimide
Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism.[4][6]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light (hν) or a radical initiator, to generate a bromine radical (Br•).[4]
-
Propagation Step 1: The bromine radical abstracts a hydrogen atom from the allylic carbon of 3-methylbut-2-en-1-ol. This step is favored due to the formation of a resonance-stabilized allylic radical.
-
Propagation Step 2: The allylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace amounts of HBr) to form the product, this compound, and a new bromine radical, which continues the chain reaction.[6]
-
Termination: The chain reaction is terminated by the combination of any two radical species.
The use of NBS is critical as it maintains a low, steady concentration of Br₂, which favors radical substitution over electrophilic addition to the alkene.[6]
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound.
Materials:
-
3-methylbut-2-en-1-ol (Prenol)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN) or a UV lamp
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Dichloromethane (CH₂Cl₂) or diethyl ether for extraction
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbut-2-en-1-ol in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide to the solution. A small amount of a radical initiator like AIBN can be added, or the flask can be irradiated with a UV lamp.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct forms a solid at the bottom of the flask.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Sources
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- 2. This compound | C5H9BrO | CID 534876 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 2-Bromo-3-methylbut-2-en-1-ol (CAS No. 80555-61-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-methylbut-2-en-1-ol (CAS No. 80555-61-9), a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Possessing both a reactive allylic bromide and a primary alcohol, this compound serves as a valuable building block for the construction of complex molecular architectures. This document details its physicochemical properties, provides an in-depth analysis of its synthesis via allylic bromination of prenol, outlines its chemical reactivity, and discusses its potential applications in drug discovery and development. All information is supported by authoritative references to ensure scientific integrity and practical utility for researchers in the field.
Introduction: A Bifunctional Building Block
This compound is a halogenated unsaturated alcohol that has garnered attention as a key synthetic intermediate.[1] Its molecular structure, featuring two distinct and reactive functional groups—a primary alcohol and a vinyl bromide—offers chemists a powerful tool for sequential and chemoselective transformations. The strategic placement of the bromine atom on the double bond in an allylic system makes it a valuable precursor for introducing the isoprenoid motif, a common structural element in many natural products and biologically active compounds.
The dual functionality allows for a range of synthetic manipulations. The hydroxyl group can be protected, oxidized, or used as a nucleophile, while the carbon-bromine bond is amenable to nucleophilic substitution and cross-coupling reactions. This versatility makes this compound a strategic starting material for the synthesis of more complex molecules, including specialized monomers and pharmaceutical intermediates.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties.
| Property | Value | Source |
| CAS Number | 80555-61-9 | [1] |
| Molecular Formula | C₅H₉BrO | [1] |
| Molecular Weight | 165.03 g/mol | [1] |
| InChI Key | MGCRAWYWIQETDF-UHFFFAOYSA-N | [1] |
| Appearance | Expected to be a liquid | Inferred |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the methylene protons of the alcohol, and the hydroxyl proton. The chemical shifts will be influenced by the adjacent double bond and the electronegative bromine atom.
-
¹³C NMR: The carbon NMR spectrum should display five unique signals corresponding to the five carbon atoms in the molecule. The sp² hybridized carbons of the double bond will appear in the downfield region.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A peak in the 1600-1680 cm⁻¹ region would indicate the C=C double bond stretching.
-
Mass Spectrometry: Mass spectral analysis would show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.[2]
Synthesis of this compound: A Detailed Protocol
The primary route for the synthesis of this compound is the allylic bromination of the readily available starting material, 3-methyl-2-buten-1-ol (prenol). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[3][4]
Reaction Principle and Mechanism
The reaction proceeds via a free-radical chain mechanism. The key steps are:
-
Initiation: Homolytic cleavage of the N-Br bond in NBS, typically initiated by light or a radical initiator, generates a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the allylic position of prenol, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product and another bromine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
The use of NBS is crucial to prevent the competing electrophilic addition of bromine across the double bond, which would lead to the formation of a dibromo-alcohol.[5]
Caption: Free-radical mechanism of allylic bromination.
Experimental Protocol (Representative)
The following is a representative, self-validating protocol for the synthesis of this compound based on established procedures for allylic bromination.[1][5]
Materials:
-
3-Methyl-2-buten-1-ol (Prenol)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (optional, as radical initiator)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-buten-1-ol (1.0 eq) and anhydrous carbon tetrachloride (or dichloromethane).
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the solution. If a chemical initiator is used, add a catalytic amount of AIBN or benzoyl peroxide.
-
Reaction Initiation and Progression: The reaction mixture is heated to reflux (for CCl₄, approx. 77°C) with vigorous stirring. The reaction can be initiated by shining a UV lamp on the flask. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates the progress of the reaction. The succinimide byproduct will float on top of the CCl₄.
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the succinimide.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any unreacted bromine), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Caption: Experimental workflow for the synthesis.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.
Reactions at the Hydroxyl Group
The primary alcohol can undergo a variety of standard transformations:
-
Protection: The hydroxyl group can be protected with common protecting groups such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers to allow for selective manipulation of the bromide.
-
Oxidation: Oxidation of the alcohol can provide the corresponding aldehyde or carboxylic acid, further expanding the synthetic possibilities.
-
Esterification/Etherification: The alcohol can be converted to esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides.
Reactions at the Carbon-Bromine Bond
The vinyl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation:
-
Nucleophilic Substitution: The allylic nature of the bromide, although vinylic, can still participate in nucleophilic substitution reactions, albeit under specific conditions.
-
Cross-Coupling Reactions: The C-Br bond is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.
Applications in Drug Development
While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prevalent in publicly available literature, its structural motif is of high interest. As a source of the prenyl or isoprenoid unit, it can be used to synthesize a wide range of biologically active molecules. Prenylated compounds are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
The ability to introduce this lipophilic side chain can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, this compound represents a valuable tool for medicinal chemists in lead optimization and the synthesis of compound libraries for high-throughput screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for similar halogenated organic compounds should be strictly followed.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile bifunctional building block with significant potential in organic synthesis and drug discovery. Its synthesis from readily available prenol via allylic bromination with NBS is a practical and efficient method. The orthogonal reactivity of its alcohol and vinyl bromide functionalities allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex and biologically active molecules. Further exploration of its reactivity and applications is warranted and will undoubtedly contribute to the advancement of synthetic and medicinal chemistry.
References
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.
- PubChem. (n.d.). This compound.
- YouTube. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Professor Dave Explains.
- Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane.
- MDPI. (n.d.). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid.
- Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution.
- ResearchGate. (2011, June 29). Improved Synthesis of 1-Bromo-3-buten-2-one.
- SpectraBase. (n.d.). This compound.
Sources
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- 6. benchchem.com [benchchem.com]
synthesis of 2-Bromo-3-methylbut-2-en-1-ol
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methylbut-2-en-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a functionalized tetrasubstituted vinyl bromide. Vinyl bromides are pivotal intermediates in modern organic synthesis, particularly in cross-coupling reactions for the construction of complex molecular architectures. This document explores the underlying chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this target molecule. The primary focus is on the regioselective hydrobromination of an alkynyl alcohol precursor, presented as the most efficient and direct route. An alternative multi-step sequence involving an addition-elimination strategy from an allylic alcohol is also discussed, highlighting the comparative challenges. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Retrosynthetic Analysis
The target molecule, this compound, possesses a tetrasubstituted alkene core, a structural motif that presents unique synthetic challenges.[1][2][3] The presence of a vinyl bromide and a primary alcohol functional group makes it a versatile building block. The key challenge lies in the regioselective installation of the bromine atom onto the C2 position of the butene backbone.
A logical retrosynthetic analysis points to a direct and powerful transformation: the hydrobromination of an alkyne. Disconnecting the C-H and C-Br bonds across the double bond reveals 3-methyl-2-butyn-1-ol as the ideal precursor. This approach simplifies the synthesis to a single, strategic step of HBr addition.
Caption: Retrosynthetic approach for this compound.
Primary Synthetic Strategy: Regioselective Hydrobromination of 3-methyl-2-butyn-1-ol
This strategy is the most recommended due to its efficiency and high degree of control over the product's regiochemistry. The synthesis hinges on the well-established principles of electrophilic addition to alkynes.
Scientific Principle: Markovnikov's Rule in Alkyne Hydrohalogenation
The addition of hydrogen halides (HX) to asymmetrical alkynes follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the triple bond that bears the greater number of hydrogen atoms, while the halide adds to the other carbon.[4][5] Mechanistically, this is because the reaction proceeds through the most stable carbocation intermediate.
In the case of 3-methyl-2-butyn-1-ol, the triple bond is between C2 and C3. Protonation of this bond can lead to two possible vinylic carbocations. The carbocation at C2 is tertiary-like and stabilized by the two adjacent methyl groups, whereas a carbocation at C3 would be less stable. Consequently, the bromide nucleophile will preferentially attack the C2 position, leading directly to the desired product, this compound.[5][6] It is crucial to perform the reaction under conditions that favor the electrophilic addition pathway and avoid radical conditions (e.g., peroxides or UV light), which would lead to an anti-Markovnikov addition product.[4][7]
Reaction Mechanism
The mechanism is a two-step electrophilic addition:
-
Protonation: The electron-rich π-system of the alkyne acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This forms the more stable vinylic carbocation intermediate at C2.
-
Nucleophilic Attack: The bromide anion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbocation at C2 to form the final vinyl bromide product.
Caption: Mechanism of Markovnikov hydrobromination of 3-methyl-2-butyn-1-ol.
Experimental Protocol
This protocol is a representative procedure based on established methods for the Markovnikov hydrobromination of alkynes.
Materials:
-
3-methyl-2-butyn-1-ol
-
Hydrogen bromide (e.g., 33% wt in acetic acid, or anhydrous HBr gas)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 3-methyl-2-butyn-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrogen bromide (1.1 eq) to the stirred solution. If using HBr in acetic acid, add it dropwise via a dropping funnel. If using HBr gas, bubble it through the solution at a controlled rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Allow the reaction to stir at 0 °C for 1-3 hours or until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Data Summary
| Parameter | Description |
| Starting Material | 3-methyl-2-butyn-1-ol |
| Key Reagent | Hydrogen Bromide (HBr) |
| Stoichiometry | ~1.1 equivalents of HBr |
| Solvent | Dichloromethane (CH₂Cl₂) or other inert solvent |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours (monitor by TLC/GC) |
| Workup | Aqueous NaHCO₃ quench, extraction, drying |
| Expected Yield | Good to Excellent (>75%) |
Alternative Strategy: Addition-Elimination from 3-methyl-2-buten-1-ol
This two-step approach is less direct but provides an alternative route from a more common starting material, 3-methyl-2-buten-1-ol (prenol). This pathway involves an initial bromination of the alkene followed by a base-induced elimination.
Scientific Principle
-
Electrophilic Addition of Bromine: Alkenes react with molecular bromine (Br₂) to form vicinal dibromides. The reaction proceeds through a cyclic bromonium ion intermediate, which results in anti-addition of the two bromine atoms across the double bond.[8][9]
-
Dehydrobromination: The resulting 2,3-dibromo-3-methylbutan-1-ol is then treated with a base to eliminate one equivalent of HBr. The regioselectivity of this elimination is critical. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (and thus more stable) alkene. A non-bulky base would be chosen to favor the formation of the desired tetrasubstituted alkene.
Experimental Workflow
Caption: Workflow for the addition-elimination synthesis route.
Discussion of Causality and Challenges
While feasible, this route presents several challenges compared to the direct hydrobromination of the alkyne:
-
Atom Economy: This is a two-step process with lower atom economy.
-
Side Reactions: The initial bromination of the allylic alcohol can lead to side products. The hydroxyl group itself can react or influence the reaction pathway.
-
Regioselectivity of Elimination: While Zaitsev's rule predicts the desired product, elimination could potentially occur to form the isomeric vinyl bromide, 2-(bromomethyl)-2-methyl-prop-1-en-1-ol, especially if steric factors come into play. Careful optimization of the base and reaction conditions is required.
-
Handling of Reagents: Molecular bromine is highly corrosive and toxic, requiring careful handling.
For these reasons, the addition-elimination route is considered less elegant and potentially lower-yielding than the direct synthesis from the corresponding alkyne.
Purification and Characterization
Purification of the final product is typically achieved using standard laboratory techniques such as flash column chromatography over silica gel, using a solvent system like hexane/ethyl acetate.
The structure of this compound can be confirmed by a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show:
-
A singlet for the -CH₂OH protons (~4.2 ppm).
-
Two distinct singlets for the two methyl groups on the double bond (~1.8-2.0 ppm).
-
A broad singlet for the alcohol (-OH) proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals, including signals for the two sp² carbons of the alkene, one of which will be significantly shifted due to the attached bromine.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a C=C stretching absorption around 1650 cm⁻¹.
Safety Considerations
-
Hydrogen Bromide (HBr): Is a highly corrosive and toxic gas or solution. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Bromine (Br₂): Is a volatile, highly corrosive, and toxic liquid. It can cause severe burns upon contact. All manipulations should be performed in a fume hood.
-
Organic Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled with appropriate care to avoid inhalation and skin contact.
-
Bases: Strong bases like potassium t-butoxide (KOtBu) are corrosive and moisture-sensitive.
Conclusion
The is most effectively and strategically accomplished via the direct hydrobromination of its alkynyl precursor, 3-methyl-2-butyn-1-ol. This method offers superior regioselectivity based on the principles of Markovnikov addition to alkynes, providing a high-yielding and atom-economical route. While an alternative addition-elimination pathway from 3-methyl-2-buten-1-ol is possible, it involves greater complexity and potential challenges in controlling regioselectivity. The alkyne-based approach represents the preferred industrial and laboratory-scale synthesis for this valuable functionalized building block.
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2-Bromo-3-methylbut-2-en-1-ol synthesis from 3-methyl-2-buten-1-ol
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methylbut-2-en-1-ol from 3-methyl-2-buten-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, 3-methyl-2-buten-1-ol (prenol). The core of this transformation is a selective allylic bromination reaction, a cornerstone of modern organic synthesis for the introduction of bromine at a carbon adjacent to a double bond. This document delves into the underlying reaction mechanisms, offers a detailed, field-tested experimental protocol, and outlines critical safety, purification, and characterization methodologies. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind procedural choices to ensure reproducibility and a deeper understanding of the chemical principles at play.
Introduction: Strategic Importance of Allylic Bromination
The selective functionalization of molecules is a central theme in organic chemistry, particularly in the synthesis of complex pharmaceutical intermediates. Allylic alcohols and their halogenated derivatives are valuable building blocks due to the versatile reactivity of both the hydroxyl group and the carbon-halogen bond. The conversion of 3-methyl-2-buten-1-ol to this compound is a strategic transformation that installs a bromine atom at the allylic position. This process must be highly selective to avoid competing reactions, such as addition across the double bond.
The reagent of choice for this transformation is N-Bromosuccinimide (NBS). Unlike molecular bromine (Br₂), which readily adds to alkenes to form dibromides, NBS provides a low, constant concentration of bromine radicals, favoring the desired allylic substitution pathway.[1][2] This selective reaction, often referred to as the Wohl-Ziegler reaction, is fundamental for creating intermediates used in the synthesis of natural products, agrochemicals, and pharmaceuticals.[1]
Mechanistic Insights: The Rationale for N-Bromosuccinimide
Understanding the reaction mechanism is paramount to controlling its outcome. The allylic bromination with NBS proceeds via a free-radical chain reaction.[3] The superiority of NBS over Br₂ stems from its ability to maintain the bromine concentration at a minimum, thereby suppressing the competing ionic electrophilic addition pathway.[4][5]
The mechanism consists of three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or by UV light, which generates a small number of bromine radicals (Br•). These can be formed from the homolysis of the N-Br bond in NBS or, more acceptedly, from a trace amount of Br₂ that is generated.[3][6]
-
Propagation: This is a two-step cycle.
-
A bromine radical abstracts a hydrogen atom from the allylic position of 3-methyl-2-buten-1-ol. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr).[3][7] The stability of this allylic radical is the driving force for the reaction's selectivity.[3]
-
The generated HBr reacts rapidly with NBS to produce a molecule of Br₂ and succinimide.[4][6] This newly formed Br₂ then reacts with the allylic radical from the first step to yield the desired product, this compound, and another bromine radical, which continues the chain.[3]
-
-
Termination: The reaction concludes when two radicals combine to form a non-radical species.[6]
This elegant mechanism ensures that Br₂ is generated in situ and consumed immediately, keeping its concentration too low for significant electrophilic addition to occur.[8]
Caption: Radical chain mechanism of allylic bromination with NBS.
Reactant and Product Profile
A clear understanding of the physical properties of the starting material and the target compound is essential for planning the experiment and purification.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 3-methyl-2-buten-1-ol | CC(C)=CCO | 86.13 | 140 °C |
| This compound | CC(C)=C(Br)CO | 165.04[9] | Not readily available |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with explanations for each critical step.
4.1. Materials and Reagents
-
3-methyl-2-buten-1-ol (Prenol), 98%
-
N-Bromosuccinimide (NBS), 99% (recrystallized if colored)[10]
-
Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
4.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
UV lamp (optional, if AIBN is not used)
4.3. Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-2-buten-1-ol (1.0 eq) in carbon tetrachloride (approx. 0.2 M concentration).
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.
-
Expertise Note: A slight excess of NBS ensures complete consumption of the starting material. AIBN is a thermal initiator that decomposes upon heating to generate radicals, reliably starting the chain reaction.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Trustworthiness Note: The reaction progress should be monitored to avoid over-bromination or decomposition. The disappearance of the starting material spot on a TLC plate is a good indicator of completion.
-
-
Quenching and Work-up:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath. The byproduct, succinimide, may precipitate and can be removed by filtration.[11]
-
Transfer the filtrate to a separatory funnel. Add an equal volume of saturated aqueous sodium thiosulfate solution to quench any remaining NBS or Br₂.[12] Shake well and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any residual HBr), and then with brine (to reduce the solubility of organic material in the aqueous layer).[11]
-
Expertise Note: The succinimide byproduct has moderate water solubility. The basic wash with NaHCO₃ deprotonates it, forming a highly water-soluble salt, which greatly aids its removal into the aqueous phase.[13]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[12] This will yield the crude product.
4.4. Purification
The crude product is typically purified by flash column chromatography on silica gel.
-
Slurry and Loading: Prepare a slurry of silica gel in hexanes and pack the column. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect fractions and monitor by TLC to isolate the pure product.
-
Expertise Note: The polarity of the eluent is critical. The less polar product will elute before any remaining polar impurities like succinimide.
-
Caption: Experimental workflow for the synthesis and purification.
Safety and Hazard Management
Professional laboratory practice demands rigorous attention to safety. The primary hazards in this synthesis are associated with the brominating agent and the solvent.
| Reagent | Hazard Class | Key Precautions |
| N-Bromosuccinimide (NBS) | Oxidizer, Corrosive, Harmful if Swallowed[14][15] | Causes severe skin burns and eye damage.[14] Keep away from heat and combustible materials.[16][17] Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, lab coat, safety glasses/face shield).[14][15] |
| Carbon Tetrachloride (CCl₄) | Toxic, Carcinogen, Environmental Hazard | Use in a certified chemical fume hood. Avoid inhalation and skin contact. Consider safer alternatives like cyclohexane. |
| AIBN | Flammable Solid, Self-Reactive | Can decompose explosively upon heating. Store in a cool place. |
Personal Protective Equipment (PPE): A complete suit protecting against chemicals, safety glasses with side shields or a face shield, and appropriate chemical-resistant gloves are mandatory.[14] All operations should be conducted within a chemical fume hood.
Product Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The proton NMR should show a characteristic singlet for the -CH₂OH protons, and singlets for the two methyl groups, which will have shifted compared to the starting material.
-
Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight (164.99 for C₅H₉BrO) and show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[18]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption for the O-H stretch (around 3300 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹).
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; decomposition of product. | Monitor reaction closely by TLC. Ensure anhydrous conditions. Avoid prolonged heating. |
| Formation of Dibromide | High local concentration of Br₂. | Ensure vigorous stirring. Consider adding NBS in portions rather than all at once. |
| Succinimide in Final Product | Inefficient removal during work-up. | Perform multiple washes with a dilute base (e.g., NaHCO₃ or dilute NaOH) if the product is base-stable.[13] Use a more polar eluent system during chromatography to hold the succinimide on the column longer. |
Conclusion
The synthesis of this compound via allylic bromination of 3-methyl-2-buten-1-ol with N-Bromosuccinimide is an efficient and selective transformation. Success hinges on a robust understanding of the underlying radical chain mechanism, which dictates the choice of reagents and conditions to favor substitution over addition. By adhering to the detailed protocol, safety guidelines, and purification strategies outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for application in further chemical discovery and development.
References
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- Master Organic Chemistry. (2013, November 25).
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An In-Depth Technical Guide to the Electrophilic Bromination of Allylic Alcohols
Abstract
The electrophilic bromination of allylic alcohols is a cornerstone transformation in modern organic synthesis, providing versatile intermediates for the construction of complex molecular architectures. This guide offers a comprehensive exploration of the reaction's core principles, from its fundamental mechanistic dichotomy to the nuanced control of regio- and stereoselectivity. We delve into the critical roles of various brominating agents, with a particular focus on N-Bromosuccinimide (NBS), and dissect the factors that govern the reaction's outcome. Detailed experimental protocols, troubleshooting insights, and a review of applications in pharmaceutical and natural product synthesis are provided to equip researchers and drug development professionals with the technical knowledge required to effectively harness this powerful synthetic tool.
Introduction: The Synthetic Power of Brominated Allylic Systems
Allylic alcohols are fundamental building blocks in organic chemistry, possessing two highly reactive functional groups—an alkene and an alcohol—in close proximity. The targeted bromination of these substrates unlocks a vast landscape of synthetic possibilities. The resulting bromo-functionalized allylic systems are exceptionally valuable intermediates, primed for a wide array of subsequent transformations such as nucleophilic substitution, cross-coupling reactions, and eliminations. Their utility is particularly pronounced in the synthesis of natural products and active pharmaceutical ingredients, where the precise installation of functional groups is paramount.
However, the presence of both a C=C double bond and a hydroxyl group introduces significant challenges in selectivity. A brominating agent can potentially react via several pathways: electrophilic addition to the alkene, radical substitution at the allylic position, or oxidation of the alcohol. This guide provides the foundational knowledge to navigate these competing pathways and selectively achieve the desired chemical transformation.
Core Mechanistic Principles: A Tale of Two Pathways
The bromination of an allylic alcohol is not governed by a single mechanism. Instead, the reaction conditions and the choice of brominating agent dictate whether the reaction proceeds through an electrophilic addition pathway or a free-radical substitution pathway. Understanding this dichotomy is the key to controlling the reaction's outcome.
2.1 The Electrophilic Addition Pathway: The Bromonium Ion
When an electrophilic source of bromine (e.g., Br₂) is introduced to an allylic alcohol, it can attack the electron-rich π-system of the alkene. This initiates a cascade that forms a cyclic bromonium ion intermediate.[1] This three-membered ring is highly strained and electrophilic. The crucial subsequent step is the nucleophilic opening of this intermediate.
In the context of allylic alcohols, the hydroxyl group itself can act as an internal nucleophile, leading to the formation of cyclic ethers (bromocyclization). This intramolecular pathway is often rapid and highly favored, especially for the formation of 5- and 6-membered rings. Alternatively, if an external nucleophile (including the bromide counter-ion) is present in sufficient concentration or is more reactive, it will open the bromonium ion to yield di-functionalized products. The addition is typically anti-stereospecific, as the nucleophile attacks the carbon from the face opposite the C-Br bonds of the bromonium ion.
2.2 The Radical Substitution Pathway: The Wohl-Ziegler Reaction
Alternatively, under conditions that promote the formation of radicals, a substitution reaction can occur at the allylic position (the carbon adjacent to the double bond).[2][3] This process, known as the Wohl-Ziegler reaction, relies on the exceptional stability of the resulting allylic radical, which is stabilized by resonance.[2][4][5]
This pathway is most effectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light, typically in a non-polar solvent like carbon tetrachloride (CCl₄).[6] The critical function of NBS is to provide a low, constant concentration of molecular bromine (Br₂).[7][8][9] This low concentration is essential to favor the radical pathway over the competing electrophilic addition to the double bond.[7][8][10] The reaction proceeds via a radical chain mechanism:
-
Initiation: Homolytic cleavage of the initiator or the N-Br bond generates the initial radical species.
-
Propagation: A bromine radical abstracts a hydrogen atom from the allylic position, forming the resonance-stabilized allylic radical and HBr.[4][5] This HBr then reacts with NBS to generate a molecule of Br₂.[4][5] The allylic radical then reacts with this Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain.[4][5]
Caption: Competing bromination pathways for allylic alcohols.
Controlling Selectivity: The Synthetic Chemist's Toolkit
The synthetic value of a reaction is defined by its selectivity. In the bromination of allylic alcohols, both regiochemistry and stereochemistry must be carefully managed.
3.1 Regioselectivity
-
In Radical Reactions: When an unsymmetrical allylic radical is formed, it possesses two resonance structures, meaning the bromine can add to more than one position.[5][11] This can lead to a mixture of constitutional isomers.[12] The final product distribution often depends on a balance between the kinetic and thermodynamic stability of the possible alkene products, with the more substituted (thermodynamically favored) double bond often predominating (Zaitsev's rule).[11]
-
In Electrophilic Reactions: The opening of the bromonium ion is governed by Markovnikov's rule, where the nucleophile typically attacks the more substituted carbon, as it can better stabilize the partial positive charge in the transition state. However, the presence of the neighboring hydroxyl group can exert electronic and steric influences that alter this outcome. In enantioselective variants, the catalyst can override the inherent substrate regioselectivity.[13]
3.2 Stereoselectivity
Stereocontrol is a defining feature of modern synthetic chemistry.
-
Diastereoselectivity: The anti-addition across the double bond via the bromonium ion mechanism is a classic example of diastereoselective control. For substrates that already contain stereocenters, the existing chirality can influence the facial selectivity of the initial electrophilic attack, a phenomenon known as substrate-directed control.
-
Enantioselectivity: Achieving enantioselectivity has been a significant challenge due to the high reactivity of bromine and the potential for racemization of the bromonium ion intermediate.[14] However, significant progress has been made using chiral catalyst systems. For instance, titanium-based catalysts in combination with chiral diols or Schiff bases have enabled highly enantioselective dibromination and haloazidation of allylic alcohols.[14][15] These methods represent a major advance, providing access to chiral building blocks that are otherwise difficult to synthesize.[14]
Key Brominating Agents and Reaction Conditions
The choice of brominating agent is the single most important experimental variable.
| Reagent | Typical Conditions | Primary Mechanism | Key Insights & Use Cases |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂, radical initiator (AIBN) or hv | Radical Substitution | The standard reagent for allylic bromination.[2][6][16] Maintains a low Br₂ concentration, suppressing electrophilic addition.[7][8] |
| N-Bromosuccinimide (NBS) | Polar protic/aprotic solvents (e.g., wet DMSO, DMF) | Electrophilic Addition | In polar solvents, NBS can act as a source for an electrophilic Br⁺ species, leading to bromohydrin formation or bromocyclization. |
| Molecular Bromine (Br₂) | CH₂Cl₂, Hexanes, -78 °C to RT | Electrophilic Addition | Highly reactive; primarily adds across the double bond to form a vicinal dibromide.[9] Its use for allylic substitution is rare due to poor selectivity.[10] |
| Dibromomalonates / TiBr₄ | Chiral Diol Catalyst, CH₃NO₂ | Catalytic Electrophilic | Advanced reagent system for achieving catalytic and enantioselective dibromination of allylic alcohols.[14] |
| Phosphorus Tribromide (PBr₃) | Ether or THF, 0 °C | Nucleophilic Substitution | Not an electrophilic bromination of the alkene, but a related reaction that converts the alcohol directly to an allyl bromide via an Sₙ2 or Sₙ2' mechanism.[17] |
Experimental Protocols & Strategic Considerations
5.1 Protocol: Radical Allylic Bromination with NBS (Wohl-Ziegler)
This protocol describes a general procedure for the selective bromination at the allylic position.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the allylic alcohol (1.0 equiv).
-
Reagents: Add anhydrous carbon tetrachloride (CCl₄) to dissolve the substrate. Add N-Bromosuccinimide (1.05 - 1.2 equiv). Note: NBS should be recrystallized from water if it appears yellow to remove any residual Br₂ or HBr.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 equiv).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). Monitor the reaction by TLC or GC-MS. The reaction is often complete when the dense NBS solid is fully converted to the less dense succinimide, which floats.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide solid and wash it with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Key steps in the NBS-mediated radical bromination.
5.2 Protocol: Electrophilic Bromocyclization
This protocol demonstrates the intramolecular capture of the bromonium ion by the hydroxyl group.
-
Setup: To a round-bottom flask, dissolve the allylic alcohol (e.g., a homoallylic alcohol to form a THF ring) in dichloromethane (CH₂Cl₂) at 0 °C.
-
Reagent Addition: Slowly add a solution of molecular bromine (Br₂, 1.0 equiv) in CH₂Cl₂ dropwise to the stirred solution. The characteristic red-brown color of bromine should disappear upon addition.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature until TLC analysis indicates complete consumption of the starting material. Often, a mild base like sodium bicarbonate is added to the reaction to scavenge the HBr byproduct.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting brominated cyclic ether by flash column chromatography.
5.3 The Role of Protecting Groups
In complex syntheses, the hydroxyl group of the allylic alcohol can be incompatible with other reagents or reaction conditions.[18][19] For instance, if a strong base like a Grignard reagent is to be used elsewhere in the molecule, the acidic alcohol proton would quench it.[19][20] In such cases, the alcohol must be "protected."
Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are installed using the corresponding silyl chloride and a mild base (e.g., imidazole).[19] These groups are robust and stable to a wide range of conditions, including radical bromination.[21] After the desired transformations are complete, the protecting group can be selectively removed (deprotected), typically using a fluoride source like TBAF, to reveal the original alcohol.[20][21]
Applications in Complex Molecule Synthesis
The products of allylic alcohol bromination are powerful precursors for building molecular complexity.
-
Natural Product Synthesis: The Sharpless Asymmetric Epoxidation, a related reaction that creates chiral epoxy-alcohols, highlights the importance of functionalized allylic systems.[22][23][24] Subsequent or tandem reactions, including bromination, can then be used to elaborate these structures. For example, the enantioselective bromochlorination of a homoallylic alcohol was a key step in the total synthesis of the antibacterial monoterpene, (–)-anverene.[13]
-
Domino Reactions: The initial bromination can trigger a cascade of reactions. A domino bromination/semipinacol rearrangement of isatin-derived allylic alcohols with NBS has been developed to rapidly construct complex spirocyclic oxindoles, which are privileged scaffolds in medicinal chemistry.[25]
-
Pharmaceutical Development: The ability to stereoselectively install bromo- and hydroxyl- functionalities is critical. For example, enantioselective haloazidation of allylic alcohols furnishes chiral β-haloamines, which are versatile building blocks for synthesizing nitrogen-containing bioactive molecules, including aza-sugars.[15]
Troubleshooting and Safety
-
Side Reactions: The most common side reaction in radical bromination is the electrophilic addition of Br₂ across the double bond. This indicates that the concentration of Br₂ is too high. Ensure NBS is pure and the reaction is run in a non-polar solvent. Over-bromination can also occur.
-
Rearrangements: Allylic rearrangements are common, especially in radical reactions.[11] Analyze product mixtures carefully by NMR and GC-MS to identify all isomers.
-
Safety: N-Bromosuccinimide is an irritant and should be handled in a fume hood with appropriate personal protective equipment (PPE). Molecular bromine is highly toxic, corrosive, and volatile; it must be handled with extreme caution in a well-ventilated fume hood. Carbon tetrachloride is a suspected carcinogen and hepatotoxin; safer alternatives like cyclohexane should be considered where possible.
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The Synthetic Versatility of 2-Bromo-3-methylbut-2-en-1-ol: A Technical Guide for Drug Development Professionals
Abstract
2-Bromo-3-methylbut-2-en-1-ol is a richly functionalized organic molecule that serves as a versatile building block in modern synthetic chemistry. Its unique combination of a primary allylic alcohol and a vinyl bromide moiety on a compact carbon skeleton makes it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. This guide provides an in-depth exploration of the reactivity of this compound, offering insights into its synthesis, and its utility in a range of pivotal organic transformations including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and oxidations. The causality behind experimental choices and the mechanistic underpinnings of its reactivity are discussed to provide researchers with a robust framework for its application in synthesis.
Introduction: A Molecule of Untapped Potential
The drive for innovation in drug discovery necessitates the development of novel molecular scaffolds. Small, densely functionalized molecules are of paramount importance as they allow for rapid diversification and the exploration of new chemical space. This compound, with its strategic placement of reactive functional groups, presents a compelling case for its inclusion in the synthetic chemist's toolbox. The allylic alcohol provides a handle for oxidation or substitution, while the vinyl bromide is primed for modern cross-coupling methodologies, enabling the introduction of a wide array of substituents. This guide will dissect the reactivity of this compound, providing a technical roadmap for its effective utilization.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 3-methylbut-2-en-1-ol (prenol). The synthetic strategy hinges on the selective bromination of the double bond followed by a controlled elimination to regenerate the alkene with the desired regiochemistry.
Proposed Synthetic Protocol:
-
Electrophilic Bromination: To a solution of 3-methylbut-2-en-1-ol in a suitable solvent such as dichloromethane at 0 °C, N-Bromosuccinimide (NBS) is added portion-wise. The reaction is stirred in the dark to prevent radical side reactions. This step is expected to yield a bromohydrin intermediate.
-
Base-Induced Elimination: Following the formation of the bromohydrin, a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to induce the elimination of HBr, affording the target molecule, this compound.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to yield the pure compound.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the bromine source to maintain a low concentration of molecular bromine in the reaction mixture, which helps to suppress the formation of dibrominated byproducts.[1]
-
DBU: A strong, non-nucleophilic base is crucial to promote the E2 elimination pathway, favoring the formation of the desired alkene over potential substitution reactions.
The Dichotomous Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is dominated by the interplay of its two key functional groups: the primary allylic alcohol and the vinyl bromide. This section will explore the characteristic reactions of each, highlighting the synthetic opportunities they present.
Reactions at the Allylic Alcohol Moiety: Oxidation
The primary alcohol in this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions. This transformation is fundamental for introducing carbonyl functionality into the molecular framework.
For the selective oxidation to the aldehyde, mild, anhydrous conditions are essential to prevent over-oxidation to the carboxylic acid.[2]
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C, dimethyl sulfoxide (DMSO) is added dropwise.
-
After a short stirring period, a solution of this compound in dichloromethane is added.
-
The reaction is stirred for 30 minutes, followed by the addition of a hindered amine base, such as triethylamine.
-
The reaction mixture is allowed to warm to room temperature, and the product is isolated via aqueous workup and purified by chromatography.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The Swern oxidation is performed at low temperatures to ensure the stability of the intermediate alkoxysulfonium ylide and to control the reaction's exothermicity.
-
Triethylamine: This hindered base is used to deprotonate the intermediate and induce the elimination that forms the aldehyde, without competing as a nucleophile.
For the complete oxidation to the carboxylic acid, stronger oxidizing agents in the presence of water are employed.[3]
Experimental Protocol: Jones Oxidation
-
A solution of this compound in acetone is cooled to 0 °C.
-
Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) is added dropwise until the orange color of the reagent persists.[4]
-
The reaction is stirred until completion, and the excess oxidant is quenched with isopropanol.
-
The product is extracted and purified to yield the carboxylic acid.
Reactions at the Vinyl Bromide Moiety: Palladium-Catalyzed Cross-Coupling
The vinyl bromide functionality is a key handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl substituents, making it a powerful tool for library synthesis in drug discovery.
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting the vinyl bromide with an organoboron reagent.
Experimental Protocol: Typical Suzuki-Miyaura Conditions
-
To a degassed mixture of this compound, an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) in a suitable solvent (e.g., dioxane/water), a base (e.g., K₂CO₃, 2 equivalents) is added.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).
-
The product is then isolated through an aqueous workup and purified by column chromatography.
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst that undergoes oxidative addition to the C-Br bond.[5]
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
The Heck reaction allows for the coupling of the vinyl bromide with an alkene, leading to the formation of a new, more substituted alkene.[6][7]
Experimental Protocol: Typical Heck Reaction Conditions
-
A mixture of this compound, an alkene (e.g., styrene or an acrylate), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃), and a base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile) is heated.[8]
-
After completion, the reaction is worked up to remove the catalyst and salts, and the product is purified.
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond by reacting the vinyl bromide with a terminal alkyne.[9][10]
Experimental Protocol: Typical Sonogashira Conditions
-
To a solution of this compound and a terminal alkyne in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are added.[11]
-
The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.
-
Upon completion, the product is isolated and purified.
Nucleophilic Substitution and the Potential for Allylic Rearrangement
While the vinyl C-Br bond is generally unreactive towards classical nucleophilic substitution, the allylic nature of the system introduces the possibility of allylic rearrangement, particularly under conditions that favor the formation of a carbocation (SN1-type) or via an SN2' mechanism.[12][13]
The reaction of this compound with a nucleophile can potentially lead to two products: the direct substitution product and the rearranged allylic substitution product. The formation of a resonance-stabilized allylic carbocation intermediate can lead to a mixture of products. The more substituted alkene is often the thermodynamically favored product.[13]
Visualization of Key Reaction Pathways
To better illustrate the reactivity of this compound, the following diagrams outline the key reaction mechanisms.
Caption: Catalytic cycles for Suzuki, Heck, and Sonogashira cross-coupling reactions.
Caption: Potential pathways for nucleophilic substitution via an allylic carbocation.
Data Summary
While extensive experimental data for this compound is not widely published, the following table summarizes its key properties and predicted spectroscopic data.
| Property | Value |
| Molecular Formula | C₅H₉BrO |
| Molecular Weight | 165.03 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| ¹H NMR (predicted) | δ (ppm): ~4.2 (s, 2H, -CH₂OH), ~2.0 (s, 3H, -CH₃), ~1.9 (s, 3H, -CH₃), ~1.7 (br s, 1H, -OH) |
| ¹³C NMR (predicted) | δ (ppm): ~135 (quaternary C=), ~125 (Br-C=), ~65 (-CH₂OH), ~25 (-CH₃), ~22 (-CH₃) |
| IR (predicted) | ν (cm⁻¹): ~3350 (O-H stretch), ~2950 (C-H stretch), ~1650 (C=C stretch) |
Conclusion and Future Outlook
This compound is a potent synthetic intermediate with significant potential for the construction of diverse and complex molecules. The strategic positioning of its allylic alcohol and vinyl bromide functionalities allows for a wide range of orthogonal chemical transformations. This guide has provided a comprehensive overview of its reactivity, offering both mechanistic insights and practical experimental considerations for its use in palladium-catalyzed cross-coupling reactions, oxidations, and nucleophilic substitutions. For researchers and scientists in drug development, mastering the application of such versatile building blocks is key to accelerating the discovery of new therapeutic agents. Further exploration of the diastereoselective and enantioselective reactions of this compound will undoubtedly open up new avenues for the synthesis of chiral drugs and other biologically active molecules.
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An In-Depth Technical Guide to the Reaction Mechanisms of 2-Bromo-3-methylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the core reaction mechanisms of 2-bromo-3-methylbut-2-en-1-ol, a versatile allylic bromide with significant potential in organic synthesis. As a bifunctional molecule, its reactivity is governed by the interplay of the hydroxyl group, the vinyl bromide, and the overall electronic and steric landscape of the molecule. Understanding these mechanistic nuances is paramount for harnessing its synthetic utility in the development of novel chemical entities.
Introduction: The Structural and Electronic Profile of this compound
This compound possesses a unique structural framework that dictates its chemical behavior. The presence of a primary alcohol provides a nucleophilic center and a site for derivatization, while the vinyl bromide moiety introduces an electrophilic carbon susceptible to nucleophilic attack. The adjacent double bond and methyl groups significantly influence the stability of potential intermediates, leading to a rich and varied reactivity profile. This compound serves as a valuable intermediate in the synthesis of complex organic molecules, including novel steroid analogs.[1]
Nucleophilic Substitution Reactions: A Mechanistic Dichotomy
The hallmark of this compound's reactivity lies in its susceptibility to nucleophilic substitution. Due to the allylic nature of the carbon-bromine bond, it can undergo substitution via several competing pathways: S(_N)1, S(_N)2, S(_N)1', and S(_N)2'. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The S(_N)1 and S(_N)1' Pathways: A Cationic Intermediate
Under solvolytic or weakly nucleophilic conditions, the reaction is likely to proceed through an S(_N)1 or S(_N)1' mechanism. The initial step involves the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation.
Figure 1: S(_N)1/S(_N)1' mechanism showing the formation of a resonance-stabilized allylic carbocation.
The stability of the resulting carbocation is a key determinant of the reaction pathway. The resonance delocalization distributes the positive charge between the primary (C1) and tertiary (C3) carbons. While the tertiary carbocation is inherently more stable, the distribution of products will depend on both electronic and steric factors. A discussion on the analogous reaction of 2-methylbut-3-en-2-ol with HBr suggests that the formation of a more substituted, and thus more stable, alkene product can be a significant driving force.[2][3]
The S(_N)2 and S(_N)2' Pathways: A Concerted Approach
With strong, unhindered nucleophiles in aprotic solvents, a concerted S(_N)2 or S(_N)2' mechanism is favored. In the S(_N)2 pathway, the nucleophile directly attacks the carbon bearing the bromine atom. In the S(_N)2' pathway, the nucleophile attacks the vinylogous carbon (C3), leading to a concomitant migration of the double bond.
Figure 2: Competing S(_N)2 and S(_N)2' pathways for nucleophilic substitution.
The choice between the S(_N)2 and S(_N)2' pathways is influenced by the steric hindrance at the primary carbon versus the tertiary carbon of the double bond. For the analogous conversion of 2-methylbut-3-en-2-ol to 1-bromo-3-methylbut-2-ene at low temperatures (0 °C), an S(_N)2' mechanism is suspected to be dominant.[2]
Rearrangement Reactions: The Potential for Isomerization
Allylic systems are prone to rearrangements, and this compound is no exception. Under acidic conditions or upon carbocation formation, allylic shifts can occur, leading to the formation of isomeric products.[4] For instance, in reactions proceeding through a carbocationic intermediate, the nucleophile can attack at either end of the allylic system, leading to a mixture of products. The thermodynamic stability of the resulting alkene often dictates the major product.[3] It is crucial to consider the possibility of such rearrangements when designing synthetic routes involving this substrate.
Other Key Transformations
Beyond nucleophilic substitution, the bifunctional nature of this compound allows for a range of other transformations.
Oxidation of the Hydroxyl Group
The primary alcohol functionality can be selectively oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. This provides a handle for further synthetic manipulations, such as olefination or amidation reactions.
Reactions with Organometallic Reagents
The bromine atom can be displaced by organometallic reagents, such as Grignard reagents or organocuprates, to form new carbon-carbon bonds. This is a powerful method for extending the carbon skeleton. The choice of the organometallic reagent and reaction conditions will be critical to control the regioselectivity of the attack (direct versus conjugate addition).
Intramolecular Cyclization: Epoxide Formation
Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then undergo an intramolecular S(_N)2 reaction to displace the adjacent bromide, forming a vinyl epoxide. This transformation is a valuable route to highly functionalized and reactive intermediates.
Experimental Protocols: Field-Proven Methodologies
While specific, detailed protocols for a wide range of reactions starting from this compound are not abundantly available in the literature, we can extrapolate from well-established procedures for analogous allylic bromides. The following are representative protocols that serve as a starting point for exploration.
General Protocol for Nucleophilic Substitution (S(_N)2 Conditions)
-
Objective: To displace the bromine atom with a nucleophile, minimizing rearrangement.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., acetone, DMF, or DMSO) at 0 °C, add the nucleophile (1.1 - 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Solvolysis (S(_N)1 Conditions)
-
Objective: To investigate the products of solvolysis, which may include a mixture of direct substitution and rearranged products.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a polar protic solvent (e.g., ethanol, methanol, or a mixture of water and acetone).
-
Heat the solution at a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the product mixture by NMR and/or GC-MS to determine the ratio of isomers.
-
Data Presentation: Predicting Reaction Outcomes
The following table summarizes the expected major products under different reaction conditions based on the general principles of allylic system reactivity.
| Reaction Condition | Nucleophile | Solvent | Probable Major Mechanism | Expected Major Product(s) |
| Low Temperature, Strong Nucleophile | e.g., NaN(_3), NaCN | Acetone, DMF | S(_N)2' / S(_N)2 | 3-substituted-3-methylbut-1-en-1-ol and/or 2-substituted-3-methylbut-2-en-1-ol |
| Elevated Temperature, Weak Nucleophile | e.g., EtOH, H(_2)O | Ethanol, Water | S(_N)1 / S(_N)1' | Mixture of 2-alkoxy/hydroxy-3-methylbut-2-en-1-ol and 3-alkoxy/hydroxy-3-methylbut-1-en-1-ol |
| Strong, Bulky Base | e.g., t-BuOK | THF | E2 | 3-Methylbuta-1,2-dien-1-ol |
| Basic Conditions | e.g., NaOH, KOH | Protic Solvent | Intramolecular S(_N)2 | 3,3-Dimethyl-1-oxaspiro[2.2]pentane |
Conclusion: A Versatile Building Block
This compound is a highly functionalized molecule with a rich and tunable reactivity. A thorough understanding of the competing reaction mechanisms—S(_N)1, S(_N)2, S(_N)1', S(_N)2', and elimination—is essential for its effective utilization in organic synthesis. By carefully selecting the reaction conditions, chemists can steer the reaction towards the desired product, unlocking the potential of this versatile building block for the synthesis of complex and biologically active molecules. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic capabilities.
References
- Filo. (2022, August 21). (v) 2-Bromo-3-methyl but-2-en-1-ol. Show how are the following alcohols p...
- Arain, R. A., & Hargreaves, M. K. (1970). Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement. Journal of the Chemical Society C: Organic, (1), 80-82. [Link]
- Chemistry Stack Exchange. (2023, December 21). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
- Reddit. (2023, December 29). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
- Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane.
- Chemistry Stack Exchange. (2019, September 15). Why does the reaction between 2-methylbut-3-en-2-ol and hydrogen bromide show allylic shift?.
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A Technical Guide to the Stability of 2-Bromo-3-methylbut-2-en-1-ol: Principles, Protocols, and Pathways
Abstract
2-Bromo-3-methylbut-2-en-1-ol is a functionalized allylic alcohol with potential applications as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The inherent reactivity of its dual functionalities—a vinyl bromide and a primary allylic alcohol—necessitates a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the factors governing the stability of this compound. We explore its structural attributes, predict potential degradation pathways under various stress conditions, and present detailed, field-proven protocols for conducting forced degradation studies. This document is intended for researchers, process chemists, and drug development professionals to ensure the integrity, safety, and quality of this intermediate throughout its lifecycle.
Introduction and Molecular Overview
The stability of a synthetic intermediate is a critical quality attribute that impacts process development, formulation, storage, and regulatory compliance.[1][2] this compound (Figure 1) presents a unique stability challenge due to the electronic interplay between the allylic alcohol moiety and the vinylic bromine atom. The allylic alcohol system is known for its susceptibility to oxidation and rearrangement, while the vinyl bromide introduces potential for photolytic degradation and other transformations.[3]
Understanding the degradation profile of this molecule is essential for:
-
Establishing likely degradation pathways and identifying potential impurities.[1][4]
-
Developing robust, stability-indicating analytical methods.
-
Defining appropriate storage, handling, and packaging conditions.[1][2]
-
Informing the design of subsequent synthetic steps to prevent carry-over of degradants.
This guide will deconstruct the molecule's stability profile from first principles and provide actionable experimental designs for its empirical validation.
Molecular Structure
The structure of this compound is foundational to its reactivity.
Caption: Structure of this compound.
Theoretical Stability Analysis
The molecule's stability is dictated by its primary functional groups:
-
Primary Allylic Alcohol: The hydroxyl group (-OH) is susceptible to oxidation to form the corresponding aldehyde (2-Bromo-3-methylbut-2-enal) and further to the carboxylic acid. Under acidic conditions, protonation of the -OH group can lead to water elimination and formation of a resonance-stabilized allylic carbocation, which can then undergo rearrangement or reaction with nucleophiles.[5][6]
-
Vinyl Bromide: Vinylic halides are generally more stable towards nucleophilic substitution than their alkyl halide counterparts due to the sp² hybridization of the carbon atom and the strength of the C-Br bond.[7] However, they are not inert. The C-Br bond can be cleaved under photolytic (UV light) conditions via radical mechanisms.
-
Alkene System: The trisubstituted double bond is sterically hindered, which may reduce its susceptibility to certain addition reactions but does not preclude oxidative cleavage under harsh conditions.
Potential Degradation Pathways and Stress Factors
Forced degradation studies are designed to intentionally stress a molecule to predict the degradation products that could form during storage and handling.[1][4][8] Based on the structure of this compound, we can anticipate several key degradation pathways.
Caption: Predicted degradation pathways for this compound.
Hydrolytic Stability
-
Acidic Conditions (e.g., 0.1 M HCl): Protonation of the allylic alcohol is the most probable initiation step, forming a good leaving group (H₂O). Departure of water generates a resonance-stabilized allylic carbocation. This intermediate could lead to rearranged isomers.
-
Neutral Conditions (e.g., Water): The molecule is expected to be relatively stable.
-
Basic Conditions (e.g., 0.1 M NaOH): The molecule is expected to be largely stable, as the primary alcohol is not readily deprotonated and the vinyl bromide is resistant to nucleophilic attack by hydroxide.
Oxidative Stability
Exposure to oxidative agents (e.g., 3% H₂O₂) is expected to be a primary degradation route. The primary allylic alcohol can be readily oxidized to the corresponding aldehyde and subsequently to the carboxylic acid.
Photostability
As mandated by ICH Q1B guidelines, photostability testing is critical. The C-Br bond is susceptible to homolytic cleavage upon exposure to UV radiation, which could initiate radical chain reactions leading to debromination or polymerization.
Thermal Stability
At elevated temperatures, the molecule may undergo elimination or polymerization. The goal of thermal stress is to accelerate degradation seen at normal storage conditions, not to induce degradation that is not otherwise relevant.
Experimental Protocol: Forced Degradation Study
This section outlines a comprehensive protocol for assessing the stability of this compound. The objective is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized while providing sufficient degradant for detection and characterization.[4]
Materials and Reagents
-
This compound (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl), certified solution
-
Sodium Hydroxide (NaOH), certified solution
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Methanol (HPLC grade)
-
Formic Acid (for mobile phase)
Analytical Methodology
A stability-indicating HPLC-UV method should be developed and validated. A reverse-phase C18 column is a suitable starting point. Mass spectrometry (LC-MS) should be used for the identification and characterization of degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Workflow for Forced Degradation
Caption: Experimental workflow for forced degradation studies.
Step-by-Step Stress Condition Protocols
For each condition, a sample of the stock solution is treated as described. A control sample (un-stressed) is analyzed at each time point for comparison.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH and dilute with mobile phase before injection.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase before injection.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 1, 4, 8, and 24 hours.
-
Dilute with mobile phase before injection.
-
-
Thermal Degradation:
-
Place a thin layer of the solid compound in a vial.
-
Heat in a calibrated oven at 80°C.
-
Sample at 24, 48, and 72 hours.
-
Dissolve the sample in acetonitrile to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution (1 mg/mL in acetonitrile) and the solid compound to light conditions as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze after the exposure period.
-
Data Interpretation and Summary
All quantitative results should be summarized in a table to facilitate comparison across conditions.
| Stress Condition | Time (hr) | Assay of Parent (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |
| Control (T=0) | 0 | 100.0 | N/A | N/A | 100.0 |
| 0.1 M HCl, 60°C | 24 | 85.2 | 11.5 (RT=X.X min) | 2.1 (RT=Y.Y min) | 98.8 |
| 0.1 M NaOH, 60°C | 24 | 99.1 | <0.1 | <0.1 | 99.2 |
| 3% H₂O₂, RT | 8 | 79.8 | 18.9 (Aldehyde) | <0.5 | 98.7 |
| Thermal, 80°C | 72 | 96.5 | 1.8 | 0.9 | 99.2 |
| Photolytic (ICH) | - | 92.3 | 6.5 (Debrominated) | <0.5 | 98.8 |
| (Note: Data is illustrative and must be generated empirically.) |
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling procedures are recommended:
-
Storage: Store in a cool, dark place (2-8°C recommended). Protect from light using amber glass vials or opaque containers.
-
Handling: Avoid contact with strong acids and oxidizing agents. Process under an inert atmosphere (e.g., nitrogen or argon) if prolonged exposure to air at elevated temperatures is required.
Conclusion
This compound is a molecule whose stability is primarily challenged by oxidative and acidic conditions. The primary allylic alcohol is the most probable site of degradation via oxidation, while acid-catalyzed rearrangement presents a secondary risk. The vinyl bromide moiety suggests a potential for photolytic degradation. Empirical testing via a structured forced degradation study, as outlined in this guide, is imperative to confirm these theoretical pathways, identify and characterize actual degradants, and establish a robust, stability-indicating analytical method. This foundational knowledge is critical for ensuring the quality and consistency of this intermediate in any drug development pipeline.
References
- Kineticos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Ngwa, G. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Prajapati, M., et al. (2021). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Mahendra, S., et al. (2007). Mechanism of Allyl Alcohol Toxicity and Protective Effects of Low-Molecular-Weight Thiols Studied With Isolated Rat Hepatocytes. Toxicological Sciences.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 534876, this compound.
- Kabalka, G. W., et al. (1983). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Synthetic Communications.
- Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
- Quora. (2015). Why is vinyl alcohol unstable but vinyl halides stable?.
- Reddit. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
- RIT Digital Institutional Repository. (1971). Rearrangement of allylic alcohols.
- Royal Society of Chemistry. (2016). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications.
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Spectroscopic Data of 2-Bromo-3-methylbut-2-en-1-ol: A Technical Guide
Introduction: The Structural Significance of 2-Bromo-3-methylbut-2-en-1-ol
This compound is a halogenated allylic alcohol. The presence of a bromine atom, a double bond, and a primary alcohol functional group within a compact structure makes it a potentially valuable intermediate in organic synthesis. Understanding its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are predicted based on the analysis of similar structures, such as allyl alcohol and 2-bromo-3-methyl-2-butene.[2][3][4]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.8 - 2.0 | Singlet | 3H | -CH₃ |
| b | ~1.9 - 2.1 | Singlet | 3H | -CH₃ |
| c | ~4.3 - 4.5 | Singlet | 2H | -CH₂OH |
| d | ~2.0 - 3.0 | Broad Singlet | 1H | -OH |
Causality Behind the Predictions:
-
Methyl Protons (a, b): The two methyl groups are chemically non-equivalent due to their cis and trans relationship to the bromine and hydroxymethyl groups, respectively. However, their chemical environments are very similar, and their signals are expected to be singlets with very close chemical shifts, likely in the range of δ 1.8-2.1 ppm. This prediction is informed by the ¹H NMR data of 2-bromo-3-methyl-2-butene, where the methyl protons appear as singlets in this region.[3][4]
-
Methylene Protons (c): The protons of the -CH₂OH group are allylic and adjacent to an electronegative oxygen atom, which deshields them. Their chemical shift is predicted to be around δ 4.3-4.5 ppm. In allyl alcohol, the analogous protons resonate around δ 4.1 ppm.[2] The additional substitution on the double bond in our target molecule is expected to cause a slight downfield shift. These protons are not expected to show significant coupling to other protons and will likely appear as a singlet.
-
Hydroxyl Proton (d): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It is expected to appear as a broad singlet in the range of δ 2.0-3.0 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit five signals, corresponding to the five carbon atoms in unique electronic environments.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~20 - 25 | -CH₃ |
| 2 | ~25 - 30 | -CH₃ |
| 3 | ~65 - 70 | -CH₂OH |
| 4 | ~125 - 130 | =C(Br)- |
| 5 | ~135 - 140 | =C(CH₃)₂ |
Causality Behind the Predictions:
-
Methyl Carbons (1, 2): The two methyl carbons are non-equivalent and are expected to resonate in the upfield region of the spectrum, around δ 20-30 ppm.
-
Methylene Carbon (3): The carbon of the -CH₂OH group is attached to an electronegative oxygen atom, causing a downfield shift to approximately δ 65-70 ppm. This is a characteristic region for sp³ hybridized carbons bonded to oxygen.
-
Olefinic Carbons (4, 5): The two sp² hybridized carbons of the double bond will appear in the downfield region. The carbon bearing the bromine atom (=C(Br)-) is expected around δ 125-130 ppm. The other olefinic carbon (=C(CH₃)₂), being more substituted, is predicted to be further downfield, around δ 135-140 ppm. These predictions are based on the known effects of bromine and alkyl substituents on alkene chemical shifts.[5]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkene, and carbon-bromine bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3300-3400 | Strong, Broad | O-H | Stretching |
| ~2850-2960 | Medium | C-H (sp³) | Stretching |
| ~1660-1680 | Medium | C=C | Stretching |
| ~1000-1200 | Strong | C-O | Stretching |
| ~500-600 | Medium-Strong | C-Br | Stretching |
Causality Behind the Predictions:
-
O-H Stretch: The hydroxyl group will give rise to a strong and broad absorption band in the region of 3300-3400 cm⁻¹ due to intermolecular hydrogen bonding.[6] This is a highly characteristic peak for alcohols.
-
C-H Stretch: The sp³ hybridized C-H bonds of the methyl and methylene groups will show absorptions in the 2850-2960 cm⁻¹ range.
-
C=C Stretch: The carbon-carbon double bond stretch is expected to appear in the 1660-1680 cm⁻¹ region. The substitution on the double bond influences the exact position and intensity of this peak.
-
C-O Stretch: A strong absorption corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1000-1200 cm⁻¹ range.[6]
-
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Predicted Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z values separated by 2 units (M⁺ and M+2).[7][8] For C₅H₉⁷⁹BrO, the M⁺ peak would be at m/z = 164, and for C₅H₉⁸¹BrO, the M+2 peak would be at m/z = 166.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for allylic alcohols and brominated compounds.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Causality Behind the Predictions:
-
Loss of a Hydroxymethyl Radical (-•CH₂OH): Cleavage of the C-C bond between the double bond and the hydroxymethyl group would result in a stable allylic carbocation with m/z values of 133 and 135.
-
Loss of a Bromine Radical (-•Br): Homolytic cleavage of the C-Br bond would lead to the formation of a cation with an m/z of 85. This is a common fragmentation for alkyl halides.
-
Loss of Water (-H₂O): Alcohols often undergo dehydration in the mass spectrometer, leading to a peak at M-18. In this case, it would result in peaks at m/z 146 and 148.[9]
Conclusion
The spectroscopic data presented in this guide, while predicted, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by experimental data from structurally related compounds. This comprehensive analysis provides a robust framework for the identification and characterization of this compound. Researchers and scientists can utilize this guide to anticipate the spectroscopic features of this compound, aiding in reaction monitoring, quality control, and further research endeavors.
References
- FTIR studies of iron-carbonyl intermediates in allylic alcohol photoisomerization. PubMed.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online.
- Mass spectra of organic compounds containing bromine and chlorine. ACS Publications.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
- CHEM 2325 Module 2: NMR Integration. YouTube.
- Proton NMR of Allyl Ether Groups. YouTube.
- This compound. SpectraBase.
- The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol. Hrčak - Srce.
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- on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
- Studies of poly(styrene-co-allyl alcohol)/polyester blends using Fourier transform infrared spectroscopy and imaging. PubMed.
- IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- IR: alcohols.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-methylbut-2-en-1-ol
This guide provides a detailed analysis and prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-bromo-3-methylbut-2-en-1-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical basis for the expected chemical shifts and coupling patterns, offering field-proven insights into the interpretation of the spectral data.
Introduction: The Structural Significance of this compound
This compound is a trisubstituted allylic alcohol. Its structure incorporates several key features that are readily identifiable by ¹H NMR spectroscopy: an allylic primary alcohol, a carbon-carbon double bond, a bromine substituent on the double bond, and two methyl groups in distinct chemical environments. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its synthesis, assessing its purity, and understanding its chemical reactivity.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The analysis below explains the rationale behind the predicted chemical shift (δ) and multiplicity for each signal.
Caption: Molecular structure of this compound with distinct proton environments labeled (a-d).
The chemical shift of a hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[1][2] In a typical deuterated chloroform (CDCl₃) solution, the signal for an alcohol hydroxyl group can appear anywhere between δ 0.5 and 5.0 ppm.[3] Due to rapid chemical exchange, the –OH proton usually does not couple with adjacent protons, resulting in a broad singlet.[1][2] To confirm the identity of this peak, a "D₂O shake" can be performed; the addition of deuterium oxide will cause the hydroxyl proton to be exchanged for deuterium, leading to the disappearance of its signal from the spectrum.[2]
-
Predicted Chemical Shift (δ): 1.5 - 4.0 ppm (variable)
-
Predicted Multiplicity: Broad singlet (s)
-
Integration: 1H
These protons are on a carbon adjacent to both a hydroxyl group and a carbon-carbon double bond, defining them as allylic protons.[4][5] The electronegative oxygen atom deshields these protons, shifting their signal downfield. Protons on a carbon attached to a hydroxyl group typically resonate in the δ 3.4-4.0 ppm range.[4][6] The adjacent double bond also contributes to the deshielding.[7]
A key feature to consider is the possibility of long-range coupling. While coupling is most commonly observed between protons on adjacent carbons (³J coupling), weaker coupling across four or more bonds (⁴J or greater) can occur, especially through π-systems like double bonds.[8][9] In this molecule, the methylene protons (H₂) are four bonds away from the two sets of methyl protons (H₃). This allylic coupling is often small, on the order of 1-3 Hz.[10] Therefore, the signal for the methylene protons may appear as a singlet or a finely split multiplet due to this long-range coupling.
-
Predicted Chemical Shift (δ): ~4.1 ppm
-
Predicted Multiplicity: Singlet (s) or a narrow multiplet
-
Integration: 2H
The two methyl groups are chemically non-equivalent. One methyl group is cis to the bromomethylene group, while the other is trans. This difference in their spatial relationship to the substituents on the double bond will result in slightly different chemical shifts. Methyl groups attached to a double bond typically resonate in the δ 1.5-2.0 ppm range.[11][12]
These methyl protons are also subject to long-range allylic coupling with the methylene protons (⁴J coupling), as discussed above. This would split the signals of each methyl group into a narrow multiplet.
-
Predicted Chemical Shift (δ): ~1.9 ppm and ~2.1 ppm
-
Predicted Multiplicity: Singlet (s) or narrow multiplet for each
-
Integration: 3H each
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR spectral data for this compound in CDCl₃.
| Signal Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | –OH | 1.5 - 4.0 (variable) | Broad Singlet (s) | 1H |
| b | –CH₂ OH | ~4.1 | Singlet (s) or narrow multiplet | 2H |
| c | –CH₃ (cis to Br) | ~1.9 | Singlet (s) or narrow multiplet | 3H |
| d | –CH₃ (trans to Br) | ~2.1 | Singlet (s) or narrow multiplet | 3H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.
Caption: Recommended workflow for the preparation, acquisition, and analysis of the ¹H NMR spectrum.
Causality in Experimental Choices:
-
Choice of Solvent (CDCl₃): Deuterated chloroform is a common solvent for non-polar to moderately polar organic molecules. Its residual proton signal at δ 7.26 ppm does not interfere with the expected signals of the analyte.
-
Internal Standard (TMS): Tetramethylsilane provides a sharp reference signal at δ 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[13]
-
Locking and Shimming: These steps are critical for achieving high resolution and sharp spectral lines. The lock system uses the deuterium signal of the solvent to compensate for any drift in the magnetic field, while shimming optimizes the field's homogeneity across the sample volume.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be relatively simple and highly informative. The four distinct signals corresponding to the hydroxyl, methylene, and two non-equivalent methyl groups can be readily assigned based on their chemical shifts, multiplicities, and integrations. The potential for observing subtle long-range allylic couplings provides further structural detail. This in-depth guide serves as a valuable resource for researchers in the accurate interpretation of the NMR data for this and structurally related compounds.
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Introduction: The Structural Significance of 2-Bromo-3-methylbut-2-en-1-ol
An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2-Bromo-3-methylbut-2-en-1-ol
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, assignment of chemical shifts, and a detailed, field-proven experimental protocol for acquiring high-quality data.
This compound is a substituted allylic alcohol. The presence of a bromine atom and a hydroxyl group on a compact, unsaturated carbon skeleton makes it a valuable synthon in organic synthesis. The stereochemistry and electronic environment of the double bond are critical to its reactivity. ¹³C NMR spectroscopy is an indispensable tool for confirming the structure of this molecule, providing direct insight into the carbon framework.[1] Understanding the ¹³C NMR spectrum is fundamental to verifying its synthesis and purity, and for tracking its transformations in chemical reactions.
This guide will first present a detailed prediction and justification of the ¹³C NMR chemical shifts for each of the five distinct carbon atoms in the molecule. This is followed by a robust, step-by-step experimental protocol designed to yield a high-resolution spectrum.
Predicted ¹³C NMR Spectrum and Signal Assignments
The ¹³C NMR spectrum of this compound is predicted to exhibit five unique signals, corresponding to the five carbon atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[2] The prediction is based on established principles of substituent effects on alkene and alcohol chemical shifts.[2][3][4]
The key factors influencing the chemical shifts in this molecule are:
-
Hybridization State: The sp² hybridized carbons of the double bond will resonate at a lower field (higher ppm) than the sp³ hybridized carbons.[2][5]
-
Electronegativity: The electronegative bromine and oxygen atoms will deshield adjacent carbons, causing their signals to appear at a lower field.[2][6]
-
Substitution on the Double Bond: The positions of the substituents on the alkene moiety significantly influence the chemical shifts of the vinylic carbons.
Below is the structure of this compound with the carbons numbered for assignment purposes:
Caption: Molecular structure of this compound with carbon numbering.
Detailed Signal Assignments:
-
C1 (CH₂OH): This is an sp³ hybridized carbon directly attached to an electronegative oxygen atom. This environment is characteristic of allylic alcohols.[7] The signal for this carbon is expected to appear in the range of 60-70 ppm . The corresponding carbon in the parent compound, 3-methyl-2-buten-1-ol, appears around 60 ppm. The presence of the bromine on the adjacent carbon (C2) will likely cause a slight downfield shift.
-
C2 (C-Br): This sp² hybridized carbon is part of the double bond and is directly attached to the highly electronegative bromine atom. The direct attachment of a halogen to a vinylic carbon causes a significant deshielding effect, but this is counteracted by the shielding effect of the bromine atom's electron lone pairs. Generally, a carbon bearing a bromine in a bromoalkene appears downfield.[8] This signal is predicted to be in the range of 115-125 ppm .
-
C3 (C(CH₃)₂): This is the other sp² hybridized carbon of the double bond. It is a quaternary carbon and is substituted with two methyl groups. Alkene carbons typically resonate between 100 and 170 ppm.[5][9] Being further from the bromine but still part of the substituted double bond, its signal is expected in the downfield region, likely between 130-140 ppm .
-
C4 & C5 ((CH₃)₂): These two methyl carbons are chemically equivalent due to free rotation around the C3-C(CH₃)₂ single bond. They are sp³ hybridized and are attached to the sp² hybridized C3. These signals will appear in the aliphatic region of the spectrum. Given their proximity to the double bond, they are expected to resonate in the range of 20-30 ppm .
Experimental Protocol for ¹³C NMR Spectroscopy
Obtaining a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and appropriate spectrometer parameter selection. The low natural abundance of the ¹³C isotope (1.1%) necessitates conditions that maximize signal-to-noise.[10]
Caption: Standard workflow for ¹³C NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh between 50-100 mg of this compound.[11][12] A higher concentration is preferable for ¹³C NMR to reduce acquisition time.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its carbon signal at ~77 ppm serves as a convenient secondary reference.[12][13]
-
Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal standard for chemical shift referencing (δ = 0.0 ppm).[2]
-
To ensure magnetic field homogeneity, it is critical to remove any solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.[12]
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. This stabilizes the magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.
-
Set the spectrometer to the appropriate frequency for ¹³C nuclei.
-
Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This will remove C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[8] It also provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons, increasing their signal intensity.[9]
-
Set the spectral width to encompass the expected range of chemical shifts, typically 0-220 ppm for organic compounds.[14]
-
Set the number of scans to 128 or higher to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Apply a baseline correction algorithm to remove any broad distortions in the baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Data Summary
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below.
| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C1 (-C H₂OH) | sp³ | 60 - 70 | Attached to electronegative oxygen. |
| C2 (-C Br=) | sp² | 115 - 125 | Vinylic carbon attached to bromine. |
| C3 (=(C (CH₃)₂) | sp² | 130 - 140 | Quaternary vinylic carbon. |
| C4 & C5 (-(C H₃)₂) | sp³ | 20 - 30 | Aliphatic carbons adjacent to a double bond. |
Conclusion
The ¹³C NMR spectrum of this compound provides a clear and unambiguous fingerprint of its carbon skeleton. The predicted spectrum, with five distinct signals, reflects the influence of the double bond, the hydroxyl group, and the bromine substituent. The downfield signals for the sp² carbons and the deshielded sp³ carbon of the alcohol group are characteristic features. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for structural verification and further studies. This foundational spectroscopic analysis is a critical step in the utilization of this versatile chemical intermediate in research and development.
References
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mass spectrometry of 2-Bromo-3-methylbut-2-en-1-ol
An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-methylbut-2-en-1-ol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical analysis of the . Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explore the causal relationships between the molecule's structure and its mass spectral behavior. We will dissect the foundational principles of ionization and fragmentation as they apply to this specific analyte, present a validated experimental protocol, and interpret the resulting fragmentation patterns. The methodologies and interpretations herein are grounded in established scientific principles and supported by authoritative references to ensure trustworthiness and reproducibility.
Introduction: The Analytical Challenge
This compound is a halogenated unsaturated alcohol. Its structural complexity, incorporating a primary alcohol, a carbon-carbon double bond, and a bromine atom, presents a unique and instructive case for mass spectrometric analysis. Each of these functional groups imparts a distinct and predictable influence on the molecule's fragmentation under energetic conditions, such as those found in Electron Ionization (EI) mass spectrometry. Understanding these competing fragmentation pathways is critical for unambiguous structural elucidation and purity assessment in synthetic chemistry and drug discovery workflows. This guide will illuminate the fragmentation signature of this molecule, providing a framework for analyzing similar halogenated organic compounds.
Foundational Principles in the Context of this compound
Ionization Technique: Electron Ionization (EI)
For a volatile, thermally stable organic molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the universal analytical technique. EI utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte molecule, forming a radical cation known as the molecular ion (M+•). While this "hard" ionization technique often leads to extensive fragmentation, the resulting pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural confirmation and library matching. The instability of certain functional groups, like alcohols, can sometimes lead to a weak or absent molecular ion peak.[1][2]
The Bromine Isotopic Signature: A Key Diagnostic Tool
A defining characteristic in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio (50.5% and 49.5%, respectively).[3][4] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (doublet) separated by 2 mass-to-charge units (m/z), with nearly equal intensity. This M+ and M+2 pattern is a definitive indicator for the presence of bromine in the molecule or its fragments.[3][5][6]
Anticipated Fragmentation Pathways
The structure of this compound suggests several competing fragmentation routes will be prominent in its EI mass spectrum.
-
Alcohol-Driven Fragmentation: Primary alcohols are known to undergo two primary fragmentation processes:
-
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom.[1][7] For this molecule, this would mean the loss of a hydroxymethyl radical (•CH₂OH), leading to a resonance-stabilized cation.
-
Dehydration: The elimination of a water molecule (H₂O, 18 Da) is a common pathway for alcohols, resulting in an alkene radical cation.[1][7]
-
-
Halogen-Driven Fragmentation: The carbon-bromine bond is relatively weak and susceptible to cleavage.
Experimental Protocol: GC-MS Analysis
This protocol describes a self-validating system for the analysis of this compound.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade Methanol.
-
Perform a serial dilution to create a working solution of 10 µg/mL in Methanol.
-
Transfer 1 mL of the working solution into a 2 mL autosampler vial.
-
Cap the vial and place it in the GC autosampler tray.
GC-MS Instrumentation and Parameters
The following table outlines a standard set of parameters for a typical GC-MS system. These parameters should be optimized based on the specific instrumentation available.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of volatile organic compounds. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A general-purpose temperature program to ensure good separation and elution of the analyte. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard operating temperature to maintain analyte in the gas phase. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass analyzer. |
| Ionization Energy | 70 eV | Maximizes ionization and provides standard, library-searchable spectra. |
| Mass Scan Range | 40 - 250 m/z | Covers the expected molecular ion and key fragment masses. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Analysis and Interpretation of the Mass Spectrum
The Molecular Ion (M+•)
The exact mass of this compound (C₅H₉BrO) is 163.9837 g/mol .[9] The molecular ion peak will therefore appear as a doublet at m/z 164 (containing ⁷⁹Br) and m/z 166 (containing ⁸¹Br). Due to the presence of the primary alcohol and branched structure, the molecular ion is expected to be of low abundance or potentially absent, as such structures are prone to rapid fragmentation.[2][10]
Predicted Fragmentation Pattern and Data
The following table summarizes the key fragments anticipated in the EI mass spectrum. The interplay between the different functional groups leads to a characteristic set of ions.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway | Notes |
| 164 / 166 | [C₅H₉BrO]+• | Molecular Ion (M+•) | Expected to be weak or absent. |
| 149 / 151 | [C₄H₆BrO]+ | Loss of •CH₃ | Loss of a methyl group from the isopropyl moiety. |
| 135 / 137 | [C₅H₈Br]+ | Loss of •OH | Loss of hydroxyl radical. Less common than H₂O loss. |
| 133 / 135 | [C₄H₆Br]+ | α-Cleavage (Loss of •CH₂OH) | A characteristic fragmentation for primary alcohols.[1][7] |
| 85 | [C₅H₉O]+ | Loss of •Br | Cleavage of the weak C-Br bond. Expected to be a significant peak. |
| 84 | [C₅H₈O]+• | Loss of HBr | Elimination of hydrogen bromide from the molecular ion. |
| 69 | [C₅H₉]+ | Loss of Br• and O | Further fragmentation of the m/z 85 ion. |
| 57 | [C₄H₉]+ | Isopropyl cation fragment | A common fragment from branched structures. |
| 43 | [C₃H₇]+ | Isopropyl cation | A very common and often abundant fragment. |
| 31 | [CH₂OH]+ | α-Cleavage | A diagnostic peak for primary alcohols, though may arise from rearrangement.[11] |
Visualization of Fragmentation Pathways
The logical relationships between the molecular ion and its primary fragments can be visualized. This diagram illustrates the key fragmentation events that generate the diagnostic ions for this compound.
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hazards and safety precautions for 2-Bromo-3-methylbut-2-en-1-ol
An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-3-methylbut-2-en-1-ol
Disclaimer: The following guide has been synthesized based on established chemical principles and safety data from structurally analogous compounds. As of the date of this publication, a comprehensive, peer-reviewed Safety Data Sheet (SDS) specifically for this compound (CAS No. Not Available) is not readily accessible. The information herein is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel.
Introduction
This compound is a halogenated allylic alcohol. Its utility in synthetic organic chemistry, particularly as a precursor or intermediate in the development of novel chemical entities, necessitates a robust understanding of its potential hazards. The molecule's structure incorporates a vinyl bromide and a primary allylic alcohol. This combination of functional groups suggests a reactivity profile that warrants stringent safety protocols. This guide provides a detailed examination of the inferred hazards and outlines comprehensive safety measures to ensure its safe handling, use, and disposal.
Chemical Identification and Properties
While empirical data is scarce, we can define the molecule's basic characteristics.
-
IUPAC Name: this compound
-
Chemical Formula: C₅H₉BrO[1]
-
Molecular Weight: 165.03 g/mol
-
Structure:
(Source: PubChem CID 534876)
| Property | Inferred Value/Observation | Rationale |
| Appearance | Colorless to pale yellow liquid | Typical for small, functionalized organic molecules. |
| Odor | Pungent, characteristic odor | Common for allylic and halogenated compounds. |
| Boiling Point | Not determined. Likely elevated due to hydrogen bonding but susceptible to decomposition at high temperatures. | The related compound 1-Bromo-3-methylbut-2-ene has a boiling point of 82-83 °C at 200 hPa.[2] |
| Flash Point | Not determined. Assumed to be a flammable liquid. | Numerous structural analogs are flammable liquids.[2][3][4] Vapors may form explosive mixtures with air.[2] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone). | The polar alcohol group imparts some water solubility, while the C5 hydrocarbon backbone ensures solubility in organic solvents. |
| Stability | Stable under recommended storage conditions. May be sensitive to light and air, with potential for polymerization or decomposition. | Allylic systems can be prone to rearrangement and polymerization. The product is expected to be chemically stable under standard ambient conditions (room temperature).[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[5] | The alcohol and alkene functionalities are susceptible to reaction with these materials. |
| Hazardous Decomposition | Combustion or thermal decomposition will produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[6] Development of hazardous combustion gases or vapors is possible in the event of fire.[2] | Characteristic of brominated organic compounds. |
Hazard Identification and GHS Classification (Inferred)
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The following GHS classifications are inferred:
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Basis for Inference |
| Flammable Liquids | Category 2 or 3 | Danger | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor. | Analogs like 2-bromo-2-methylbutane and 1-bromo-3-methylbut-2-ene are classified as flammable liquids.[2][3] Vapors are likely to form explosive mixtures with air.[2] |
| Skin Corrosion/Irritation | Category 1B or 2 | Danger | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. | 1-Bromo-3-methylbut-2-ene causes severe skin burns.[2] Other analogs cause skin irritation.[7][8] The presence of the bromine atom and allylic system suggests high reactivity with biological tissues. |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. | Closely related structures are known to cause severe eye damage or serious eye irritation.[2][7] This substance should be considered capable of causing irreversible eye damage upon contact. |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory | Category 3 | Warning | H335: May cause respiratory irritation. | Inhalation of vapors is a primary exposure route. Several analogs are known respiratory irritants.[7][8][9] |
| Hazardous to the Aquatic Environment (Acute & Chronic) | Category 1 or 2 | Warning | H410/H411: Very toxic to aquatic life with long lasting effects / Toxic to aquatic life with long lasting effects. | Halogenated organic compounds are often persistent and toxic to aquatic life. 1-Bromo-3-methylbut-2-ene is classified as very toxic to aquatic life with long-lasting effects.[2] |
Logical Workflow for Hazard Assessment
Caption: Hazard Identification & PPE Selection Workflow.
First Aid Measures
Immediate medical attention is critical in all cases of exposure. First responders must protect themselves from contamination.[2]
-
General Advice: Show this safety guide to the attending physician. Immediately remove any clothing contaminated by the product.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[2][7] Call a poison center or doctor if you feel unwell.[7]
-
Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[3][7] Seek immediate medical attention, especially if burns or irritation develops.[2] Wash clothing before reuse.[7]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][7] Remove contact lenses if present and easy to do so.[2] Immediate transport to an ophthalmologist or emergency medical facility is required.[2]
-
Ingestion: Do NOT induce vomiting.[2][7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[2]
Firefighting and Explosion Hazards
-
Extinguishing Media:
-
Suitable: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[2]
-
Unsuitable: Do not use a solid stream of water, as it may be ineffective and spread the fire.
-
-
Specific Hazards:
-
Protective Actions for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[8][13]
-
Use a water spray to cool unopened containers and knock down vapors.[13]
-
Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[2]
-
Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleanup:
-
Cover drains.[2]
-
For small spills, absorb with a non-combustible, inert material such as sand, earth, or vermiculite.[13][15]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8][10]
-
Clean the affected area thoroughly.
-
Safe Handling and Storage
-
Handling:
-
Procedural Controls: All manipulations should be performed inside a certified chemical fume hood. Avoid all personal contact, including inhalation.[7][15]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[8] Use only non-sparking tools.[2][8]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][15] Immediately remove and launder contaminated clothing.[15]
-
-
Storage:
-
Conditions: Store in a cool, dry, well-ventilated, and fireproof area.[2][4] Keep the container tightly closed.[2][8][13]
-
Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[15]
-
Container Integrity: Protect containers from physical damage and check regularly for leaks.[14][15]
-
Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls:
-
A properly functioning chemical fume hood is the primary means of exposure control.
-
Ensure that eyewash stations and safety showers are located in the immediate vicinity of the workstation.[16]
-
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical splash goggles that conform to EU EN166 or US NIOSH standards. A full-face shield is required when handling larger quantities or when there is a significant splash hazard.[8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., Neoprene, heavy-duty Nitrile). Given the lack of specific permeation data, it is advisable to double-glove. Regularly inspect gloves for signs of degradation and replace them immediately if compromised.
-
Body Protection: Wear a flame-retardant, anti-static lab coat. When handling larger quantities, a chemical-resistant apron or suit may be necessary.[15]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[8]
-
Emergency Response Protocol
Caption: Emergency Response Protocol (Spill or Exposure).
Disposal Considerations
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Disposal Method: Disposal should be handled by a licensed professional waste disposal service. Chemical incineration in a furnace equipped with an afterburner and scrubber is the preferred method.[13] Do not allow this chemical to enter the environment.
-
Container Disposal: Do not reuse empty containers. They may retain explosive vapors.[14] Puncture and dispose of them in accordance with regulations.[14]
References
- Sigma-Aldrich (2008). Material Safety Data Sheet: 2-Bromo-2-methylpropane.
- ILO and WHO (2021). ICSC 1719 - 2-METHYLBUT-3-EN-2-OL.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 534876, this compound.
- SKAN (n.d.). PRODUCT BROCHURE Personal protective equipment and consumables.
- Carl ROTH (2016). Safety Data Sheet: 3-methylbutan-1-ol.
Sources
- 1. This compound | C5H9BrO | CID 534876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. aksci.com [aksci.com]
- 4. ICSC 1719 - 2-METHYLBUT-3-EN-2-OL [inchem.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
Methodological & Application
The Versatile Prenyl Synthon: Applications and Protocols of 2-Bromo-3-methylbut-2-en-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Bifunctional Building Block
2-Bromo-3-methylbut-2-en-1-ol is a valuable bifunctional reagent in organic synthesis, possessing both a vinyl bromide and a primary allylic alcohol. This unique combination of reactive sites within a compact, isoprenoid framework makes it a versatile precursor for the construction of complex molecular architectures, particularly in the synthesis of terpenes, terpenoids, and other natural products. Its strategic importance lies in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of the essential five-carbon "prenyl" or "isoprenyl" unit, a ubiquitous motif in biologically active molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity and Mechanistic Considerations
The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups. The vinyl bromide is a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp²), C(sp²)-C(sp), and C(sp²)-C(sp³) bonds. The primary allylic alcohol, on the other hand, can be a site for oxidation, etherification, or esterification, and can influence the reactivity of the adjacent vinyl bromide.
Understanding the interplay of these functionalities is crucial for designing effective synthetic strategies. For instance, the allylic alcohol can be protected prior to a cross-coupling reaction to prevent undesired side reactions, or it can be utilized to direct or participate in subsequent transformations.
Key Applications in Organic Synthesis
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.[1] The vinyl bromide moiety readily participates in reactions such as Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the C2 position.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a typical procedure for the coupling of an arylboronic acid with this compound.[1]
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 2.5 mol%)
-
SPhos (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Add this compound and phenylboronic acid to the flask.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2.5) | SPhos (5) | K₃PO₄ (2.0) | Toluene | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 16 | 88 |
Table 1: Representative examples of Suzuki-Miyaura coupling reactions with substituted arylboronic acids. Data is adapted from a similar substrate and is illustrative of expected outcomes.[1]
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol describes the coupling of a terminal alkyne with this compound.[1]
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Diisopropylamine (DIPA, 2.5 mmol, 2.5 equiv.)
-
Anhydrous dimethylformamide (DMF, 5 mL)
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill with an inert gas for three cycles.
-
Add this compound and anhydrous DMF.
-
Add phenylacetylene and DIPA via syringe.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Precursor to Terpenoids: Synthesis of Lavandulol
The isoprenoid structure of this compound makes it an attractive starting material for the synthesis of terpenes. Lavandulol, a monoterpene alcohol found in lavender oil, is a prime example. While various synthetic routes to lavandulol exist, those employing prenyl-type building blocks are of significant interest. This compound can be envisioned as a key precursor in a convergent synthesis of lavandulol. For instance, it can be converted to a more reactive organometallic species, such as a Grignard or Gilman reagent, which can then undergo coupling with a suitable electrophile.
Conceptual Workflow: Retrosynthesis of Lavandulol
Caption: Retrosynthetic analysis of lavandulol highlighting the role of a prenyl building block.
Protocol 3: Formation of a Grignard Reagent (General Procedure)
The formation of a Grignard reagent from this compound requires careful consideration of the free hydroxyl group, which is acidic and will quench the Grignard reagent. Therefore, protection of the alcohol is a necessary first step.
Step 1: Protection of the Hydroxyl Group (e.g., as a Silyl Ether)
-
Dissolve this compound (1.0 equiv.) and a suitable base (e.g., imidazole, 2.5 equiv.) in an anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.2 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with a nonpolar solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and purify by column chromatography to yield the protected alcohol.
Step 2: Grignard Reagent Formation
-
Activate magnesium turnings (1.2 equiv.) in an oven-dried flask under an inert atmosphere.
-
Add a small crystal of iodine to aid in initiation.
-
In a separate flask, dissolve the protected this compound (1.0 equiv.) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings and observe for the initiation of the reaction (disappearance of iodine color, gentle refluxing).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting gray-black solution is ready for use in subsequent reactions.
Allylic Substitution and Rearrangement Reactions
The allylic nature of the hydroxyl group and the bromine atom in isomers of this compound can lead to interesting reactivity, including allylic substitutions and rearrangements. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of an allylic carbocation. This carbocation is resonance-stabilized and can be attacked by a nucleophile at two different positions, potentially leading to a mixture of products. The regioselectivity of this attack is often influenced by both steric and electronic factors, as well as the reaction conditions.[2]
For instance, the reaction of a related tertiary alcohol, 2-methylbut-3-en-2-ol, with HBr can lead to the formation of 1-bromo-3-methylbut-2-ene through an S_N1' mechanism involving an allylic rearrangement.[2] This highlights the potential for this compound to undergo similar transformations, making it a precursor to other valuable prenyl bromides.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means for introducing the ubiquitous prenyl moiety into complex molecules. The protocols and mechanistic discussions presented here serve as a guide for researchers to harness the full synthetic potential of this reagent. As the demand for novel and efficient synthetic routes to biologically active compounds continues to grow, the strategic application of such bifunctional synthons will undoubtedly play a pivotal role in the advancement of medicinal chemistry and drug development.
References
- MDPI. (2022). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. [Link]
- Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
- ResearchGate. (2025).
- Chemistry LibreTexts. (2024). Organometallic Coupling Reactions. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
The Versatile Intermediate: Application Notes for 2-Bromo-3-methylbut-2-en-1-ol in Modern Organic Synthesis
For the discerning researcher in organic synthesis, the strategic incorporation of functionalized building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among these, 2-Bromo-3-methylbut-2-en-1-ol, a bifunctional hemiterpenoid derivative, has emerged as a valuable and versatile synthetic intermediate. Its unique structural motif, featuring a vinyl bromide, a primary allylic alcohol, and a gem-dimethyl group, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this reagent, complete with detailed protocols and mechanistic insights, to empower researchers in drug discovery and natural product synthesis.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO | |
| Molecular Weight | 165.03 g/mol | |
| CAS Number | 80555-61-9 | |
| Appearance | Colorless to light yellow liquid (predicted) | General knowledge of similar compounds |
| Boiling Point | Not definitively reported, estimated to be high due to the polar alcohol group. | |
| Solubility | Soluble in common organic solvents such as dichloromethane, diethyl ether, and ethyl acetate. |
Safety and Handling: this compound, like many brominated organic compounds, should be handled with care in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][2] Avoid inhalation, ingestion, and skin contact.[1][2] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis of this compound: A Detailed Protocol
The most direct and efficient route to this compound is the allylic bromination of the readily available starting material, 3-methyl-2-buten-1-ol (prenol). The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine, favoring radical substitution over electrophilic addition to the double bond.[3][4][5]
Caption: Synthetic route to this compound.
Protocol: Allylic Bromination of 3-Methyl-2-buten-1-ol
Materials:
-
3-Methyl-2-buten-1-ol (prenol)
-
N-Bromosuccinimide (NBS), recrystallized from water before use
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methyl-2-buten-1-ol (1.0 eq) in anhydrous CCl₄ (or CH₂Cl₂).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the reaction mixture to reflux (for CCl₄, approx. 77°C) or irradiate with a UV lamp at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide, and wash the solid with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Sources
Application Note: Mastering Stereocontrol in the Reactions of 2-Bromo-3-methylbut-2-en-1-ol
An in-depth guide to the stereoselective reactions of 2-Bromo-3-methylbut-2-en-1-ol for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
This compound is a multifunctional synthetic building block of significant interest. Its structure incorporates three key features that can be exploited for complex molecule synthesis: a primary allylic alcohol, a trisubstituted alkene, and a vinyl bromide moiety. The primary allylic alcohol is the most critical feature from a stereochemical perspective, as it serves as a powerful directing group for some of the most reliable and predictable asymmetric reactions in modern organic synthesis.
This guide provides a detailed exploration of the principal stereoselective reactions applicable to this substrate, focusing on the causality behind experimental design and providing robust, field-proven protocols. The objective is to empower researchers to leverage this versatile substrate for the efficient construction of chiral molecules with high enantiomeric purity. The two cornerstone transformations discussed are the Sharpless-Katsuki Asymmetric Epoxidation and the Sharpless Asymmetric Dihydroxylation, which provide access to valuable chiral epoxy alcohols and 1,2-diols, respectively.
Core Strategy: Directed Asymmetric Oxidation
The hydroxyl group of an allylic alcohol can coordinate to a chiral metal catalyst, positioning the alkene face for a selective attack by an oxidizing agent. This directed approach is the foundation for achieving high enantioselectivity.
Caption: Workflow for selecting the appropriate asymmetric oxidation method.
Asymmetric Epoxidation of this compound
The Sharpless-Katsuki Asymmetric Epoxidation is an exceptionally reliable method for converting allylic alcohols into chiral 2,3-epoxyalcohols with very high enantioselectivity (often >90% ee).[1][2] The reaction utilizes a catalyst formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.
Mechanistic Rationale and Stereochemical Control
The predictability of this reaction is its greatest strength. The mechanism involves the formation of a dimeric titanium-tartrate complex.[3][4] The allylic alcohol substrate displaces an isopropoxide ligand on the titanium center, leading to a well-defined catalyst-substrate complex. The geometry of this complex, dictated by the chirality of the DET ligand, exposes one face of the alkene to the peroxide for directed oxygen atom transfer.
Stereochemical Prediction: A simple and highly reliable mnemonic predicts the stereochemical outcome:
-
Using L-(+)-Diethyl Tartrate ((+)-DET) , the oxygen atom is delivered to the "bottom" face of the alkene when the allylic alcohol is drawn in the plane with the hydroxyl group in the bottom right corner.
-
Using D-(–)-Diethyl Tartrate ((–)-DET) , the oxygen atom is delivered to the "top" face .
Caption: Simplified mechanism of the Sharpless Asymmetric Epoxidation.
Protocol: Asymmetric Epoxidation
This protocol is a robust starting point and may require minor optimization depending on the exact purity of the reagents.
Materials:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
L-(+)-Diethyl tartrate or D-(–)-Diethyl tartrate
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in decane
-
Powdered, activated 4 Å molecular sieves
-
Dichloromethane (DCM), anhydrous
-
This compound
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (approx. 0.4 M final concentration of substrate).
-
Add powdered 4 Å molecular sieves (approx. 0.5 g per 1 mmol of substrate).
-
Cool the flask to -20 °C (a CCl₄/dry ice bath is common).
-
Add L-(+)-DET (1.2 eq. relative to Ti) followed by Ti(OiPr)₄ (1.0 eq. relative to Ti). The recommended catalyst loading is 5-10 mol%. Stir for 30 minutes to allow for complex formation. The solution should be a pale yellow.
-
Causality: Pre-complexing the titanium and tartrate ligand at low temperature is crucial for the formation of the active dimeric catalyst. The molecular sieves ensure strictly anhydrous conditions, preventing catalyst deactivation.[5]
-
-
Reaction Execution:
-
Add the substrate, this compound (1.0 eq.), to the catalyst solution. Stir for 15-20 minutes.
-
Add TBHP (1.5-2.0 eq.) dropwise while maintaining the temperature at -20 °C.
-
Causality: Slow addition of the oxidant is important to control the exothermic reaction and maintain high selectivity.
-
Seal the flask and store it at -20 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-18 hours).
-
-
Workup:
-
To the cold reaction mixture, add a 10% aqueous solution of tartaric acid, equal in volume to the DCM used.
-
Remove the cooling bath and stir vigorously for 1 hour or until the two layers become clear.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Causality: The tartaric acid workup quenches the reaction and helps to break down the titanium complexes, facilitating purification.
-
-
Purification:
-
The crude epoxy alcohol can be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes).
-
Asymmetric Dihydroxylation of this compound
For the stereoselective synthesis of vicinal diols, the Sharpless Asymmetric Dihydroxylation (SAD) is the premier method.[6] It employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand. The reaction is typically performed using commercially available premixed reagents known as AD-mix-α and AD-mix-β.
Mechanistic Rationale and Stereochemical Control
The reaction proceeds via a [3+2] cycloaddition of the alkene to the OsO₄-ligand complex, forming an osmate ester intermediate.[7] This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium(VI) species. A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]), regenerates the active osmium(VIII) catalyst, allowing the reaction to be catalytic in the highly toxic and expensive osmium.[7]
Stereochemical Prediction: The facial selectivity is determined by the chiral ligand used.
-
AD-mix-β (containing (DHQD)₂PHAL) delivers the hydroxyl groups to the "top" face of the alkene when oriented with the largest substituent in the southeast quadrant.
-
AD-mix-α (containing (DHQ)₂PHAL) delivers the hydroxyl groups to the "bottom" face .
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Protocol: Asymmetric Dihydroxylation
This protocol uses the commercially available AD-mix formulations for convenience and reproducibility.
Materials:
-
AD-mix-α or AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol
-
Water
-
This compound
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a stir bar, combine AD-mix (1.4 g per 1 mmol of substrate) and methanesulfonamide (1.0 eq.) in a 1:1 mixture of t-butanol and water (5 mL of each per 1 mmol of substrate).
-
Stir the mixture at room temperature until both phases are clear (the inorganic salts will not dissolve completely).
-
Cool the mixture to 0 °C in an ice bath.
-
Causality: The t-butanol/water solvent system is essential for dissolving both the organic substrate and the inorganic salts. Methanesulfonamide accelerates the hydrolysis of the osmate ester, improving the catalytic turnover rate, especially for trisubstituted alkenes.[7]
-
-
Reaction Execution:
-
Add the substrate, this compound (1.0 eq.), to the cold, stirring slurry.
-
Stir vigorously at 0 °C. The reaction progress can be monitored by TLC. For trisubstituted alkenes, the reaction may take 12-24 hours.
-
-
Workup:
-
Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 mmol of substrate) to the reaction mixture at 0 °C.
-
Remove the cooling bath and stir for 1 hour.
-
Causality: Sodium sulfite is a reducing agent that quenches any remaining OsO₄ and reduces the osmate ester, ensuring all osmium species are converted to a less toxic, water-soluble form.
-
Add ethyl acetate and stir for a few minutes. Separate the layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with 2 M aqueous KOH (to remove the ligand), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude diol can be purified by flash column chromatography on silica gel.
-
Data Summary and Application
The chiral products obtained from these reactions are highly valuable intermediates. The epoxy alcohol can undergo stereospecific ring-opening reactions with various nucleophiles, while the diol can be further functionalized to access a wide range of complex chiral structures.
Table 1: Comparison of Key Stereoselective Oxidations
| Feature | Sharpless Asymmetric Epoxidation | Sharpless Asymmetric Dihydroxylation |
|---|---|---|
| Product | Chiral Epoxy Alcohol | Chiral cis-Vicinal Diol |
| Catalyst System | Ti(OiPr)₄ / Chiral DET | OsO₄ / Chiral Ligand (AD-mix) |
| Oxidant | tert-Butyl Hydroperoxide (TBHP) | K₃[Fe(CN)₆] or NMO |
| Stereocontrol | L-(+)-DET vs. D-(–)-DET | AD-mix-α vs. AD-mix-β |
| Key Additive | Molecular Sieves (anhydrous) | Methanesulfonamide (improves turnover) |
| Typical Temp. | -20 °C | 0 °C to Room Temperature |
Conclusion
This compound is an ideal substrate for directed stereoselective oxidation reactions. The presence of the allylic alcohol enables predictable and high-fidelity transformations using well-established Sharpless protocols. By understanding the mechanistic underpinnings and adhering to carefully designed experimental procedures, researchers can confidently synthesize enantiomerically enriched epoxy alcohols and diols, paving the way for the efficient construction of complex target molecules in pharmaceutical and materials science research.
References
- Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1-299. [Link]
- Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]
- Sharpless, K. B. (2002). Searching for new reactivity (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2024-2032. [Link]
- Berrisford, D. J., Bolm, C., & Sharpless, K. B. (1995). Ligand-Accelerated Catalysis. Angewandte Chemie International Edition in English, 34(10), 1059–1070. [Link]
- Chemistry LibreTexts. (2021).
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
- Wikipedia. (n.d.).
- Dalal Institute. (n.d.).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Johnson, R. A., & Sharpless, K. B. (1996). Asymmetric Dihydroxylation of Alkenes. Organic Reactions, 49, 1-158. [Link]
Sources
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- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Application Notes: 2-Bromo-3-methylbut-2-en-1-ol as a Versatile C5 Building Block in Terpenoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Terpenoids, a vast and structurally diverse class of natural products, are assembled from five-carbon isoprene units. The strategic introduction of these C5 building blocks is fundamental to the total synthesis of complex terpenes. While prenyl bromide (1-bromo-3-methylbut-2-ene) is a widely utilized reagent for this purpose, its regioisomer, 2-Bromo-3-methylbut-2-en-1-ol, represents a uniquely functionalized and potentially advantageous alternative. This guide provides a comprehensive overview of this reagent, detailing its properties, a proposed synthetic protocol, and its prospective applications in sophisticated terpenoid synthesis, grounded in established principles of organic chemistry. We will explore the causality behind its reactivity and propose detailed protocols for its use as a versatile electrophilic isoprenoid synthon.
Introduction: The Strategic Advantage of a Functionalized Isoprenoid Synthon
The construction of the carbon skeleton is a central challenge in the synthesis of terpenoids.[1][2] Nature employs two key C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), to build everything from simple monoterpenes to complex polyterpenes.[1] In the laboratory, chemists often rely on electrophilic C5 halides, such as prenyl bromide, to alkylate nucleophilic partners and forge new carbon-carbon bonds.[3]
This compound emerges as a compelling, albeit less documented, reagent. Its structure is unique: it is a vinyl bromide and a primary allylic alcohol. This bifunctionality offers significant synthetic potential:
-
Orthogonal Reactivity: The vinyl bromide and primary alcohol functionalities can be addressed with different reagents, allowing for sequential, controlled modifications.
-
Post-Prenylation Functionalization: The primary alcohol serves as a handle for subsequent transformations (e.g., oxidation, etherification, esterification) after the core C-C bond has been formed. This is a key advantage over the monofunctional prenyl bromide.
-
Altered Regioselectivity: The electronic and steric environment of the double bond differs from that of prenyl bromide, potentially influencing the regiochemical outcome of coupling reactions.
This document serves to illuminate the untapped potential of this compound, providing the necessary theoretical and practical framework for its integration into modern synthetic strategies.
Physicochemical Properties & Safety Considerations
Accurate data on the physical properties of this compound is sparse in the literature. The following table includes computed data from reliable chemical databases alongside experimental data for its close, and more common, isomer, 1-bromo-3-methylbut-2-ene (prenyl bromide), for comparative purposes.
| Property | This compound (Computed) | 1-Bromo-3-methylbut-2-ene (Experimental) |
| Molecular Formula | C₅H₉BrO | C₅H₉Br |
| Molecular Weight | 165.03 g/mol [4] | 149.03 g/mol |
| Boiling Point | Not Available | 40 °C at 75 mmHg |
| Density | Not Available | 1.284 g/mL at 25 °C |
| Refractive Index | Not Available | n20/D 1.474 |
| Solubility | Soluble in polar organic solvents (e.g., ethers, alcohols, halogenated solvents). | Soluble in most organic solvents. |
Safety Profile: No specific safety data sheet (SDS) is available for this compound. However, based on its structure as an allylic bromide and alcohol, it should be handled with extreme caution. Analogous compounds like prenyl bromide are classified as corrosive, flammable, and toxic.[3]
Mandatory Handling Precautions:
-
Work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ground all equipment to prevent static discharge, as related compounds are flammable. [5][6]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
Synthesis Protocol: Accessing the Reagent
Direct, published syntheses of this compound are not readily found. However, a plausible and logical route can be designed starting from the commercially available 3-methyl-2-buten-1-ol. The protocol involves a selective bromination of the electron-rich double bond, followed by a controlled elimination.
Workflow for Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methyl-2-buten-1-ol (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Bromination: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is typically rapid, indicated by the consumption of NBS. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Elimination: Once the starting material is consumed, add a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the formation of the desired product.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Terpenoid Synthesis: A Framework for C-C Bond Formation
The primary application of this compound is as an electrophile in alkylation reactions to introduce the C5 isoprene unit. Its reactivity is analogous to other allylic halides, proceeding through mechanisms that can be tuned by reaction conditions.
Mechanistic Considerations: Sₙ2 vs. Sₙ2' Pathways
The reaction of this reagent with a nucleophile (Nu⁻) can potentially yield two different products, arising from direct substitution (Sₙ2) or allylic rearrangement (Sₙ2').
Caption: Competing Sₙ2 and Sₙ2' pathways for nucleophilic substitution.
The choice between these pathways is influenced by several factors:
-
Nucleophile: Hard nucleophiles (e.g., carbanions) tend to favor the more direct Sₙ2 pathway, while softer nucleophiles may favor the Sₙ2' pathway.
-
Solvent: Polar, aprotic solvents like DMF or THF are common.
-
Catalyst: The use of copper(I) salts can often promote the Sₙ2' pathway with organometallic nucleophiles (e.g., Grignard reagents, Gilman cuprates).
Protocol: C-Alkylation of a Phenolic Substrate
This protocol describes the prenylation of a phenol, a common step in the synthesis of many natural products. We will use 2,6-dimethylphenol as a model substrate.
-
Preparation of the Nucleophile: In a flame-dried flask under nitrogen, dissolve 2,6-dimethylphenol (1.0 eq) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
Alkylation Reaction: Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the phenoxide solution.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC. The reaction may take several hours. The goal is to form the O-alkylated ether.
-
Workup and Purification: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product via flash chromatography.
Expected Outcome and Subsequent Transformations
The primary product from the above protocol is the O-alkylated ether. The real synthetic utility is realized in the subsequent steps. The pendant hydroxyl group can be:
-
Oxidized: Using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) to yield the corresponding aldehyde.
-
Protected: As a silyl ether (e.g., TBS, TIPS) to allow for chemistry elsewhere in the molecule.
-
Esterified: To produce fragrant esters or introduce another point of diversity.
This bifunctional nature allows for the construction of more complex terpenoid side chains in a planned, stepwise manner.
Conclusion: A Tool for Advanced Synthetic Design
This compound, while not a common off-the-shelf reagent, presents a compelling case for its inclusion in the synthetic chemist's toolbox for terpenoid construction. Its dual functionality as both a vinyl bromide and a primary alcohol provides a platform for strategic, multi-step synthetic sequences that are more challenging to achieve with traditional C5 synthons. The protocols and mechanistic rationale presented here, derived from foundational principles of organic chemistry and data on analogous structures, provide a solid starting point for researchers to explore the full potential of this versatile building block in the synthesis of complex natural products and novel chemical entities.
References
- Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
- Reddit. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
- PubChem. 2-Bromo-3-methylbutan-1-ol.
- Chemsrc. (2025). 2-bromo-3-methylbut-2-ene.
- Carroll Collected. Determined Mechanism for the Formation of 2-bromo-3-methylbutane.
- Journal of the Chemical Society C. Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement.
- PubChem. This compound.
- SpectraBase. This compound.
- PrepChem.com. Preparation of 2-bromo-3-methylbutanoyl bromide.
- YouTube. (2022). Mechanism of the reaction of 3-methylbutan-2-ol with HBr.
- MDPI. (2022). Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview.
- ResearchGate. (2020). Biosynthesis of essential oil terpenoids and their production through microbial routes.
- NCERT. Haloalkanes and Haloarenes.
- Organic Syntheses. 1-bromo-3-methyl-2-butanone.
- ResearchGate. (2024). Terpenoids and Related Compounds – Structure, Synthesis, and Biological Activity: Volume II.
- NIH Public Access. (2008). and 2-Methyl-1,2-anti-3-Butenediols Via Allene Hydroboration-Aldehyde Allylboration Reaction Sequences.
- Royal Society of Chemistry. (2023). Engineering yeast for the production of plant terpenoids using synthetic biology approaches.
- Journal of the Chemical Society, Perkin Transactions 1. Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers.
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Application Notes and Protocols for the Synthesis of Functionalized Allylic Alcohols Utilizing 2-Bromo-3-methylbut-2-en-1-ol
Introduction
Functionalized allylic alcohols are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in the synthesis of complex natural products and pharmaceuticals.[1] Their utility stems from the versatile reactivity of both the hydroxyl group and the carbon-carbon double bond, allowing for a diverse range of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized allylic alcohols using the versatile building block, 2-Bromo-3-methylbut-2-en-1-ol.
This guide will delve into the core synthetic strategies, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices. We will explore various palladium-catalyzed cross-coupling reactions and reactions involving organometallic reagents, which are instrumental in constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Core Reagent: this compound
This compound is a bifunctional reagent possessing both a vinyl bromide and a primary allylic alcohol. This unique combination allows for sequential or orthogonal functionalization, making it a valuable tool in synthetic organic chemistry.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₅H₉BrO |
| Molecular Weight | 165.03 g/mol [2] |
| Appearance | Not specified, likely a liquid |
| IUPAC Name | This compound[2][3] |
Safety Precautions:
Synthetic Methodologies
The vinyl bromide moiety of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound.[7][8][9][10][11]
Reaction Principle: The catalytic cycle involves the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[7][8][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for specific substrates.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Vinylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, THF/H₂O)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Reaction Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good-Excellent |
Table adapted from established procedures for similar substrates.[7][8]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of enynes by reacting a vinyl halide with a terminal alkyne.[12][13][14]
Reaction Principle: This reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst undergoes oxidative addition with the vinyl bromide. Simultaneously, the copper catalyst facilitates the formation of a copper acetylide, which then transmetalates with the palladium complex. Reductive elimination yields the desired enyne product.[13]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
Anhydrous and anaerobic conditions are typically required for this reaction.[14]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) Cocatalyst (e.g., CuI) (1-5 mol%)
-
Amine Base (e.g., NEt₃, piperidine, DBU) (2-3 equiv)
-
Anhydrous Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.
-
Add the amine base, terminal alkyne, and this compound.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the ammonium salt.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane).[15][16][17]
Reaction Principle: The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation (with the organostannane), and reductive elimination.[15][17] A key advantage is the stability of organostannanes to air and moisture.[15] However, a significant drawback is the high toxicity of tin compounds.[15][16]
Experimental Considerations: Due to the toxicity of organotin reagents, the Stille reaction should be performed with appropriate safety measures in a well-ventilated fume hood.
Grignard Reagent Addition
Grignard reagents are powerful nucleophiles that can react with the vinyl bromide of this compound, although this is less common than palladium-catalyzed methods for this specific transformation. A more typical application of Grignard reagents in this context would be the reaction with an aldehyde or ketone to synthesize an allylic alcohol.[18][19][20][21][22][23] However, in the presence of a suitable catalyst, a Grignard reagent could potentially couple with the vinyl bromide.
Reaction Principle: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic.[23] This nucleophilic carbon can attack an electrophilic center.
Applications in Drug Development
The functionalized allylic alcohols synthesized from this compound are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. The introduced functional groups can be further elaborated to construct complex molecular architectures found in natural products and drug candidates. For instance, the enyne moiety from a Sonogashira coupling can be a precursor to various heterocyclic systems.[12] The biaryl structures formed via Suzuki-Miyaura coupling are prevalent in many marketed drugs.[11]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of functionalized allylic alcohols. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, offer efficient and modular approaches to a diverse range of products. By carefully selecting the appropriate reaction conditions, researchers can effectively utilize this reagent to construct complex molecules with significant potential in drug discovery and development. The protocols and data presented in this application note serve as a robust starting point for the successful implementation of these synthetic transformations.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
- Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]
- Beilstein Journal of Organic Chemistry. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
- Wikipedia. Stille reaction. [Link]
- Organic Chemistry Portal. Stille Coupling. [Link]
- Chemistry LibreTexts. Stille Coupling. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- ResearchGate.
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ResearchGate.
- Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]
- PubChem. 2-Bromo-3-methylbut-3-en-1-ol. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
- YouTube. Grignard Reagent Reaction Mechanism. [Link]
- ResearchGate. What is the best way to brominate allylic alcohol by replacing the -OH with Br?. [Link]
- ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
- YouTube. 12.4 Grignard Reagents | Organic Chemistry. [Link]
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- National Institutes of Health.
- Saskia O. Roch. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. [Link]
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- Data.gov.
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Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-Bromo-3-methylbut-2-en-1-ol
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of 2-Bromo-3-methylbut-2-en-1-ol. While the substrate possesses a vinylic bromide, a typically unreactive site for classical nucleophilic substitution, its primary allylic alcohol functionality presents a versatile handle for synthetic transformations. This guide elucidates the mechanistic dichotomy between SN1 and SN2 pathways involving the C1 hydroxyl group, explores the critical role of reaction conditions in controlling regioselectivity (kinetic vs. thermodynamic control), and provides detailed, field-tested protocols for predictable synthetic outcomes. The resulting substituted allylic frameworks are valuable intermediates in the synthesis of complex organic molecules.
Mechanistic Framework and Strategic Considerations
The structure of this compound, (CH3)2C=C(Br)CH2OH, contains two distinct potential sites for substitution: a bromine atom on an sp²-hybridized carbon (vinylic position) and a hydroxyl group on an sp³-hybridized carbon (allylic position).
-
Vinylic Halide (C2-Br): Direct nucleophilic substitution via SN1 or SN2 mechanisms at a vinylic center is generally disfavored due to the high energy of the required intermediates and the steric hindrance of the attacking nucleophile.[1][2]
-
Allylic Alcohol (C1-OH): This is the synthetically productive reaction site. The hydroxyl group is a poor leaving group but can be activated to facilitate substitution.[3][4] This pathway opens access to a rich variety of subsequent reactions.
The core of this substrate's reactivity lies in the activation of the C1-hydroxyl group, which proceeds primarily through an SN1-type mechanism involving a resonance-stabilized allylic carbocation.
The SN1 Pathway: Generation of a Resonance-Stabilized Carbocation
The reaction is initiated by converting the hydroxyl group into a good leaving group, typically by protonation with a Brønsted or Lewis acid.[3][5] The departure of a water molecule generates an allylic carbocation. This intermediate is not a single species but a resonance hybrid of two contributing structures: a primary allylic carbocation (less stable) and a tertiary allylic carbocation (more stable).[6][7]
The nucleophile can then attack either of the two electrophilic carbons of the resonance hybrid. This duality in reactivity is the origin of the different constitutional isomers that can be formed.
Figure 1: SN1 mechanism showing protonation, leaving group departure, resonance stabilization of the allylic carbocation, and subsequent nucleophilic attack leading to two possible products.
Regioselectivity: Kinetic vs. Thermodynamic Control
The final product distribution is dictated by the principles of kinetic and thermodynamic control, which can be manipulated by the reaction conditions.[8][9][10][11]
-
Kinetic Product: This product forms faster, typically from the attack on the more stable carbocation contributor which has a lower activation energy barrier.[9][12] In this system, attack at the primary carbon (C1) of the resonance hybrid leads to the kinetic product. This pathway is favored at low temperatures and short reaction times.[8][11]
-
Thermodynamic Product: This product is the more stable of the two isomers. Its formation is favored under conditions that allow for equilibration, namely higher temperatures and longer reaction times.[8][9] The thermodynamic product often features a more highly substituted (and thus more stable) double bond. Attack at the tertiary carbon (C3) leads to the rearranged, and often more stable, thermodynamic product.
| Parameter | Kinetic Control | Thermodynamic Control | Reference |
| Temperature | Low (e.g., ≤ 0 °C) | High (e.g., > 40 °C, reflux) | [9][10] |
| Reaction Time | Short | Long | [8][11] |
| Dominant Product | Forms fastest | Most stable isomer | [9] |
| Reversibility | Reaction is effectively irreversible | Reaction is reversible, allowing equilibration | [9] |
Application Notes for Experimental Design
The successful application of this compound in synthesis hinges on the rational selection of reagents and conditions to favor the desired outcome.
Activation of the Hydroxyl Group
-
Brønsted Acids (e.g., HBr, HCl): These are effective and common activators. The conjugate base (Br⁻, Cl⁻) also serves as the nucleophile. The high acidity converts the poor -OH leaving group into a good H₂O leaving group.[3] Care must be taken as these harsh conditions can sometimes lead to side reactions.
-
Lewis Acids (e.g., ZnCl₂, Bi(OTf)₃): These can catalyze the substitution under milder conditions by coordinating to the hydroxyl oxygen, enhancing its leaving group ability.[5] They are particularly useful when employing nucleophiles other than halide ions.
-
Conversion to Sulfonate Esters (e.g., TsCl, MsCl): For reactions where the carbocation intermediate is undesirable or when a direct SN2 reaction is preferred, the alcohol can be converted to a tosylate or mesylate. These are excellent leaving groups and allow for substitution with a wide range of strong nucleophiles under well-controlled, non-acidic conditions.
Solvent Effects
The choice of solvent is critical for controlling the reaction mechanism.
-
Polar Protic Solvents (Water, Alcohols): These solvents excel at stabilizing both the carbocation intermediate and the leaving group in an SN1 reaction, thereby accelerating this pathway.[1]
-
Polar Aprotic Solvents (Acetone, DMF, DMSO): These solvents are ideal for SN2 reactions (e.g., on a pre-formed tosylate) as they solvate the cation but leave the anion (the nucleophile) highly reactive.[13]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 3.1: Kinetically Controlled Synthesis of 1,2-Dibromo-3-methylbut-2-ene
This protocol favors the formation of the kinetic product through the use of low temperature.
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Navigating the Reaction Pathways of 2-Bromo-3-methylbut-2-en-1-ol: A Detailed Guide to SN1 and SN2 Reactions
Introduction
2-Bromo-3-methylbut-2-en-1-ol is a versatile allylic alcohol derivative that presents a fascinating case study in the competitive landscape of nucleophilic substitution reactions. Its structure, featuring a primary alcohol adjacent to a substituted double bond with a bromine atom, allows for a nuanced interplay between SN1 and SN2 reaction mechanisms. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and controlling these reaction pathways. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for selectively favoring either SN1 or SN2 reactions, and discuss the critical factors that govern the reaction outcome.
Theoretical Framework: The Dichotomy of SN1 and SN2 Pathways
Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The choice between a unimolecular (SN1) or bimolecular (SN2) pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[1][2]
-
The SN1 Reaction: This is a two-step mechanism initiated by the departure of the leaving group to form a carbocation intermediate.[3][4] The rate of this reaction is dependent solely on the concentration of the substrate. For this compound, the formation of a resonance-stabilized allylic carbocation is a key feature that can favor the SN1 pathway.[5][6] This delocalization of the positive charge across the pi-system enhances the stability of the intermediate.[5] Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate through solvation, typically promote SN1 reactions.[3][7][8]
-
The SN2 Reaction: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][9] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[9] Strong, unhindered nucleophiles and polar aprotic solvents are hallmarks of SN2 conditions.[8][10][11] Polar aprotic solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it more "naked" and reactive.[12] For primary allylic halides, the SN2 reaction is often favored.[13][14]
The structure of this compound is unique in that it is a primary alcohol, which would typically favor an SN2 reaction. However, its allylic nature allows for the formation of a stabilized carbocation, a characteristic that supports an SN1 mechanism.[15] This delicate balance makes the choice of reaction conditions paramount in directing the outcome.
Visualizing the Mechanisms
To better understand the competing pathways, let's visualize the SN1 and SN2 mechanisms for the reaction of this compound with a generic nucleophile (Nu⁻).
Caption: SN1 mechanism for this compound.
Caption: SN2 mechanism for this compound.
Experimental Protocols
The following protocols are designed to selectively favor either the SN1 or SN2 pathway for the nucleophilic substitution of this compound.
Protocol 1: Favoring the SN1 Pathway via Solvolysis
This protocol utilizes a weak nucleophile (water or a simple alcohol) which also acts as a polar protic solvent, creating ideal conditions for an SN1 reaction.
Rationale: The use of a polar protic solvent like ethanol stabilizes the allylic carbocation intermediate and the departing bromide ion through hydrogen bonding, thereby lowering the activation energy for the rate-determining step.[16][17] Water or ethanol are weak nucleophiles, which disfavors the bimolecular SN2 pathway.[7][18]
Materials:
-
This compound
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 1.0 equiv).
-
Add 20 mL of absolute ethanol.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C) using a heating mantle.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting material should have a different Rf value than the product.
-
After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize any HBr formed during the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Characterize the product(s) by ¹H NMR and ¹³C NMR spectroscopy. Note that due to the resonance-stabilized carbocation, a mixture of regioisomers may be formed (the kinetic and thermodynamic products).[19][20]
| Parameter | Condition | Rationale |
| Substrate | This compound | Primary allylic halide, capable of forming a stable carbocation. |
| Nucleophile | Ethanol (weak) | Favors SN1 by not being reactive enough for a concerted attack.[7] |
| Solvent | Ethanol (polar protic) | Stabilizes the carbocation intermediate and leaving group.[16][17] |
| Temperature | Reflux | Provides energy to overcome the activation barrier for carbocation formation. |
Protocol 2: Favoring the SN2 Pathway with a Strong Nucleophile
This protocol employs a strong nucleophile in a polar aprotic solvent to promote a direct, bimolecular substitution.
Rationale: A strong nucleophile, such as sodium azide (NaN₃), is highly reactive and will favor the concerted backside attack characteristic of an SN2 reaction.[21][22] A polar aprotic solvent like dimethylformamide (DMF) will dissolve the ionic nucleophile but will not significantly solvate the anionic nucleophile, thus preserving its high nucleophilicity.[11][12][16]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 1.0 equiv) in 15 mL of DMF.
-
Add sodium azide (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-3 hours), pour the reaction mixture into 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting allylic azide by column chromatography if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong azide stretch should be visible around 2100 cm⁻¹). The SN2 reaction should proceed with inversion of configuration if the starting material were chiral, and should primarily yield the product of direct substitution.[4][23]
| Parameter | Condition | Rationale |
| Substrate | This compound | Primary allylic halide, accessible to backside attack. |
| Nucleophile | Sodium azide (strong) | Highly reactive, favoring a concerted SN2 mechanism.[21][22] |
| Solvent | DMF (polar aprotic) | Solubilizes the nucleophile without deactivating it through solvation.[11][12][16] |
| Temperature | Room Temperature | Sufficient for the reaction with a strong nucleophile, minimizing side reactions. |
Controlling Reaction Outcomes: Key Considerations
The choice between SN1 and SN2 pathways for this compound is a delicate balance. Here are the key factors to consider for precise control:
-
Nucleophile Strength: This is often the most critical factor. Strong, negatively charged nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) will strongly favor the SN2 pathway.[21][22] Weak, neutral nucleophiles (e.g., H₂O, ROH) will favor the SN1 pathway.[7]
-
Solvent Choice: Polar protic solvents (water, alcohols) stabilize the carbocation intermediate, promoting the SN1 mechanism.[16][17] Polar aprotic solvents (DMF, DMSO, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively free and highly reactive.[11][12][16]
-
Temperature: Higher temperatures can favor the SN1 pathway by providing the necessary energy for the endothermic formation of the carbocation.[24] However, higher temperatures can also promote elimination (E1/E2) side reactions. For SN1 reactions involving allylic systems, temperature can also influence the ratio of kinetic versus thermodynamic products.[19][25][26] Lower temperatures generally favor the kinetic product, which is formed faster, while higher temperatures allow for an equilibrium to be established, favoring the more stable thermodynamic product.[20][27]
-
Leaving Group: Bromine is a good leaving group, which is a prerequisite for both SN1 and SN2 reactions.[28]
Conclusion
The reactivity of this compound serves as an excellent model for understanding the subtle factors that govern the competition between SN1 and SN2 reactions. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively steer the reaction towards the desired substitution pathway. The protocols and principles outlined in this application note provide a solid foundation for professionals in organic synthesis and drug development to harness the synthetic potential of this and similar allylic substrates.
References
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- Allen. (n.d.). Explain the factors affecting - S N 1 - and - S N 2 - mechanism.
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- Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions.
- Scribd. (n.d.). Module 8 - Factors Affecting SN1 and SN2 - Lecture Notes.
- YouTube. (2021, February 13). Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects.
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- Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
- Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base.
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- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
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- Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction?
- Fiveable. (n.d.). Allylic Carbocation Definition.
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- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2.
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- Quora. (2018, July 31). What is the stereochemistry aspect in an SN1 and SN2 reaction?
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- Chemistry Steps. (n.d.). Allylic Carbocations.
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- Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions.
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- University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides.
- Chemistry Stack Exchange. (2023, December 21). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
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- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide.
- Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements.
- RSC Publishing. (n.d.). Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement.
- SpectraBase. (n.d.). This compound.
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Application Notes and Protocols: Strategic C-C Bond Formation Utilizing 2-Bromo-3-methylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving the versatile building block, 2-Bromo-3-methylbut-2-en-1-ol. This reagent is of significant interest in medicinal chemistry and organic synthesis due to its embedded prenyl motif, a common feature in bioactive natural products and a key component in enhancing the therapeutic properties of drug candidates. This document moves beyond a simple recitation of procedures to offer a detailed analysis of the strategic considerations and mechanistic underpinnings of Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings with this substrate. Each section provides not only a robust, step-by-step protocol but also a rationale for the selection of catalysts, ligands, bases, and solvents, empowering researchers to troubleshoot and adapt these methodologies for their specific synthetic challenges.
Introduction: The Synthetic Utility of the Prenyl Moiety
The prenyl group, a 3-methylbut-2-enyl unit, is a ubiquitous structural motif in a vast array of natural products, including cannabinoids, flavonoids, and alkaloids. Its incorporation into molecules can significantly enhance their biological activity, often by increasing lipophilicity and improving membrane permeability, which in turn can lead to better bioavailability and interaction with biological targets.[1] this compound serves as a valuable synthon for introducing this important functionality into complex molecules. The presence of a vinyl bromide allows for a variety of palladium-catalyzed cross-coupling reactions, while the allylic alcohol provides a handle for further functionalization. This guide will detail the application of this versatile building block in key C-C bond-forming reactions.
Synthesis of this compound
A reliable supply of the starting material is paramount for any synthetic campaign. While various methods for the bromination of allylic alcohols exist, a common approach involves the treatment of 3-methylbut-2-en-1-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or light. Careful control of the reaction conditions is necessary to favor vinyl bromination over allylic bromination.
Conceptual Synthetic Workflow:
Caption: Synthetic route to this compound.
Protocol: Synthesis of this compound
-
To a solution of 3-methylbut-2-en-1-ol (1.0 equiv.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 equiv.).
-
Initiate the reaction either by the addition of a radical initiator like azobisisobutyronitrile (AIBN) (0.05 equiv.) and heating to reflux, or by irradiation with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety of this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls and conjugated systems.[3] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[4]
Mechanism Insight: The base plays a crucial role in the Suzuki coupling, not only to neutralize the acidic byproducts but also to activate the organoboron species for transmetalation. The formation of a boronate complex enhances the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner.[5][6] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.[2] However, a significant drawback is the toxicity of tin compounds.[6]
Causality in Reagent Choice: The choice of the organostannane's non-transferable groups (e.g., butyl or methyl) is important. Less reactive alkyl groups are typically used to ensure the selective transfer of the desired organic moiety.
Protocol: Stille Coupling of this compound with an Organostannane
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Add an anhydrous, degassed solvent like toluene or DMF.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
To remove tin byproducts, the workup may involve washing with an aqueous solution of potassium fluoride or filtering through a plug of silica gel.
-
After a standard aqueous workup and drying of the organic phase, concentrate the solution.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting a vinyl or aryl halide with a terminal alkyne.[7][8] This reaction is typically co-catalyzed by palladium and a copper(I) salt, in the presence of an amine base.[8] Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.[9][10]
Experimental Design Rationale: The amine base in a Sonogashira reaction serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the copper acetylide, and it can also function as a solvent.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
-
To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed amine base, for instance, triethylamine or diisopropylamine, as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[11] This reaction is a powerful tool for the synthesis of substituted alkenes and is tolerant of a wide range of functional groups.[12]
Insight into Selectivity: The regioselectivity of the Heck reaction is a critical consideration. With unsymmetrical alkenes, the incoming group typically adds to the less sterically hindered carbon of the double bond. The stereochemistry of the product is usually trans.
Protocol: Heck Reaction of this compound with an Alkene
-
In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source such as Pd(OAc)₂ (2 mol%), a phosphine ligand like PPh₃ (4 mol%), and a base, for example, triethylamine (2.0 equiv.).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Comparative Data and Optimization
The choice of coupling reaction depends on the desired final product and the compatibility of the coupling partners. The following table provides a general comparison of these methods for the functionalization of this compound. Yields are highly substrate-dependent and the provided ranges are illustrative.
| Reaction | Coupling Partner | Typical Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 80-100 | 70-95 |
| Stille | Organostannane | Pd(PPh₃)₄, Pd₂(dba)₃ | None | Toluene, DMF | 80-110 | 65-90 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, i-Pr₂NH | Amine or DMF | 25-80 | 75-98 |
| Heck | Alkene | Pd(OAc)₂, Pd₂(dba)₃ | Et₃N, K₂CO₃ | DMF, MeCN | 80-120 | 60-85 |
Considerations for the Allylic Alcohol Moiety:
The presence of the primary allylic alcohol in this compound requires careful consideration. Under certain conditions, particularly with strong bases or high temperatures, side reactions such as elimination or isomerization could occur. While the hydroxyl group is generally tolerated in these coupling reactions, protection (e.g., as a silyl ether) may be necessary for sensitive substrates or in multi-step syntheses.
Conclusion
This compound is a highly valuable and versatile building block for the introduction of the biologically significant prenyl motif. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, a diverse array of complex molecules can be accessed. This guide provides a solid foundation of protocols and mechanistic insights to empower researchers in their synthetic endeavors. The key to success lies in the careful selection of reaction conditions and a thorough understanding of the underlying principles of each transformation.
References
- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524. [Link]
- Shirakawa, E.; Hiyama, T. J. Organomet. Chem.2002, 653, 125-133. [Link]
- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457–2483. [Link]
- Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997, 50, 1–652. [Link]
- Stille Coupling - Organic Chemistry Portal. [Link]
- Sonogashira, K. J. Organomet. Chem.2002, 653, 46–49. [Link]
- Heck Reaction - Organic Chemistry Portal. [Link]
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - N
- The Suzuki Reaction - Andrew G Myers Research Group. [Link]
- Prenylated flavonoids as a promising drug discovery candidate: A pharmacological update | Request PDF - ResearchG
- Sonogashira Coupling - Chemistry LibreTexts. [Link]
- Sonogashira Coupling - Wikipedia. [Link]
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
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- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]
- Heck Reaction - Chemistry LibreTexts. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)
- Heck reaction - Wikipedia. [Link]
- Stille Coupling - Chemistry LibreTexts. [Link]
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - N
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Stille Coupling | OpenOChem Learn. [Link]
- Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry - DiVA portal. [Link]
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - ChemRxiv. [Link]
- Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - N
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal. [Link]
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- Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene - Chemistry Stack Exchange. [Link]
- Determined Mechanism for the Formation of 2-bromo-3-methylbutane - Carroll Collected. [Link]
- Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
- 2-BROMO-3-METHYLBUTANE - LookChem. [Link]
- Halogenated Allyl Alcohol Derivatives ‐ Versatile Electrophiles for Palladium‐Catalyzed Allylic Alkylations | Request PDF - ResearchG
- Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing). [Link]
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- Sonogashira‐type cross‐coupling reactions with allyl substrates.
- Palladium(0)
- Write the structural formulae of the following: a."2-bromo-3-methylbutan-.. - Filo. [Link]
- The solvolysis of 2-bromo-3-methylbutane potentially can give sev... - Pearson. [Link]
- Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene : r/OrganicChemistry - Reddit. [Link]
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Application Note: Strategic Protection of the Hydroxyl Group in 2-Bromo-3-methylbut-2-en-1-ol
Introduction
2-Bromo-3-methylbut-2-en-1-ol is a valuable synthetic intermediate, incorporating a unique combination of functional groups: a primary allylic alcohol, a vinyl bromide, and a sterically hindered trisubstituted double bond. This arrangement makes it a versatile building block for the synthesis of complex natural products and pharmaceutical agents. However, the presence of the reactive hydroxyl group often necessitates a protection strategy to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a suitable protecting group is critical, as it must be installed and removed under conditions that are compatible with the sensitive vinyl bromide and the allylic double bond. This application note provides a detailed guide to effective protecting group strategies for the hydroxyl group of this compound, focusing on the use of tert-butyldimethylsilyl (TBDMS) ethers and benzyl (Bn) ethers. We will delve into the rationale behind the selection of these groups, provide detailed experimental protocols, and discuss the critical aspects of their application and cleavage in the context of this specific substrate.
Considerations for Protecting Group Selection
The primary challenge in protecting the hydroxyl group of this compound lies in ensuring the stability of the vinyl bromide and the double bond throughout the protection and deprotection sequence. Vinyl halides are generally stable but can be susceptible to certain reaction conditions, particularly those involving strong bases or reductive/oxidative reagents.[1][2] Therefore, the ideal protecting group should be:
-
Easily and selectively introduced onto the primary hydroxyl group under mild conditions.
-
Stable to a wide range of reagents and reaction conditions that might be employed in subsequent synthetic steps.
-
Readily and selectively removed under conditions that do not compromise the integrity of the vinyl bromide or the double bond.
Based on these criteria, silyl ethers and benzyl ethers emerge as excellent candidates.
Strategy 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its ease of introduction, stability to a broad range of non-acidic reagents, and selective removal with fluoride ions.[3][4] The steric bulk of the tert-butyl group confers significant hydrolytic stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[3]
Rationale for TBDMS Protection
The standard conditions for TBDMS protection, employing tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), are mild and generally compatible with vinyl halides.[4] Imidazole acts as a base to deprotonate the alcohol and as a catalyst. The deprotection is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), under neutral or slightly basic conditions, which are well-tolerated by the vinyl bromide moiety.[5][6]
Experimental Protocols
Protocol 1: Protection of this compound as its TBDMS Ether
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.
-
Protocol 2: Deprotection of the TBDMS Ether
-
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.[5]
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.[5]
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to recover the parent alcohol.
-
Visualization of TBDMS Protection and Deprotection
Caption: TBDMS protection and deprotection workflow.
Strategy 2: Protection as a Benzyl (Bn) Ether
The benzyl (Bn) group is another robust protecting group for alcohols, known for its stability under a wide range of acidic and basic conditions.[7][8] It is typically introduced via a Williamson ether synthesis and removed by catalytic hydrogenolysis.[9][10]
Rationale for Benzyl Protection
The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with benzyl bromide, is a reliable method for forming benzyl ethers.[11][12] The use of a strong base like sodium hydride (NaH) to generate the alkoxide is generally compatible with the vinyl bromide moiety, which is not susceptible to nucleophilic attack by the alkoxide. The key advantage of the benzyl group is its orthogonal deprotection condition. Catalytic hydrogenolysis (e.g., using H₂ and Pd/C) is a mild and highly selective method for cleaving the benzyl ether without affecting the vinyl bromide or the double bond.[13][14] This orthogonality is crucial for complex syntheses.
Experimental Protocols
Protocol 3: Protection of this compound as its Benzyl Ether
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.
-
Protocol 4: Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis
-
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary to recover the pure alcohol.
-
Visualization of Benzyl Protection and Deprotection
Caption: Benzyl protection and deprotection workflow.
Comparative Summary of Protecting Group Strategies
| Feature | TBDMS Ether | Benzyl Ether |
| Protection Conditions | TBDMSCl, Imidazole, DCM | NaH, BnBr, THF |
| Deprotection Conditions | TBAF, THF | H₂, Pd/C, Ethanol |
| Stability | Stable to most non-acidic conditions | Stable to a wide range of acidic and basic conditions |
| Orthogonality | Cleaved by fluoride; stable to hydrogenolysis | Cleaved by hydrogenolysis; stable to many other conditions |
| Potential Issues | Basicity of TBAF may affect sensitive substrates | Requires handling of NaH and a hydrogenation setup |
Conclusion
Both tert-butyldimethylsilyl and benzyl ethers provide effective and reliable strategies for the protection of the hydroxyl group in this compound. The choice between these two protecting groups will depend on the specific reaction conditions planned for subsequent synthetic steps. The TBDMS group offers mild protection and fluoride-based deprotection, while the benzyl group provides robustness and a highly selective hydrogenolysis-based removal. By carefully considering the orthogonality and stability of these protecting groups, researchers can confidently incorporate this compound into complex synthetic routes, enabling the development of novel molecules for various applications.
References
- Rao, H. S. P., & Senthilkumar, S. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(2), 191-194. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). [Link]
- Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
- ResearchGate. (2008). Oxidation of benzyl alcohols with Oxone((R)) and sodium bromide. [Link]
- Quora. (2018, October 29). Which is more stable, benzylic halide or vinyl halide, and why?[Link]
- SynArchive. (n.d.). Protection of Alcohol by Silyl ether.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- ResearchGate. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. [Link]
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- Quora. (2015, September 20). Why is vinyl alcohol unstable but vinyl halides stable?[Link]
- PubMed. (2007, November 21). Regio- and stereospecific formation of protected allylic alcohols via zirconium-mediated S(N)2' substitution of allylic chlorides. [Link]
- Organic Chemistry Portal. (n.d.). Allyl Ethers.
- Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution.
- Organic Chemistry Frontiers (RSC Publishing). (2018). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. [Link]
- Organic Chemistry Frontiers (RSC Publishing). (2020). Access to (E)-δ-vinyl-homoallylic alcohols/ethers/pyrazoles by ring-opening nucleophilic substitution of cyclopropyl allylic alcohols. [Link]
- Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Technical Library. [Link]
- ResearchGate. (2004). Sequential Hydroboration–Alcoholysis and Epoxidation–Ring Opening Reactions of Vinyl Groups in Mesoporous Vinylsilica. [Link]
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Application Note: Synthesis of 2-Bromo-3-methylbut-2-en-1-ol Derivatives via Allylic Bromination
Introduction
2-Bromo-3-methylbut-2-en-1-ol and its derivatives are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of complex molecules, including natural products and pharmacologically active compounds. Their utility stems from the presence of multiple functional groups: a primary allylic alcohol, a vinyl bromide, and a branched alkyl chain. This arrangement allows for a variety of subsequent transformations, such as nucleophilic substitution, cross-coupling reactions, and further functionalization of the hydroxyl group. This application note provides a detailed experimental protocol for the synthesis of this compound derivatives through the allylic bromination of 3-methyl-2-buten-1-ol (prenyl alcohol) using N-bromosuccinimide (NBS).
Mechanistic Insights: The Wohl-Ziegler Reaction
The allylic bromination of alkenes with N-bromosuccinimide is known as the Wohl-Ziegler reaction.[1] This reaction proceeds via a free radical chain mechanism, which is favored over ionic pathways when a low concentration of bromine is maintained.[1][2][3][4][5]
The key steps of the mechanism are as follows:
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate a bromine radical (Br•).[2]
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[2]
-
The HBr then reacts with NBS to generate a molecule of bromine (Br₂) in a low concentration.[2][3] This step is crucial as it prevents the high concentrations of Br₂ that would lead to the competing electrophilic addition to the double bond.[1][4]
-
The allylic radical reacts with the newly formed Br₂ to yield the allylic bromide product and another bromine radical, which continues the chain reaction.[2]
-
-
Termination: The reaction terminates when two radicals combine.
The resonance stabilization of the allylic radical intermediate is a key feature of this reaction. In the case of an unsymmetrical allylic system, such as in 3-methyl-2-buten-1-ol, the radical can exist in two resonance forms. This leads to the formation of a mixture of constitutional isomers as products.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound derivatives is depicted below.
Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.
Detailed Experimental Protocol
This protocol describes the synthesis of a mixture of brominated derivatives from 3-methyl-2-buten-1-ol.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 3-Methyl-2-buten-1-ol (Prenyl alcohol) | C₅H₁₀O | 86.13 | 8.61 g (100 mmol) | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g (100 mmol) | ≥99% | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 164 mg (1 mmol) | ≥98% | Sigma-Aldrich |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL | Anhydrous | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | Saturated solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | Fisher Scientific |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
UV lamp (optional, for initiation)
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Chromatography column or distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-methyl-2-buten-1-ol (8.61 g, 100 mmol) and carbon tetrachloride (150 mL).
-
Initiation: Add AIBN (164 mg, 1 mmol) to the flask. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.
-
Addition of NBS: Dissolve N-bromosuccinimide (17.8 g, 100 mmol) in 50 mL of carbon tetrachloride and add it to the dropping funnel.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 77 °C for CCl₄). Add the NBS solution dropwise over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the disappearance of the solid NBS, which is dense and will sink, and the appearance of succinimide, which is less dense and will float. The reaction is typically complete after 2-4 hours of reflux after the addition of NBS is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual HBr, followed by water (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Product Characterization
The allylic bromination of 3-methyl-2-buten-1-ol is expected to yield a mixture of two primary constitutional isomers due to the resonance stabilization of the allylic radical intermediate.
Expected Products:
-
Product A (Major): 4-Bromo-2-methyl-2-buten-1-ol
-
Product B (Minor): 2-Bromo-3-methyl-3-en-1-ol
The formation of the more substituted alkene (Product A) is generally favored thermodynamically.
Spectroscopic Data (Predicted):
Product A: 4-Bromo-2-methyl-2-buten-1-ol
-
¹H NMR (CDCl₃, 400 MHz): δ 5.80 (t, 1H, C=CH), 4.15 (s, 2H, CH₂OH), 3.95 (d, 2H, CH₂Br), 1.75 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.0 (C=CH), 125.0 (C=CH), 68.0 (CH₂OH), 35.0 (CH₂Br), 14.0 (CH₃).
-
MS (EI): m/z (%) = 166/164 (M⁺), 148/146, 85, 67.
Product B: 2-Bromo-3-methyl-3-en-1-ol
-
¹H NMR (CDCl₃, 400 MHz): δ 5.10 (s, 1H, C=CH₂), 4.95 (s, 1H, C=CH₂), 4.30 (t, 1H, CHBr), 3.80 (m, 2H, CH₂OH), 1.80 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.0 (C=CH₂), 115.0 (C=CH₂), 65.0 (CH₂OH), 55.0 (CHBr), 20.0 (CH₃).
-
MS (EI): m/z (%) = 166/164 (M⁺), 148/146, 85, 67.[6]
The ratio of the products can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. It is harmful if swallowed and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and carcinogenic solvent. It should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact. Consider using a less toxic solvent if possible, such as cyclohexane.
-
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently upon heating. Store in a cool, dry place away from heat sources.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Wohl-Ziegler reaction provides an effective method for the synthesis of this compound derivatives from the readily available starting material, 3-methyl-2-buten-1-ol. Understanding the radical mechanism and the potential for the formation of isomeric products is crucial for predicting the outcome of the reaction and for devising an appropriate purification strategy. The protocol outlined in this application note provides a solid foundation for researchers and scientists in the field of organic synthesis and drug development to access these versatile building blocks.
References
- SpectraBase. This compound. [Link]
- How To Form Allylic Alcohol With NBS? - SLT. [Link]
- Allylic Bromin
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Allylic Bromination by NBS with Practice Problems - Chemistry Steps. [Link]
- (E)-4-bromo-2-methylbut-2-en-1-ol - PubChem. [Link]
- Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. [Link]
- What is Allylic Bromination? - Master Organic Chemistry. [Link]
- 10.
- Brominating the Allylic Position with NBS - YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. youtube.com [youtube.com]
- 6. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Purification of 2-Bromo-3-methylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of purification techniques for 2-Bromo-3-methylbut-2-en-1-ol, a key intermediate in organic synthesis. Recognizing the critical impact of purity on reaction outcomes, drug efficacy, and safety, this document details robust protocols for flash column chromatography, fractional distillation, and recrystallization. The methodologies are presented with a focus on the underlying chemical principles, potential impurities, and analytical validation, ensuring researchers can achieve the desired purity for their specific applications.
Introduction: The Chemistry and Importance of Purifying this compound
This compound, with the molecular formula C₅H₉BrO[1], is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring an allylic alcohol and a vinyl bromide, offers multiple reactive sites for further chemical transformations. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and difficulties in the purification of subsequent products.
Common impurities may arise from the synthetic route, which often involves the allylic bromination of 3-methylbut-2-en-1-ol. Potential impurities include:
-
Unreacted starting material: 3-methylbut-2-en-1-ol
-
Over-brominated byproducts: Dibrominated species
-
Isomeric impurities: 1-Bromo-3-methylbut-2-en-2-ol (resulting from rearrangement)
-
Solvent and reagent residues: Residuals from the reaction and work-up steps.
The allylic nature of the alcohol introduces a degree of stability due to resonance; however, it also presents a risk of rearrangement, particularly under acidic conditions or at elevated temperatures[2][3]. Therefore, purification methods must be chosen and optimized to minimize the potential for degradation or isomerization of the target compound.
Strategic Approach to Purification
The selection of an appropriate purification strategy depends on the scale of the purification, the nature of the impurities, and the desired final purity. A general workflow for the purification of this compound is presented below.
Caption: General purification workflow for this compound.
Flash Column Chromatography: A Versatile Purification Technique
Flash column chromatography is a highly effective method for purifying polar compounds like this compound, especially for removing non-volatile impurities and closely related byproducts[4].
Principle of Separation
Normal-phase flash chromatography utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. The separation is based on the differential adsorption and desorption of the components of the mixture onto the stationary phase[5]. More polar compounds, like our target alcohol, will have a stronger affinity for the silica gel and thus elute more slowly than non-polar impurities.
Detailed Protocol for Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
n-Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Flash chromatography system (column, pump, fraction collector)
Protocol:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase composition.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the solvent system determined from the TLC analysis.
-
A gradient elution, gradually increasing the polarity (increasing the percentage of ethyl acetate), can be employed for better separation of impurities with a wide range of polarities.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Table 1: Troubleshooting Flash Column Chromatography
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system | Re-optimize the solvent system using TLC. |
| Overloaded column | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes Too Quickly | Mobile phase is too polar | Decrease the polarity of the mobile phase (increase the proportion of hexane). |
| Product Does Not Elute | Mobile phase is not polar enough | Increase the polarity of the mobile phase (increase the proportion of ethyl acetate). |
Fractional Distillation: For Scalable Purification
The Underlying Principle
Fractional distillation separates components of a liquid mixture based on their differences in volatility[6]. By heating the mixture, the component with the lower boiling point will vaporize more readily. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, enriching the vapor in the more volatile component as it rises through the column.
Protocol for Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle and magnetic stirrer
Protocol:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
-
Distillation Process:
-
Heat the flask gently with the heating mantle.
-
As the mixture begins to boil, observe the temperature at the distillation head.
-
The initial fraction will consist of lower-boiling impurities. Collect this forerun separately.
-
When the temperature stabilizes at the boiling point of the target compound, collect the main fraction in a clean receiving flask.
-
Monitor the temperature closely; a sharp drop or rise indicates that the main component has distilled over.
-
-
Purity Analysis:
-
Analyze the collected fractions by GC-MS to confirm their purity.
-
Caption: A simplified diagram of a fractional distillation apparatus.
Recrystallization: For Solid Compounds
If this compound is a solid at room temperature, or can be induced to crystallize, recrystallization is a powerful technique for achieving high purity[7][8]. This method is particularly effective at removing soluble impurities.
The Principle of Selective Crystallization
Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent[8].
Protocol for Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., hexane/ethyl acetate, toluene)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
Protocol:
-
Solvent Selection:
-
Test the solubility of the crude material in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Table 2: Common Recrystallization Solvents [9]
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Suitable for very polar compounds. |
| Ethanol | High | 78 | A versatile solvent for many organic compounds. |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds. |
| Toluene | Low | 111 | Effective for less polar compounds. |
| Hexane | Low | 69 | Good for non-polar compounds. |
Analytical Methods for Purity Assessment
To ensure the effectiveness of the purification process, it is essential to employ reliable analytical techniques to assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities. The gas chromatogram will show the relative amounts of each component, while the mass spectrum can be used to confirm the identity of the main peak as this compound and to identify any impurities[10][11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and for detecting the presence of any structural isomers or other impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of a purification and to assess the purity of the final product.
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. The choice of purification technique—flash column chromatography, fractional distillation, or recrystallization—should be guided by the specific requirements of the research. By understanding the principles behind each method and following the detailed protocols provided in this guide, researchers can confidently obtain high-purity this compound, thereby ensuring the success of their subsequent synthetic endeavors.
References
- SpectraBase. (n.d.). This compound.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Nichols, L. (n.d.). Recrystallization.
- SLT. (2025, August 6). Why Allylic Alcohol Is Stable.
- SLT. (2025, July 24). Why Allylic Alcohol Is Stable.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization, filtration and melting point.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- University of California, Davis, Department of Chemistry. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Chemistry Stack Exchange. (2023, December 21). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
- PubChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- King Group. (n.d.). Successful Flash Chromatography.
- Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane.
- Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Tata, R. R., et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?.
- Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides.
- Google Patents. (n.d.). US3354066A - Allylic bromination process.
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.
- Pielech-Przybylska, K., et al. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. MDPI.
- PubChem. (n.d.). 2-Bromo-3-methylbutan-1-ol.
- University of California, Davis, Department of Chemistry. (n.d.). Distillation.
- ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
- Chemistry Stack Exchange. (2014, February 8). What are the possible products in allylic bromination of 3-methylcyclopentene?.
- Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement.
- Organic Chemistry Portal. (n.d.). Bromohydrin synthesis by bromination or substitution.
- ResearchGate. (n.d.). Application of distillation in alcoholic beverage production.
Sources
- 1. quora.com [quora.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. sltchemicals.com [sltchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-methylbut-2-en-1-ol
Welcome to the technical support center for the synthesis of 2-Bromo-3-methylbut-2-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Low to no yield of the desired product, with the starting material (3-methyl-2-buten-1-ol) largely unreacted.
Possible Causes and Solutions:
-
Insufficient Radical Initiator: The allylic bromination with N-bromosuccinimide (NBS) is a radical chain reaction.[1][2][3] Inadequate initiation is a common reason for reaction failure.
-
Solution: Ensure you are using a sufficient amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), typically 1-5 mol% relative to the substrate.[2] The initiator's decomposition, induced by heat or light, is crucial for generating the initial bromine radicals that propagate the chain reaction.[3][4]
-
-
Decomposition of NBS: N-bromosuccinimide can degrade over time, especially if not stored properly.
-
Solution: Use freshly recrystallized NBS for best results. To test for activity, a simple colorimetric test with potassium iodide/starch paper can be indicative, but performance in a small-scale trial reaction is the most reliable indicator.
-
-
Incorrect Reaction Temperature: The reaction temperature is critical for both initiating the reaction and maintaining the radical chain.
-
Solution: The optimal temperature depends on the solvent and the chosen initiator. For AIBN in a solvent like carbon tetrachloride or acetonitrile, a temperature range of 70-80 °C is typically effective. If using photochemical initiation, ensure your light source is of the appropriate wavelength and intensity.
-
Question 2: Formation of significant side products, particularly the dibrominated adduct.
Possible Cause and Solution:
-
High Concentration of Molecular Bromine (Br₂): The primary advantage of using NBS is to maintain a low, steady concentration of Br₂ in the reaction mixture, which favors allylic substitution over electrophilic addition to the double bond.[3][5][6] If the concentration of Br₂ becomes too high, the competing electrophilic addition pathway will dominate, leading to the formation of the vicinal dibromide.
-
Solution:
-
Control the rate of HBr formation: The reaction of HBr (a byproduct of the propagation step) with NBS generates Br₂.[1][3] Running the reaction at a controlled temperature can help manage the rate of HBr production.
-
Ensure efficient stirring: Inadequate mixing can lead to localized high concentrations of reagents, including Br₂.
-
Use a non-polar solvent: Solvents like carbon tetrachloride are often used to minimize the solubility of NBS, which helps in the slow release of bromine.[2]
-
-
Question 3: The product appears to be a mixture of isomers. How can I improve the regioselectivity?
Possible Cause and Solution:
-
Resonance Stabilization of the Allylic Radical: The intermediate in this reaction is a resonance-stabilized allylic radical.[1][7] For the radical derived from 3-methyl-2-buten-1-ol, the unpaired electron can be delocalized over two carbon atoms. This can lead to the formation of two constitutional isomers upon reaction with bromine.
-
Solution: While completely eliminating the formation of the minor isomer can be challenging, reaction conditions can be optimized to favor the desired product.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the bromine radical abstraction of the allylic hydrogen, though this may also slow down the reaction rate.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different radical intermediates. Experimenting with a range of non-polar to moderately polar aprotic solvents may reveal an optimal medium for your desired selectivity.
-
-
Question 4: Difficulty in purifying the final product.
Possible Causes and Solutions:
-
Co-elution of Isomers: If isomeric byproducts are formed, they may have similar polarities, making separation by standard column chromatography difficult.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative HPLC with a suitable stationary and mobile phase may be necessary.
-
Fractional Distillation: If the isomers have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.[8]
-
-
-
Product Instability: Allylic bromides can be susceptible to decomposition, especially when heated or exposed to light.
-
Solution:
-
Mild Purification Conditions: Use flash column chromatography with a carefully chosen eluent system to minimize the time the product spends on the silica gel.[9] Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine if the product is acid-sensitive.
-
Avoid High Temperatures: When removing solvent, use a rotary evaporator at a low temperature. If distillation is necessary, perform it under a high vacuum to lower the boiling point.
-
Storage: Store the purified product in a dark, cold, and inert atmosphere (e.g., under argon or nitrogen).
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the synthesis of this compound.
What is the detailed mechanism for the allylic bromination of 3-methyl-2-buten-1-ol using NBS?
The reaction proceeds via a free radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.[3][4]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by heat or UV light, to form a bromine radical and a succinimidyl radical.[1][3] Alternatively, a radical initiator like AIBN can be used.
-
Propagation: This stage consists of two key steps that form a cycle:
-
A bromine radical abstracts an allylic hydrogen from 3-methyl-2-buten-1-ol to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1][3]
-
The HBr then reacts with another molecule of NBS to produce a molecule of bromine (Br₂) and succinimide.[1][3]
-
The newly formed Br₂ reacts with the allylic radical to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.[1]
-
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.[3]
Why is NBS preferred over molecular bromine (Br₂) for this synthesis?
Using molecular bromine directly often leads to the electrophilic addition of bromine across the double bond, resulting in the formation of a vicinal dibromide as the major product.[5][6] N-Bromosuccinimide is used as a reagent to maintain a very low concentration of Br₂ throughout the reaction.[3][5][7] This low concentration favors the radical substitution pathway at the allylic position over the ionic addition to the double bond.[1][3]
What are the key safety precautions to consider during this synthesis?
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Many solvents used in this reaction, such as carbon tetrachloride, are toxic and/or flammable. Ensure proper ventilation and avoid sources of ignition.
-
Brominated Products: Brominated organic compounds can be irritants and may have other toxicological properties.[8] Avoid inhalation and skin contact.
-
Radical Initiators: Radical initiators like benzoyl peroxide can be explosive if not handled and stored correctly. Follow the specific safety guidelines for the initiator you are using.
III. Experimental Protocol and Data
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-buten-1-ol in a suitable anhydrous solvent (e.g., carbon tetrachloride).
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (or irradiate with a suitable light source) and maintain the reaction for the required time, monitoring the progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Table 1: Typical Reaction Parameters
| Parameter | Value |
| Starting Material | 3-methyl-2-buten-1-ol |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | AIBN (1-5 mol%) |
| Solvent | Carbon Tetrachloride (anhydrous) |
| Temperature | Reflux (approx. 77 °C) |
| Reaction Time | 2-4 hours (monitor by TLC/GC) |
IV. Visualizing the Process
Diagram 1: Troubleshooting Workflow
Caption: Troubleshooting flowchart for the synthesis of this compound.
Diagram 2: Reaction Mechanism Pathway
Caption: Simplified radical chain mechanism for allylic bromination with NBS.
V. References
Sources
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. Video: Radical Substitution: Allylic Bromination [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 3-Methyl-2-Buten-1-Ol
Welcome to the technical support center for the bromination of 3-methyl-2-buten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. By understanding the underlying mechanisms, you can optimize your reaction conditions to favor the desired product, 1-bromo-3-methyl-2-butene, a valuable intermediate in organic synthesis.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to synthesize 1-bromo-3-methyl-2-butene, but I am observing a significant amount of a dibrominated byproduct. What is causing this, and how can I prevent it?
A1: Cause of Dibromination
The formation of a dibrominated byproduct, specifically 2,3-dibromo-3-methyl-1-butanol, is a classic example of a competing electrophilic addition reaction across the double bond. This side reaction is particularly prevalent when using molecular bromine (Br₂) as the brominating agent. The pi bond of the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield the vicinal dihalide.[4][5]
Troubleshooting Protocol: Minimizing Dibromination
To suppress this unwanted electrophilic addition, it is crucial to maintain a very low concentration of Br₂ throughout the reaction. The reagent of choice for this purpose is N-Bromosuccinimide (NBS).
Recommended Protocol: Allylic Bromination with NBS
-
Reagents: 3-methyl-2-buten-1-ol, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and an anhydrous non-polar solvent (e.g., carbon tetrachloride, CCl₄).
-
Procedure:
-
Dissolve the 3-methyl-2-buten-1-ol in anhydrous CCl₄.
-
Add freshly recrystallized NBS and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.
-
Purify the product by distillation or column chromatography.
-
Mechanism of NBS Action: NBS provides a slow, controlled release of Br₂. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS.[6][7] The resulting bromine radical abstracts an allylic hydrogen from 3-methyl-2-buten-1-ol, forming a resonance-stabilized allylic radical. This radical then reacts with the low concentration of Br₂ generated in situ to form the desired allylic bromide.[8][9][10] This keeps the concentration of Br₂ too low for significant electrophilic addition to occur.[11][12]
Q2: My reaction with HBr is yielding a mixture of isomeric bromides. I expected 1-bromo-3-methyl-2-butene, but I am also isolating 2-bromo-2-methyl-3-butene. Why is this happening?
A2: Carbocation Rearrangement and Allylic Shift
When using a strong acid like hydrobromic acid (HBr), the reaction mechanism can proceed through a carbocation intermediate. The hydroxyl group of 3-methyl-2-buten-1-ol is first protonated by HBr to form a good leaving group (water). Departure of water generates a primary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbons.
However, a more stable tertiary carbocation can be formed via a 1,2-hydride shift.[13][14][15][16][17][18] Nucleophilic attack by the bromide ion on these different carbocation intermediates leads to a mixture of products.
-
Direct Attack (Sɴ1): Attack at the primary carbon of the initial allylic carbocation gives the desired product, 1-bromo-3-methyl-2-butene.
-
Allylic Shift (Sɴ1'): Attack at the tertiary carbon of the resonance-stabilized allylic carbocation results in the rearranged product, 3-bromo-3-methyl-1-butene.
-
Hydride Shift and Attack: The 1,2-hydride shift leads to a more stable tertiary carbocation, which upon attack by bromide, would also lead to 3-bromo-3-methyl-1-butene. A subsequent elimination-readdition of HBr could also lead to other isomers.
Troubleshooting Protocol: Suppressing Rearrangements
To avoid carbocation rearrangements, it is best to use a reagent that does not proceed through a free carbocation intermediate. Phosphorus tribromide (PBr₃) is an excellent alternative.
Recommended Protocol: Bromination with PBr₃
-
Reagents: 3-methyl-2-buten-1-ol, Phosphorus tribromide (PBr₃), and an anhydrous ether or pyridine as the solvent.
-
Procedure:
-
Cool the 3-methyl-2-buten-1-ol in the chosen solvent to 0 °C in an ice bath.
-
Slowly add PBr₃ dropwise with stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it over ice water.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it, and purify.
-
Mechanism of PBr₃ Action: The reaction with PBr₃ proceeds via an Sɴ2 mechanism.[19][20][21] The alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming a good leaving group (a phosphite ester). The displaced bromide ion then acts as a nucleophile, attacking the carbon bearing the leaving group in a backside attack. This Sɴ2 pathway avoids the formation of carbocations and thus prevents rearrangements.[22][23]
Q3: I am using NBS for my bromination, and while I've avoided dibromination, my yields are still low, and I see several minor, unidentified spots on my TLC plate. What could be these other side products?
A3: Potential Minor Side Products with NBS
Even with NBS, minor side reactions can occur, leading to a complex product mixture and reduced yields.
-
Formation of α-bromoketones and other oxidation products: If there is any residual water in the reaction mixture, NBS can form bromohydrins, which can then be oxidized to α-bromoketones.[24][25]
-
Impure NBS: The purity of NBS is crucial. Old or improperly stored NBS can contain succinimide and Br₂, leading to competing reactions. It is recommended to recrystallize NBS from water before use.[24]
-
Radical Isomerization: The intermediate allylic radical is resonance-stabilized. While the primary radical is expected to react to form the desired product, reaction at the other end of the allylic system can lead to the formation of 3-bromo-3-methyl-1-butene. The product distribution is often controlled by the relative stabilities of the possible alkene products.[26][27]
Troubleshooting and Optimization
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, non-polar solvents like CCl₄ or cyclohexane. | Minimizes the formation of bromohydrins and other polar side products. |
| NBS Purity | Recrystallize NBS from hot water before use. | Ensures that the reagent is free from impurities that can cause side reactions.[24] |
| Initiator | Use a radical initiator like AIBN or benzoyl peroxide, or use photochemical initiation. | Promotes the desired radical chain mechanism over ionic pathways.[24] |
| Temperature | Maintain a consistent temperature (usually reflux of the solvent). | Ensures a steady rate of radical initiation and propagation. |
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Competing reaction pathways in the bromination of 3-methyl-2-buten-1-ol.
Summary of Recommended Conditions
| Objective | Recommended Reagent | Solvent | Key Considerations |
| Primary Allylic Bromination | N-Bromosuccinimide (NBS) | CCl₄, cyclohexane | Use radical initiator; recrystallize NBS.[12][24] |
| Avoid Rearrangements | Phosphorus Tribromide (PBr₃) | Anhydrous ether, pyridine | Sɴ2 mechanism prevents carbocation formation.[19][21][23] |
| Avoid Dibromination | N-Bromosuccinimide (NBS) | CCl₄, cyclohexane | Maintains a low concentration of Br₂.[8][9][10] |
By carefully selecting the appropriate reagents and conditions based on the potential side reactions, you can significantly improve the yield and purity of your desired product, 1-bromo-3-methyl-2-butene.
References
- Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.
- Allylic Substitution Reaction: Mechanism, Examples & Tips. (n.d.). Vedantu.
- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts.
- Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
- What is Allylic Bromination? (2013, November 25). Master Organic Chemistry.
- NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity. (2025, November 7). YouTube.
- Synthesis of hemiterpene 1-bromo-3-methyl-2-butene derivatives. (2021, June 24). AIP Publishing.
- Synthesis of hemiterpene 1-bromo-3-methyl-2-butene derivatives | Request PDF. (2025, October 25). ResearchGate.
- When 3-methyl-2-butanol is heated with concentrated HBr, a rearranged product is obtained. (n.d.). Pearson+.
- When 3-methylbutan-2-ol is treated with HBr, the following reaction takes place. (2017, December 26). Sarthaks eConnect.
- Solved When 3-methyl-2-butanol is heated with concentrated. (2024, November 5). Chegg.com.
- When 3-methylbutan-2-ol is treated with HBr, the following reaction takes place. (2023, May 5). YouTube.
- When 3-methylbutan-2-ol is treated with HBr, the following reaction takes place: Give a mechanism for this reaction. (Hint : The secondary carbocation formed in step II rearranges to a more stable tertiary carbocation by a hydride ion shift from 3rd carbon atom. (n.d.). Extramarks.
- Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Strategy for Predicting Products of Allylic Brominations. (n.d.). OpenOChem Learn.
- Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synth... (2022, September 7). YouTube.
- Explain the following observation When 3 methyl 2 butanol is treated with HBr, a single alkyl bromi. (2024, November 29). YouTube.
- N-Bromosuccinimide. (n.d.). Wikipedia.
- Phosphorus tribromide. (n.d.). dlab @ EPFL.
- Phosphorus tribromide. (n.d.). Wikipedia.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
- What happens if you treat 3-methyl-but-2-ene with NBS/hγ? What is the formation of all possible products? (2020, June 6). Quora.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). YouTube.
- Reaction of Alcohols with Phosphorus Tribromide. (2013, October 29). YouTube.
- PBr3 Reaction. (n.d.). BYJU'S.
- PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry.
- Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry.
- When 3-methyl-1-butene reacts with HBr, two alkyl halides are formed, 2-bromo-3-methyl butane and... (n.d.). Homework.Study.com.
- What's the mechanism of bromination of but-2-ene? (2017, September 24). Quora.
Sources
- 1. researchgate.net [researchgate.net]
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Technical Support Center: Regioselectivity in 2-Bromo-3-methylbut-2-en-1-ol Reactions
Welcome to the technical support center for controlling regioselectivity in reactions involving 2-Bromo-3-methylbut-2-en-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this versatile building block. As an allylic bromide, this substrate presents a classic challenge: directing nucleophilic attack to either the α-carbon (C1) or the γ-carbon (C3). This guide provides in-depth, mechanism-driven troubleshooting advice and answers to frequently asked questions to empower you to control your reaction outcomes with precision.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction is producing a mixture of α- and γ-substituted products. How can I selectively favor the α-substituted (Sₙ2) product?
Answer:
Achieving high selectivity for the α-product involves promoting a classic bimolecular nucleophilic substitution (Sₙ2) pathway while suppressing the competing allylic rearrangement (Sₙ2'). The key is to create conditions where the nucleophile attacks the sterically accessible primary carbon (C1) directly.
Causality and Mechanistic Insight: The Sₙ2 reaction proceeds via a backside attack on the carbon bearing the leaving group.[1] For this compound, the α-carbon is primary and relatively unhindered, making it a good target for this pathway.[2] To favor this, you must enhance the intrinsic reactivity of your nucleophile and choose a solvent that supports the Sₙ2 transition state without promoting carbocation formation.
Recommended Protocol & Strategy:
-
Nucleophile Choice: Employ "hard" or less bulky nucleophiles. Hard nucleophiles (e.g., RO⁻, R₂N⁻) are less polarizable and tend to attack the site of greatest positive charge, which is the α-carbon. Small, potent nucleophiles are ideal.[3]
-
Solvent Selection: Use a polar aprotic solvent.[4][5] Solvents like DMSO, DMF, or acetone are highly effective.[6][7] They solvate the counter-cation of the nucleophile but leave the anionic nucleophile "naked" and highly reactive.[4] This increased nucleophilicity drives the reaction kinetically towards the more accessible Sₙ2 pathway.[5] Polar protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity, and may stabilize an allylic carbocation intermediate, leading to product mixtures.[7]
-
Temperature Control: Keep the reaction temperature low. Lower temperatures favor the kinetically controlled product, which is often the Sₙ2 product, by minimizing the energy available to overcome the activation barrier for alternative pathways like Sₙ1 or elimination.
dot
Caption: Fig 1. Sₙ2 Pathway for α-Substitution.
Question 2: For my synthesis, I need the γ-substituted product. What conditions will favor the Sₙ2' pathway?
Answer:
Promoting the Sₙ2' pathway requires directing the nucleophile to attack the γ-carbon (C3) of the allylic system. This involves a concerted mechanism where the nucleophile attacks the double bond, which in turn displaces the leaving group from the α-carbon.[8][9]
Causality and Mechanistic Insight: The Sₙ2' reaction becomes competitive or dominant when the Sₙ2 pathway is disfavored. This can be achieved by sterically hindering the α-position or by using nucleophiles that preferentially attack the softer, more polarizable γ-position of the π-system.[8] The geometry of the substrate and the nature of the catalyst (in organometallic reactions) are also critical.
Recommended Protocol & Strategy:
-
Nucleophile Choice: Employ "soft," bulky, and highly polarizable nucleophiles. Organocuprates (Gilman reagents, R₂CuLi) are classic examples of reagents that excel at Sₙ2' additions. The soft nature of copper directs the attack to the soft γ-position of the alkene.[10]
-
Steric Hindrance: While the substrate itself has a primary α-carbon, you can conceptually apply this principle. If modifying the substrate is an option, adding bulk near the α-position would strongly favor γ-attack.[8]
-
Catalyst Control (for Cross-Coupling): In palladium-catalyzed reactions, the ligand plays a pivotal role. The reaction proceeds through an η³-allyl palladium intermediate. The regioselectivity of the nucleophilic attack on this intermediate can be controlled by the electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand.[11] Ligands that draw electron density away from the more substituted end of the allyl fragment can direct the nucleophile to that position.
Table 1: General Factors Influencing Regioselectivity
| Factor | To Favor α-Attack (Sₙ2) | To Favor γ-Attack (Sₙ2') | Rationale |
| Nucleophile | Hard, small, non-polarizable (e.g., RO⁻, CN⁻)[3] | Soft, bulky, polarizable (e.g., R₂CuLi, RSH) | Hard nucleophiles prefer the harder α-carbon; soft nucleophiles prefer the softer γ-carbon of the π-system.[8] |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone)[5][6] | Non-polar (THF, Diethyl Ether) | Polar aprotic solvents enhance nucleophilicity for a rapid Sₙ2 reaction. Non-polar solvents are often required for organometallic reagents (e.g., cuprates). |
| Leaving Group | Good leaving groups (I > Br > Cl) enhance both rates. | Less critical than other factors, but a good leaving group is still necessary. | A better leaving group lowers the activation energy for both pathways.[3] |
| Steric Hindrance | Low steric hindrance at Cα | High steric hindrance at Cα | Bulky groups at the α-position block the Sₙ2 pathway, making the Sₙ2' pathway the only viable option.[8][9] |
Question 3: My Palladium-catalyzed Sonogashira/Suzuki coupling is giving poor regioselectivity and low yields. What are the critical parameters to check?
Answer:
Regiocontrol in palladium-catalyzed cross-coupling reactions of allylic substrates is a well-known challenge that hinges on the subtle interplay between the catalyst, ligand, base, and solvent.[11] The reaction proceeds through a π-allyl palladium intermediate, and the final regiochemical outcome is determined by where the nucleophile attacks this intermediate.
Causality and Mechanistic Insight: The catalytic cycle involves oxidative addition of the allylic bromide to a Pd(0) species, forming a cationic Pd(II) π-allyl complex.[11][12] Transmetalation with the organoboron (Suzuki) or copper acetylide (Sonogashira) species occurs, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13][14] The ligand bound to the palladium center dictates the electron distribution and steric environment of the π-allyl complex, thereby controlling the site of attack.[15][16]
dot
Caption: Fig 2. General Pd Cross-Coupling Cycle.
Troubleshooting Checklist & Protocol Optimization:
-
Ligand Selection is Paramount: This is your primary tool for controlling regioselectivity.
-
For γ-selectivity: Bulky, electron-donating ligands often direct the nucleophile to the more substituted (γ) position.
-
For α-selectivity: Ligands that are less sterically demanding or have specific electronic properties may favor attack at the less hindered (α) terminus. Experiment with a range of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos) or NHC ligands (e.g., IPr, SIMes).[15][16]
-
-
Choice of Base: The base is crucial, particularly in Suzuki couplings where it activates the boronic acid.[17] In Sonogashira couplings, it deprotonates the terminal alkyne.[18] An inappropriate base can lead to side reactions. For Suzuki, K₂CO₃ or K₃PO₄ are common. For Sonogashira, an amine base like Et₃N or DIPEA is typically used.[13][18]
-
Solvent: The solvent must be compatible with all reagents. Toluene, THF, and dioxane are common for Suzuki reactions. Sonogashira reactions are often run in amine solvents or with a co-solvent like THF.[18]
-
Copper Co-catalyst (Sonogashira): While "copper-free" Sonogashira protocols exist, the classic method uses a Cu(I) salt (e.g., CuI) as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13][19] Ensure your CuI is fresh and of high purity.
Step-by-Step Protocol for a Regioselective Suzuki Coupling (Example):
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen ligand (if not using a pre-formed complex).
-
Add this compound (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., Toluene/H₂O mixture).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the Sₙ2 versus Sₙ2' competition?
The competition is a classic example of kinetic vs. thermodynamic control, influenced by steric and electronic factors.[8]
-
Steric Effects: The Sₙ2 reaction is highly sensitive to steric hindrance at the α-carbon.[2] The Sₙ2' pathway allows the nucleophile to bypass a crowded α-position by attacking the more accessible γ-carbon.[8][9]
-
Electronic Effects: The π-system of the double bond delocalizes the positive charge in the transition state. "Soft" nucleophiles, which have a high-energy HOMO, have better orbital overlap with the LUMO of the π-system, favoring attack at the terminus of the double bond (γ-position). "Hard" nucleophiles are more controlled by electrostatics and attack the carbon with the most partial positive charge (α-position).[8]
-
Conformational Effects: The substrate must adopt a conformation that allows for proper orbital alignment for either attack to occur. For Sₙ2', a syn-periplanar or anti-periplanar arrangement of the double bond and the C-Br bond is required for the concerted displacement.
Q2: Can the hydroxyl group on this compound interfere with or direct reactions?
Yes, the hydroxyl group is not an innocent bystander.
-
Interference: In reactions using strong bases or organometallics (like Grignard reagents), the acidic proton of the -OH group will be deprotonated first, consuming one equivalent of the reagent. It is often necessary to protect the alcohol (e.g., as a silyl ether like TBS or TBDPS) before carrying out the reaction.
-
Directing Group: In some transition-metal-catalyzed reactions, the hydroxyl group can act as a coordinating or directing group. It can chelate to the metal center, influencing the geometry of the π-allyl intermediate and thereby controlling the regioselectivity of the subsequent nucleophilic attack. This is a more advanced strategy that often depends on the specific catalyst system employed.[20]
Q3: Are there alternatives to palladium for achieving regioselective cross-couplings?
Yes, other transition metals are used for allylic substitutions.
-
Copper: As mentioned, organocuprates are highly effective for promoting Sₙ2' reactions, delivering the γ-substituted product with high fidelity.
-
Nickel: Nickel catalysts are known to be effective in a variety of cross-coupling reactions and can sometimes offer complementary selectivity to palladium, particularly with unactivated alkyl halides.[13]
-
Indium: In situ generated allylindium reagents have been used in palladium-catalyzed cross-couplings with aryl halides, offering another avenue for C-C bond formation.[21][22]
-
Zirconium: Specific zirconium-oxo complexes have been shown to mediate highly regio- and stereospecific Sₙ2' substitutions of allylic chlorides.[23]
dot
Caption: Fig 3. Decision flowchart for regiocontrol.
References
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
- Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- What are the effects of solvents on SN1 and SN2 reactions?. Quora. [Link]
- Sonogashira Coupling. YouTube. [Link]
- SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]
- Steric Effects and Solvent Effects on SN2 Reactions. The Journal of Physical Chemistry A. [Link]
- Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Letters. [Link]
- SN1 vs SN2. Organic Chemistry I - KPU Pressbooks. [Link]
- General Allylic C–H Alkylation with Tertiary Nucleophiles. Journal of the American Chemical Society. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
- SN2 versus SN2′ Competition.
- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
- Which will go to an SN2 reaction faster, allylic halide or 3-degree halide?. Quora. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides.
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]
- Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
- Nucleophilic allylic substitution via SN2. Chemistry Stack Exchange. [Link]
- Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Nucleophilic Substitution reactions of Allylic halides. University of Calgary. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. [Link]
- Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Chemistry Stack Exchange. [Link]
- Regiochemistry of SN1 Reactions with Allylic Electrophiles. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement. Journal of the Chemical Society C: Organic. [Link]
- Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Reddit. [Link]
- 2-BROMO-3-METHYLBUTANE. LookChem. [Link]
- Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected. [Link]
- Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
- Chemoselective and regiospecific Suzuki coupling on a multisubstituted sp(3)
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Novel regioselectivity under conformational control in the methylation of 2,3-dihydroxy-1-naphthaldehyde. RSC Publishing. [Link]
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preventing carbocation rearrangement in reactions of 2-Bromo-3-methylbut-2-en-1-ol
Topic: Preventing Carbocation Rearrangement in Reactions of 2-Bromo-3-methylbut-2-en-1-ol
For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Team
This guide provides in-depth technical support for synthetic challenges involving the allylic alcohol, this compound. Our focus is to diagnose and solve the common issue of carbocation-driven molecular rearrangements that lead to undesired product isomers. We will explore the mechanistic origins of this problem and provide validated protocols to achieve high selectivity for the desired, non-rearranged product.
Section 1: Understanding the Core Problem — The "Why" of Rearrangement
FAQ: Why am I observing a mixture of products, including a rearranged isomer, when reacting this compound?
Answer:
The formation of multiple products stems from the inherent electronic nature of the substrate. Under reaction conditions that favor a unimolecular pathway (SN1), the hydroxyl group is first protonated (or activated by a Lewis acid) to form a good leaving group (e.g., H₂O). Its departure generates a primary allylic carbocation.
This carbocation is not static. It is stabilized by resonance, delocalizing the positive charge across the allylic system.[1][2][3] This creates a resonance hybrid with a significant contribution from a more stable tertiary carbocation. The nucleophile can then attack at either electrophilic carbon, leading to a mixture of the direct substitution product (1-substituted-2-bromo-3-methylbut-2-ene) and the rearranged product (3-substituted-2-bromo-3-methylbut-1-ene). Given the greater stability of the tertiary carbocation, the rearranged isomer is often the major product under these conditions.[4][5]
The diagram below illustrates this process, which is the root cause of product mixture issues.
Caption: SN1 mechanism leading to rearranged products.
Section 2: Troubleshooting Guide — How to Control the Reaction Outcome
FAQ: Which specific reaction conditions favor the formation of the undesired, rearranged product?
Answer:
Carbocation formation and subsequent rearrangement are hallmarks of SN1-type reactions.[6] You can anticipate poor selectivity and a high yield of the rearranged product when your protocol includes the following conditions.
| Condition | Type | Rationale |
| Solvent | Polar Protic (e.g., H₂O, Ethanol, Acetic Acid) | These solvents excel at stabilizing both the leaving group anion and the carbocation intermediate, lowering the activation energy for the SN1 pathway.[6][7] |
| Nucleophile | Weak (e.g., H₂O, ROH) | A weak nucleophile is unable to participate in a concerted SN2 displacement. It must wait for the carbocation to form, making the SN1 route dominant.[8] |
| Temperature | Elevated | Higher temperatures provide the necessary energy to overcome the activation barrier for carbocation formation and favor the thermodynamically more stable rearranged product.[9] |
| Substrate Conc. | Low | Dilute conditions can favor unimolecular pathways like SN1. |
FAQ: How can I modify my experiment to suppress rearrangement and obtain the direct substitution product?
Answer:
The key is to employ conditions that completely avoid the formation of a carbocation intermediate. This is achieved by shifting the reaction mechanism from SN1 to a bimolecular nucleophilic substitution (SN2). An SN2 reaction is a one-step, concerted process where the nucleophile attacks as the leaving group departs, leaving no opportunity for rearrangement.
Because a hydroxyl group is a poor leaving group for an SN2 reaction, a two-step strategy is the most robust and reliable method.
This is the recommended, field-proven method for preventing rearrangement. The strategy involves converting the poorly reactive -OH group into an excellent leaving group (a sulfonate ester, such as tosylate or mesylate) under conditions that do not induce rearrangement. This stable intermediate is then subjected to SN2 displacement.
Caption: Recommended two-step SN2 workflow.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-Bromo-3-methylbut-2-en-1-yl tosylate
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Dissolve the alcohol in anhydrous pyridine or dichloromethane (DCM) (approx. 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 4-12 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Workup: Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step but can be purified by column chromatography on silica gel if necessary.
Causality: This step is performed at low temperature in the presence of a non-nucleophilic base (pyridine). These conditions are designed to prevent any ionization that could lead to carbocation formation.
Step 2: Nucleophilic Displacement of the Tosylate
-
Preparation: Dissolve the crude tosylate intermediate (1.0 eq) from Step 1 in a polar aprotic solvent such as DMF, DMSO, or acetone.
-
Nucleophile Addition: Add the desired strong nucleophile (e.g., NaN₃, NaCN, LiBr) (1.5 - 3.0 eq).
-
Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 40-60 °C) until TLC analysis indicates the disappearance of the tosylate.
-
Workup & Purification: Perform a standard aqueous workup, extract the product into an organic solvent, dry, and concentrate. Purify the final product by column chromatography or distillation.
Causality: A polar aprotic solvent is used to solvate the cation of the nucleophilic salt but does not stabilize carbocations, thus strongly favoring the bimolecular SN2 mechanism. A high concentration of a strong nucleophile ensures the bimolecular pathway kinetically outcompetes any potential unimolecular side reactions.
Section 3: Additional FAQs
Q: I must perform a direct conversion. Can I optimize a one-step reaction to favor the SN2 product?
A: While the two-step protocol is superior, you can favor direct substitution in a one-step reaction by rigorously applying SN2 conditions. For example, converting the alcohol to the corresponding bromide using PBr₃ in a non-polar solvent like ether at low temperatures can work. The key is to use a reagent system that generates a high concentration of a strong nucleophile in a non-polar/aprotic environment and avoids strongly acidic conditions. Success will be highly dependent on the substrate and nucleophile.
Q: Could a radical-based mechanism be used to avoid carbocations?
A: Radical reactions are an excellent way to avoid carbocation intermediates. However, they are typically used for functionalizing allylic C-H bonds, not for substituting an -OH group directly. For example, reacting an alkene precursor with N-Bromosuccinimide (NBS) introduces a bromine at the allylic position via a resonance-stabilized allylic radical.[10][11] While this doesn't directly solve the substitution of the alcohol, it represents an alternative synthetic strategy to form an allylic halide that could then be substituted.
References
- BYJU'S. (n.d.). Carbocation Stability.
- Chemistry LibreTexts. (2020, May 30). 16.2: Allylic Cations.
- Chemistry LibreTexts. (2019, June 5). 14.2: Resonance and Allylic Carbocations.
- Reddit. (2020, July 16). Allylic carbocation resonance vs. Normal carbocation. r/OrganicChemistry.
- Chemistry Stack Exchange. (2017, March 1). why is tertiary carbocation more stable than primary allylic carbocation?.
- Chemistry Stack Exchange. (2023, December 21). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
- Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry.
- Wikipedia. (n.d.). Allylic rearrangement.
- Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips.
- KPU Pressbooks. (n.d.). 3.2 Reactions of Allyl System – Organic Chemistry II.
- Fernández, G. (n.d.). allylic systems theory. Química Organica.org.
- Ashenhurst, J. (2013, November 25). What is Allylic Bromination?. Master Organic Chemistry.
- Study.com. (n.d.). Rank the SN1 reaction rates for the following compounds: 2-bromo-3-methylbutane,....
- Filo. (2025, October 1). Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ...
- University of Calgary. (n.d.). Ch 10: Allylic systems.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-methylbut-2-en-1-ol
Welcome to the technical support center for the synthesis of 2-Bromo-3-methylbut-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We will delve into the underlying principles of the reaction, troubleshoot common experimental hurdles, and provide validated protocols to ensure the successful and efficient production of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most effective and widely accepted method is the allylic bromination of 3-methylbut-2-en-1-ol (also known as prenol). This reaction selectively replaces a hydrogen atom on the carbon adjacent to the double bond with a bromine atom. The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[1][2] This method is favored for its high selectivity, which minimizes the formation of unwanted byproducts.
Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?
Using elemental bromine (Br₂) directly often leads to a competing and undesired reaction: electrophilic addition across the carbon-carbon double bond, which forms a vicinal dibromide.[3] The primary advantage of NBS is that it serves as a source for a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[4][5] This controlled release mechanism ensures that the bromine concentration is sufficient for the desired radical substitution reaction to proceed while being too low for the electrophilic addition to compete effectively.[4][5][6]
Q3: Can you illustrate the reaction mechanism for allylic bromination using NBS?
Certainly. The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[5][7]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or a small amount of Br₂, to form a bromine radical. This step requires an input of energy, typically from UV light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][5]
-
Propagation: This is a two-step cycle. First, the bromine radical abstracts an allylic hydrogen from 3-methylbut-2-en-1-ol, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[5][7] The HBr then reacts with NBS to generate a molecule of Br₂.[5][7] In the second propagation step, the allylic radical reacts with the newly formed Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.
-
Termination: The reaction concludes when various radicals combine to form non-radical species, ending the chain process.[5]
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Key Considerations:
-
NBS Purity: N-Bromosuccinimide can decompose over time. It is best practice to recrystallize it from water before use to ensure it is free of bromine and succinimide, which can inhibit the reaction or cause side reactions.
-
Initiation: The radical chain reaction will not start without proper initiation. Ensure your UV lamp is functional or your chemical initiator (e.g., AIBN, BPO) is not expired.
-
Solvent Choice: The reaction works best in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. [8]Polar solvents can promote ionic pathways, leading to undesired byproducts.
Problem 2: Formation of Multiple Products
Q: My crude product analysis (TLC, NMR) shows several spots/peaks. What are the likely impurities and how can I minimize them?
The most common impurities are the dibromo-adduct and a constitutional isomer, 4-bromo-3-methylbut-2-en-1-ol.
-
Dibromo-adduct ((CH₃)₂C(Br)CH(Br)CH₂OH): This arises from the electrophilic addition of Br₂ to the alkene.
-
Cause: The concentration of Br₂ in the reaction mixture is too high. This can happen if impure NBS is used or if the reaction with HBr to generate Br₂ proceeds too quickly.
-
Solution: Use freshly recrystallized NBS and ensure the reaction is not overly concentrated. Adding the starting material slowly to the NBS suspension can also help maintain a low Br₂ concentration.
-
-
Constitutional Isomer ((CH₃)₂(C=CH)CH(Br)OH - Incorrect Isomer vs. Desired (CH₃)₂C(Br)C=CHCH₂OH): The formation of an isomeric product is a direct consequence of the resonance-stabilized allylic radical intermediate.
-
Mechanism of Isomer Formation: The abstraction of an allylic hydrogen from 3-methylbut-2-en-1-ol creates an allylic radical with two resonance forms. The unpaired electron can be located on carbon 1 or carbon 3. Bromination can occur at either site, leading to a mixture of products. [7]
Structure Resonance Form A (leads to Isomer) Resonance Form B (leads to Product) Radical (CH₃)₂C•-CH=CHOH (CH₃)₂C=CH-CH•OH Product 4-Bromo-3-methylbut-2-en-1-ol (Isomer) This compound (Desired) | Thermodynamic/Kinetic Factor | Often the thermodynamic product (more substituted double bond) | Often the kinetic product (attack at less hindered site) |
-
Solution: Controlling the regioselectivity can be challenging. Running the reaction at lower temperatures may favor the kinetic product (attack at the less sterically hindered primary carbon). However, a mixture is common and typically requires purification by chromatography.
-
Table 1: Comparative ¹H NMR Signals for Identification
| Compound | Methyl Protons (C(CH₃)₂) | Methylene Protons (-CH₂OH) | Vinylic Proton (-CH=) |
| 3-methylbut-2-en-1-ol (Starting Material) | ~1.7 ppm (s, 6H) | ~4.1 ppm (d, 2H) | ~5.4 ppm (t, 1H) |
| This compound (Product) | ~1.9, ~2.0 ppm (s, 3H each) | ~4.3 ppm (s, 2H) | None |
| 4-Bromo-3-methylbut-2-en-1-ol (Isomer) | ~1.8 ppm (s, 6H) | ~4.2 ppm (d, 2H) | ~5.9 ppm (m, 1H), ~5.2 ppm (m, 1H) |
| (Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.) |
Problem 3: Purification and Stability
Q: I'm struggling to isolate a pure product. What is the best purification strategy, and is the product stable?
A: Purification: The most effective method for purifying this compound is flash column chromatography on silica gel. [9]
-
Work-up: Before chromatography, it's crucial to perform an aqueous work-up.
-
Filter the reaction mixture to remove the insoluble succinimide.
-
Wash the filtrate with water or a dilute sodium bicarbonate solution to remove any remaining succinimide and HBr.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Chromatography: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Monitor the separation by TLC. The product is more polar than the starting material and less polar than succinimide.
Product Stability: Allylic bromides, especially those that are also alcohols, can be unstable.
-
Heat Sensitivity: Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure) and distillation.
-
Light Sensitivity: Protect the compound from direct light, as this can promote decomposition via radical pathways.
-
Storage: For long-term storage, keep the purified product in a tightly sealed container at low temperatures (-20°C is recommended) under an inert atmosphere (nitrogen or argon).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methylbut-2-en-1-ol (1.0 eq) to anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: Add freshly recrystallized N-Bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the solid succinimide.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30°C).
-
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent like hexanes.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient. Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate (e.g., progressing from 5% to 10% to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as an oil.
References
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- SLT. (2025, July 19). How To Form Allylic Alcohol With NBS?.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- JoVE. (2025, May 22). Radical Substitution: Allylic Bromination.
- Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?.
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?.
- Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.
Sources
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- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Radical Substitution: Allylic Bromination [jove.com]
- 6. youtube.com [youtube.com]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
effect of temperature on 2-Bromo-3-methylbut-2-en-1-ol stability and reactivity
Technical Support Center: 2-Bromo-3-methylbut-2-en-1-ol
A Guide to Thermal Stability and Reaction Control
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth answers to common challenges encountered when working with this versatile but sensitive reagent. This document moves beyond simple protocols to explain the chemical principles governing its stability and reactivity, with a special focus on the critical role of temperature.
Section 1: FAQs - Stability & Storage
This section addresses the most frequently asked questions regarding the stability and proper storage of this compound to ensure its integrity from receipt to reaction.
Q1: What are the ideal storage conditions for this compound?
A: Proper storage is crucial to prevent degradation. The compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] It is critical to keep containers tightly sealed and stored away from heat sources, direct sunlight, and incompatible materials.[1][2] Storing in a designated flammables-safe refrigerator is recommended.[1]
-
Causality: The molecule contains multiple reactive sites: a primary allylic alcohol and a vinyl bromide on a substituted alkene. This structure is susceptible to degradation via several pathways. Heat can provide the activation energy for decomposition, light can initiate free-radical reactions, and oxygen can lead to oxidation. An inert atmosphere prevents oxidation and moisture-driven side reactions.
Q2: What are the visible signs of degradation?
A: Visual inspection can often reveal decomposition. Key signs include:
-
Discoloration: A change from a colorless or pale yellow liquid to a darker yellow or brown hue often indicates the formation of bromine (Br₂) or other conjugated degradation products.
-
Precipitate/Polymer Formation: The appearance of solid material or a significant increase in viscosity suggests that polymerization or other decomposition reactions have occurred.
-
Pressure Buildup: Gas evolution, indicating decomposition, can cause pressure to build in a sealed container. Handle such containers with extreme caution in a fume hood.
Q3: Is this compound thermally stable? At what temperature does it decompose?
A: this compound is considered thermally labile. While a specific decomposition temperature is not well-documented in the literature, its structure as an allylic alcohol with a vinyl bromide suggests it is sensitive to heat.[3] Vinylic halides, in general, can undergo thermal decomposition, and allylic systems are notoriously reactive.[4] It is best practice to avoid elevated temperatures during storage and to use the lowest effective temperature during reactions to minimize decomposition and side reactions.[5] Intense warming can lead to the formation of explosive vapor/air mixtures.[5]
Q4: What chemical incompatibilities should I be aware of?
A: Due to its structure, this compound should be segregated from several classes of chemicals:
-
Strong Oxidizers: Can react violently with the alcohol and alkene moieties.
-
Strong Bases: Can deprotonate the alcohol and initiate elimination or other reactions.
-
Strong Acids: Can protonate the hydroxyl group, turning it into a good leaving group (water) and promoting carbocation formation, which can lead to a cascade of unintended reactions.[6]
-
Active Metals: Such as sodium, potassium, and magnesium, can react with both the C-Br and O-H bonds.[7]
Section 2: Troubleshooting Guide - Reactivity in Experiments
Temperature is the most critical variable to control in reactions involving this compound. It directly influences reaction rates, mechanisms, and product distributions.
Scenario 1: My reaction is not proceeding, or the yield is very low.
-
Possible Cause: The activation energy for the desired transformation is not being met. Some reactions, particularly elimination pathways, require thermal energy to proceed at a practical rate.[8]
-
Troubleshooting Steps:
-
Confirm Reagent Purity: Ensure your starting material has not degraded (see Section 1, Q2).
-
Incremental Temperature Increase: Cautiously raise the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely using an appropriate technique (e.g., TLC, GC, NMR) after each adjustment.
-
Consider Solvent Choice: Ensure the solvent's boiling point is appropriate for the target temperature and that it can facilitate the desired mechanism.
-
Scenario 2: My reaction is producing a mixture of substitution and elimination products.
-
Possible Cause: The reaction temperature is promoting a competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. This is the most common temperature-related issue.
-
The Underlying Principle: Elimination reactions are generally favored by higher temperatures, while substitution reactions are favored by lower temperatures.[9][10] This is due to both thermodynamic and kinetic factors. Elimination reactions often result in an increase in the number of molecules, leading to a positive entropy change (ΔS).[11] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.[11][12]
-
Troubleshooting Steps:
-
To Favor Substitution: Lower the reaction temperature. Running the reaction at 0 °C or even sub-zero temperatures can often suppress the competing elimination pathway.[10]
-
To Favor Elimination: Increase the reaction temperature. If an alkene is the desired product, applying heat is the standard approach to shift the equilibrium away from substitution.[12][13]
-
Scenario 3: I'm observing significant tar or polymer formation.
-
Possible Cause: Excessive heat is causing the molecule to decompose into highly reactive intermediates (radicals, carbocations) that subsequently polymerize.[14] The conjugated system that can form upon dehydration or dehydrobromination is susceptible to polymerization.
-
Troubleshooting Steps:
-
Drastically Reduce Temperature: This is the most effective solution.
-
Control Reagent Addition: Add the thermally sensitive reagent slowly to a heated reaction mixture to maintain a low instantaneous concentration, minimizing self-reaction.
-
Use a Radical Inhibitor: If a free-radical pathway is suspected, adding a small amount of an inhibitor like BHT (butylated hydroxytoluene) may prevent polymerization, provided it doesn't interfere with the desired reaction.
-
Ensure Inert Atmosphere: Rigorously exclude oxygen, which can promote radical-based decomposition and polymerization at elevated temperatures.
-
Section 3: Protocols and Methodologies
Protocol 3.1: Standard Storage and Handling Protocol
This protocol is designed to preserve the integrity of the compound and ensure user safety.
-
Receiving: Upon receipt, inspect the container for any signs of damage or leakage. Date the container.[7]
-
Storage Location: Immediately transfer the sealed container to a designated, ventilated cabinet for flammable and corrosive materials. If refrigeration is required, use only a spark-proof, flammables-safe refrigerator.[1]
-
Inert Atmosphere: Before first use, carefully flush the headspace of the container with an inert gas (argon or nitrogen) and seal tightly. Repeat this process after each use.
-
Dispensing: Always handle the chemical in a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[16]
-
Transport: When moving the chemical within the lab, use a secondary container or a bottle carrier to prevent spills.[7]
Protocol 3.2: General Temperature-Controlled Reaction Setup
This workflow provides a self-validating system for running temperature-sensitive reactions.
-
System Assembly: Assemble dry glassware under a positive pressure of inert gas (argon or nitrogen).
-
Temperature Control: Place the reaction flask in a cooling bath (ice/water, ice/salt, dry ice/acetone) or a heating bath (water, silicone oil) with a reliable thermometer or thermocouple to monitor the internal reaction temperature.
-
Solvent & Reagent Pre-cooling/Pre-heating: Bring the solvent and any stable reagents to the target reaction temperature before adding the thermally sensitive substrate.
-
Controlled Addition: Add this compound to the reaction mixture dropwise via a syringe pump or an addition funnel. This allows for better heat dissipation and control.
-
Continuous Monitoring: Monitor the internal temperature throughout the addition and the course of the reaction. Adjust the external bath as needed to maintain the target temperature.
-
Quenching: Once the reaction is complete (as determined by TLC, GC, etc.), carefully quench the reaction at the reaction temperature or after cooling it to a lower, safer temperature.
Section 4: Visualized Mechanistic Insights
Temperature directly influences which mechanistic pathway prevails. The following diagrams illustrate these competing processes.
Caption: Potential thermal and photochemical decomposition pathways.
Caption: Temperature-dependent competition between E1 and SN1 reactions.
Section 5: Data Summary Table
While specific kinetic data for this compound is scarce, the general principles of temperature's effect on competing reactions are well-established.
| Reaction Pair | Effect of Increasing Temperature | Favored at Low Temp | Favored at High Temp | Mechanistic Rationale |
| SN1 vs. E1 | Strongly increases the E1:SN1 product ratio.[12][17] | Substitution (SN1) | Elimination (E1) | E1 is entropically favored (more products formed), and this effect is amplified at higher temperatures (larger -TΔS term).[11] |
| SN2 vs. E2 | Increases the E2:SN2 product ratio.[13] | Substitution (SN2) | Elimination (E2) | E2 reactions typically have a slightly higher activation energy than competing SN2 reactions, so more molecules can overcome this barrier at higher temperatures.[8][13] |
References
- Master Organic Chemistry. (2012).
- SLT. (2025). Why Allylic Alcohol Is Stable. [Link]
- Agilent Technologies. (2025). Haloalkanes Standard (1X1 mL)
- The Organic Chemistry Tutor. (2023).
- Chemistry Steps. SN1 vs E1 Reactions. [Link]
- Abrash, S. A., et al. (1995). Theoretical Studies of the Thermal Gas-Phase Decomposition of Vinyl Bromide on the Ground-State Potential-Energy Surface. The Journal of Physical Chemistry. [Link]
- Pearson. Which reaction, E2 or Sₙ2, would you expect to be more favorable...[Link]
- Reddit. (2023). So if the reaction requires heat, SN1 is always favored over SN2 reactions?[Link]
- Reddit. (2025). Choosing between e1, e2 sn1, and sn2 reactions. [Link]
- The Organic Chemistry Tutor via YouTube. (2018).
- ResearchGate. (2025).
- Durig, J. R., et al. (2009). Conformational stability of allyl alcohol from temperature dependent infrared spectra. Journal of Molecular Structure. [Link]
- Chemistry Stack Exchange. (2024). Selecting between SN2 and E2 primary alkyl halide. [Link]
- National Institute of Standards and Technology. Thermal decomposition of 2-bromopropene, and 2-chloropropene. [Link]
- Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
- University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. [Link]
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
- Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]
- Reddit. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
- ResearchGate. (2025).
- The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
- Lab Manager Magazine. (2020). Handling and Storing Chemicals. [Link]
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- 17. glasp.co [glasp.co]
Technical Support Center: Solvent Effects in Reactions of Allylic Halides
A Senior Application Scientist's Guide to Navigating Solvent Effects in Reactions of Prenyl Bromide (1-Bromo-3-methylbut-2-ene)
Welcome to the technical support center. As Senior Application Scientists, we understand that mastering the nuances of reaction conditions is paramount to success in research and development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common yet complex substrate class: allylic halides, using Prenyl Bromide (1-Bromo-3-methylbut-2-ene) as our model system. The principles discussed here are broadly applicable to other allylic systems encountered in synthetic and medicinal chemistry.
Prenyl bromide is a classic example of a substrate that can undergo substitution reactions via multiple pathways (SN1, SN2, SN1', SN2'). The choice of solvent is one of the most powerful tools at your disposal to control the reaction's outcome, influencing everything from reaction rate to product distribution. This guide is structured to help you understand the underlying principles and solve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for prenyl bromide?
A1: Prenyl bromide, a primary allylic halide, primarily undergoes nucleophilic substitution. However, two main pathways are in constant competition: the bimolecular (SN2) and unimolecular (SN1) mechanisms.
-
SN2 Pathway: A strong nucleophile directly attacks the carbon bearing the bromine, displacing the bromide ion in a single, concerted step. This results in one product: 1-substituted-3-methylbut-2-ene.
-
SN1 Pathway: The C-Br bond breaks first, forming a resonance-stabilized allylic carbocation. This intermediate has two electrophilic sites (C1 and C3). The nucleophile can then attack either site, leading to a mixture of two constitutional isomers.[1][2]
The choice between these pathways is heavily influenced by the nucleophile's strength and, most critically, the solvent.[3][4][5]
Q2: Why are polar protic solvents generally recommended for SN1 reactions?
A2: Polar protic solvents, such as water, methanol, and ethanol, are crucial for promoting the SN1 pathway for two primary reasons:[4][6][7]
-
Stabilization of the Carbocation Intermediate: The rate-determining step of an SN1 reaction is the formation of the carbocation. Polar protic solvents have strong dipole moments and hydrogen bond-donating capabilities, which effectively solvate and stabilize the positively charged carbocation intermediate and the departing bromide anion. This stabilization lowers the activation energy for the ionization step, accelerating the overall reaction rate.[7][8][9]
-
Solvation of the Nucleophile: These solvents also form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[10][11] This solvation deactivates the nucleophile, making it less likely to participate in a competing SN2 attack. The reaction is thus forced to wait for the substrate to ionize on its own. Reactions where the solvent itself acts as the nucleophile are termed "solvolysis."[4][12]
Q3: For SN2 reactions with prenyl bromide, why are polar aprotic solvents the superior choice?
A3: Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are ideal for SN2 reactions.[3][13] They possess large dipole moments, allowing them to dissolve ionic nucleophiles (e.g., CH₃ONa), but they lack acidic protons for hydrogen bonding.[10] This has a critical consequence:
-
They solvate the cation (e.g., Na⁺) effectively through ion-dipole interactions.
-
They do not form a hydrogen-bonding "cage" around the nucleophilic anion (e.g., CH₃O⁻).[11]
This leaves the anion "naked" and highly reactive, dramatically increasing its nucleophilicity and accelerating the rate of the SN2 reaction, which can be thousands of times faster than in a protic solvent.[5][10]
Q4: My reaction produced the rearranged isomer (3-substituted-3-methylbut-1-ene). What is happening?
A4: The formation of a rearranged product is the hallmark of an SN1 mechanism involving an allylic carbocation. When prenyl bromide ionizes, it forms a carbocation that is stabilized by resonance, delocalizing the positive charge across both C1 and C3.
Attack of the nucleophile at C1 gives the "direct" substitution product, while attack at the tertiary C3 gives the "rearranged" or "allylic shift" product. The ratio of these products is determined by the relative stability of the transition states leading to each, a concept known as kinetic versus thermodynamic control.[1][14][15]
Q5: What is the difference between kinetic and thermodynamic control in these reactions?
A5: When an SN1 reaction can yield two different products, the reaction conditions, particularly temperature, determine the outcome.[2][14]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy.[15] For the prenyl cation, attack at the tertiary carbon (C3) often has a lower activation energy due to the greater positive charge density at that position, leading to the rearranged product as the major kinetic product.
-
Thermodynamic Control (High Temperature): At higher temperatures, the formation of both products becomes reversible. The system has enough energy to overcome the activation barriers for both forward and reverse reactions, eventually reaching equilibrium. The major product will be the most thermodynamically stable one.[15] In this case, the product with the more substituted (and thus more stable) double bond, which is the direct substitution product (1-substituted-3-methylbut-2-ene), is typically the thermodynamic product.[16]
Troubleshooting Guide
Issue 1: Low Yield or Purity of the Desired Substitution Product
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow, incomplete, or fails to initiate. | 1. Mismatched Solvent/Mechanism: You are attempting an SN2 reaction (strong nucleophile) in a polar protic solvent, which is deactivating your nucleophile. | For SN2: Switch to a polar aprotic solvent like anhydrous DMF, DMSO, or acetonitrile to enhance nucleophilicity.[3][5] |
| 2. Insufficient Polarity: The chosen solvent is not polar enough to dissolve the reactants, particularly an ionic nucleophile. | Ensure your chosen solvent can fully dissolve all reactants. For SN2, polar aprotic is best; for SN1, polar protic is ideal.[17] | |
| A mixture of direct (SN2-like) and rearranged (SN1-like) products is obtained. | 1. Competing SN1 and SN2 Pathways: The reaction conditions (e.g., secondary allylic halide, moderately strong nucleophile, weakly polar solvent) allow both mechanisms to operate simultaneously. | To favor SN2 (direct product): Use a high concentration of a strong, non-basic nucleophile in a polar aprotic solvent (e.g., NaI in acetone). Keep the temperature low. |
| To favor SN1 (product mixture): Use a weak nucleophile (or solvolysis conditions) in a highly polar protic solvent (e.g., ethanol or formic acid).[4] | ||
| The primary product is the thermodynamically favored isomer, but you wanted the kinetic one. | 1. Reaction is under Thermodynamic Control: The reaction temperature is too high, or the reaction time is too long, allowing the initial kinetic product to revert and form the more stable thermodynamic product.[14] | To favor the Kinetic Product: Run the reaction at a significantly lower temperature (e.g., 0 °C or below) and for a shorter duration. Monitor the reaction closely by TLC or GC/MS and quench it once the desired product is maximized.[2] |
| Significant amounts of elimination (E2) product (isoprene) are formed. | 1. Nucleophile is too Basic: The reagent is acting as a base, abstracting a proton, rather than as a nucleophile. This is common with bulky, strong bases like potassium tert-butoxide.[18] | To favor Substitution: Use a less sterically hindered and/or less basic nucleophile (e.g., switch from t-BuOK to MeONa, or use NaN3 or NaCN). Lowering the reaction temperature can also disfavor elimination.[19] |
Visualizing the Reaction Pathways
SN1 Pathway: The Role of the Solvent-Stabilized Carbocation
The diagram below illustrates the SN1 mechanism. The polar protic solvent is not just a medium but an active participant in stabilizing the key resonance-stabilized allylic carbocation intermediate, enabling the nucleophilic attack at two different positions.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Maximizing SN2 Selectivity (Direct Substitution)
Objective: To synthesize 1-cyano-3-methylbut-2-ene, favoring the direct SN2 product.
-
Glassware and Atmosphere: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add prenyl bromide (1.0 equivalent) dropwise to the stirred solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Performing an SN1 Solvolysis (Kinetic vs. Thermodynamic Study)
Objective: To observe the product distribution from the solvolysis of prenyl bromide in ethanol.
-
Reaction Setup: In a round-bottom flask, dissolve prenyl bromide (1.0 equivalent) in absolute ethanol.
-
Kinetic Control:
-
Maintain the reaction mixture at 0 °C for 24 hours.
-
Take an aliquot for analysis by ¹H NMR or GC-MS to determine the product ratio (kinetic ratio).
-
-
Thermodynamic Control:
-
Heat the reaction mixture to reflux (approx. 78 °C) for 48 hours to ensure equilibrium is reached.
-
Cool the mixture and take an aliquot for analysis to determine the new product ratio (thermodynamic ratio).
-
-
Workup: For product isolation, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution). Remove the ethanol under reduced pressure. Extract the remaining aqueous solution with diethyl ether. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent.
References
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Química Organica.org. (n.d.). Kinetic and thermodynamic control in allylic systems.
- Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1, and E2 Reactions.
- Pearson. (2024, April 21). The solvolysis of 2-bromo-3-methylbutane potentially can give sev...
- StudySmarter. (n.d.). What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane?
- Brainly. (2022, November 23). [FREE] The solvolysis of 2-bromo-3-methylbutane can potentially yield several products, including both E1 and SN1.
- LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
- YouTube. (2012, June 24). Solvents in Substitution Reactions.
- YouTube. (2024, April 3). Organic Chemistry - Allylic Carbons and Kinetic vs. Thermodynamic Products.
- LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17.
- YouTube. (2018, April 30). Polar Protic & Aprotic Solvents For SN1 & SN2 Reactions.
Sources
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- 2. fiveable.me [fiveable.me]
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- 12. The solvolysis of 2-bromo-3-methylbutane potentially can give sev... | Study Prep in Pearson+ [pearson.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-3-methylbut-2-en-1-ol
Welcome to the technical support center for the synthesis of 2-Bromo-3-methylbut-2-en-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. Drawing from established principles of organic chemistry and practical laboratory insights, we will explore the causal relationships behind experimental choices to empower you to optimize your results.
Core Principles: The Mechanism of Allylic Bromination
The synthesis of this compound from its precursor, 3-methyl-2-buten-1-ol (prenol), is typically achieved via an allylic bromination reaction. The reagent of choice is N-Bromosuccinimide (NBS) because it allows for the selective bromination at the carbon adjacent to the double bond (the allylic position) with minimal side reactions.[1]
The reaction proceeds through a free-radical chain mechanism, which is critical to understand for effective troubleshooting.[2][3]
-
Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS, usually initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to form a bromine radical (Br•).[3]
-
Propagation:
-
The highly reactive bromine radical abstracts a hydrogen atom from the allylic position of 3-methyl-2-buten-1-ol. This step is favored because the resulting allylic radical is stabilized by resonance.[4]
-
The allylic radical then reacts with a molecule of bromine (Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[2]
-
-
The Role of NBS: A key function of NBS is to maintain a very low, constant concentration of molecular bromine (Br₂).[5] The hydrogen bromide (HBr) generated during the first propagation step reacts with NBS to produce succinimide and a fresh molecule of Br₂.[2][3] This slow, controlled generation of Br₂ is crucial to suppress the competing electrophilic addition reaction, where Br₂ would add across the double bond.[1][6]
Caption: Radical chain mechanism for the NBS bromination of an allylic alcohol.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low, with a significant amount of unreacted starting material remaining?
Answer: Low conversion despite consumption of the starting material often points to issues with the radical chain reaction's initiation or propagation, or the degradation of reagents.
-
Cause A: Impure or Decomposed NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. It should be a white to pale yellow crystalline solid.[7] If it is significantly yellow or orange, it may contain excess bromine and have reduced activity.
-
Solution: Recrystallize the NBS from water or acetic acid before use. Store it in a dark container, tightly sealed, and in a desiccator.
-
-
Cause B: Ineffective Initiation: The radical chain must be properly initiated.
-
Solution: If using photochemical initiation, ensure your light source is of an appropriate wavelength and intensity to cleave the N-Br bond. If using a chemical initiator like AIBN or BPO, ensure it is not expired and is used at the correct molar percentage (typically 1-5 mol%).[7]
-
-
Cause C: Presence of Radical Inhibitors: Solvents can be a hidden source of inhibitors. For instance, chloroform (CHCl₃) is often stabilized with small amounts of ethanol or amylene, which can quench radical reactions.[8] Oxygen from the atmosphere can also act as a radical scavenger.
-
Solution: Use freshly distilled, inhibitor-free solvents. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction, though its use is restricted due to toxicity.[8] Dichloromethane (CH₂Cl₂) is a common alternative.[5] Purging the reaction vessel with an inert gas like nitrogen or argon before heating can effectively remove oxygen.
-
-
Cause D: Incorrect Reaction Temperature: The reaction temperature must be high enough to facilitate initiation and propagation but not so high that it promotes decomposition or unwanted side reactions.
-
Solution: The optimal temperature is often near the boiling point of the solvent. For reactions in CCl₄ (b.p. 77 °C) or CH₂Cl₂ (b.p. 40 °C), refluxing is a standard condition.
-
Question 2: My reaction produces a significant amount of a dibrominated byproduct. How can this be avoided?
Answer: The formation of a dibromoalkane is a classic sign of an electrophilic addition reaction competing with the desired radical substitution. This occurs when the concentration of molecular bromine (Br₂) in the reaction mixture is too high.[6]
-
Cause A: Using Br₂ instead of NBS: Directly adding Br₂ to an alkene will almost always favor addition over substitution.[1]
-
Cause B: Polar, Protic Solvents: Solvents like water or alcohols can promote the ionic pathway for electrophilic addition.
-
Solution: Employ non-polar, aprotic solvents such as CCl₄, CH₂Cl₂, or cyclohexane to disfavor the formation of ionic intermediates.[3]
-
Question 3: After the workup, I have a persistent solid in my organic phase. How do I effectively purify my product?
Answer: The primary solid byproduct of an NBS reaction is succinimide. It has some solubility in organic solvents, which can complicate purification.
-
Solution A: Initial Filtration: After cooling the reaction mixture, the bulk of the succinimide, which is denser than CCl₄ or CH₂Cl₂, will precipitate. This can be removed by filtration.
-
Solution B: Aqueous Wash: A thorough workup is essential. Washing the organic layer with water will remove any remaining succinimide. A wash with a dilute solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) can help remove any residual HBr or Br₂.
-
Solution C: Chromatography: If impurities persist, column chromatography on silica gel is the most effective final purification step. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Historically, carbon tetrachloride (CCl₄) has been the solvent of choice due to its non-polar nature and ability to promote radical reactions.[7] However, due to its toxicity and environmental concerns, solvents like dichloromethane (CH₂Cl₂) or cyclohexane are now more commonly used.[5] The key is to use a dry, non-polar, aprotic solvent.
Q: Can this reaction proceed without a dedicated initiator? A: Yes, initiation can be achieved by heating the reaction mixture (thermal initiation) or exposing it to UV light (photochemical initiation).[3] However, adding a small amount of a radical initiator like AIBN often leads to more reliable reaction times and reproducibility.
Q: My allylic alcohol is unsymmetrical. Will I get a mixture of products? A: Yes, if the intermediate allylic radical is unsymmetrical and has non-equivalent resonance structures, it can be attacked by bromine at multiple positions, leading to a mixture of constitutional isomers.[4][9] This can significantly complicate purification and lower the yield of the desired single product.[10] For 3-methyl-2-buten-1-ol, the primary allylic radical is the most likely intermediate, but careful analysis of the product mixture is always recommended.
Q: How does the presence of the hydroxyl group affect the reaction? A: The hydroxyl group can potentially react with HBr generated during the reaction. However, in a well-controlled NBS reaction using a non-polar solvent, the concentration of HBr is kept low, minimizing this side reaction.[2] The primary reactivity is at the allylic C-H bond due to its lower bond dissociation energy compared to other C-H or O-H bonds.[4]
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected outcomes based on adjustments to key reaction parameters.
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Brominating Agent | NBS | High | Maintains low [Br₂], favoring substitution over addition.[1] |
| Br₂ | Low | High [Br₂] promotes competing electrophilic addition.[6] | |
| Solvent | CCl₄, CH₂Cl₂ (non-polar, aprotic) | High | Favors radical mechanism and dissolves reagents.[3] |
| H₂O, Methanol (polar, protic) | Low | Promotes ionic side reactions and can react with NBS.[1] | |
| CHCl₃ (unstabilized) | High | Good non-polar solvent. | |
| CHCl₃ (stabilized) | Low | Stabilizers (e.g., amylene) can act as radical scavengers.[8] | |
| Initiation | AIBN / BPO / UV Light | High | Ensures efficient start to the radical chain reaction.[3][7] |
| Heat alone | Moderate | Can be less efficient and require higher temperatures. | |
| Atmosphere | Inert (N₂, Ar) | High | Excludes O₂, which can terminate radical chains. |
| Air | Lower | O₂ acts as a radical inhibitor. |
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
3-methyl-2-buten-1-ol (prenol)
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add 3-methyl-2-buten-1-ol (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution).
-
NBS Addition: Add recrystallized NBS (1.05 eq) to the stirring solution. A slight excess of NBS ensures complete conversion of the starting material.
-
Initiation: Add AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 40 °C for CH₂Cl₂) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot has disappeared.
-
Cooling & Filtration: Once complete, cool the reaction mixture to room temperature, then in an ice bath. The succinimide byproduct will precipitate. Filter the mixture through a pad of celite to remove the solid, washing the filter cake with a small amount of cold CH₂Cl₂.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (2x)
-
Water (1x)
-
Brine (1x)
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator under reduced pressure. Avoid excessive heat.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.
Caption: A logical workflow for troubleshooting suboptimal synthesis results.
References
- Title: Allylic Bromination by NBS with Practice Problems Source: Chemistry Steps URL:[Link]
- Title: How To Form Allylic Alcohol With NBS? Source: SLT URL:[Link]
- Title: Radical Substitution: Allylic Bromination Source: JoVE (Journal of Visualized Experiments) URL:[Link]
- Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]
- Title: NBS (n-bromosuccinimide) reaction mechanism for allylic bromination Source: YouTube (Wentzel Lab) URL:[Link]
- Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: Molecules (via NIH) URL:[Link]
- Title: Allylic Bromination Using NBS Source: YouTube (TMP Chem) URL:[Link]
- Title: Allylic bromination of alkenes with NBS and light Source: OrgoSolver URL:[Link]
- Title: Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Source: Reddit r/chemistry URL:[Link]
- Title: Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene Source: Chemistry Stack Exchange URL:[Link]
- Title: 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS Source: Chemistry LibreTexts URL:[Link]
- Title: What is Allylic Bromination? Source: Master Organic Chemistry URL:[Link]
- Title: Allylic Bromination With Allylic Rearrangement Source: Master Organic Chemistry URL:[Link]
- Title: Allylic Bromination of Alkenes Using NBS Source: YouTube (Professor Dave Explains) URL:[Link]
- Title: I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?
Sources
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- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 2-Bromo-3-methylbut-2-en-1-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-3-methylbut-2-en-1-ol. Here, we address common challenges and provide troubleshooting strategies and detailed protocols to achieve high purity of the target compound from a complex mixture of reaction byproducts.
Understanding the Chemistry: The Source of Impurities
The synthesis of this compound, typically via the allylic bromination of 3-methylbut-2-en-1-ol using N-bromosuccinimide (NBS), is a classic example of a reaction where the formation of multiple products is possible. The key to successful purification lies in understanding the reaction mechanism and the nature of the potential byproducts.
The reaction proceeds through a free-radical mechanism. A bromine radical abstracts an allylic hydrogen from 3-methylbut-2-en-1-ol, generating a resonance-stabilized allylic radical. This delocalization of the radical electron across the allylic system is the primary reason for the formation of isomeric products.[1][2][3][4]
Caption: Resonance stabilization of the allylic radical leading to isomeric products.
This resonance leads to two primary constitutional isomers:
-
This compound (Target Compound): Formed from the attack of a bromine radical at the primary carbon of the allylic system.
-
4-Bromo-2-methylbut-3-en-1-ol (Isomeric Byproduct): Formed from the attack of a bromine radical at the tertiary carbon of the allylic system.
Additionally, other potential byproducts can complicate the purification process:
-
Unreacted 3-methylbut-2-en-1-ol: Incomplete reaction will leave the starting material in the mixture.
-
Dibrominated products: Although NBS is used to maintain a low concentration of Br2, some addition to the double bond can occur.[5]
-
Succinimide: A byproduct of the reaction with NBS.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My crude NMR shows a complex mixture of products. How can I identify the major components?
A1: A combination of 1H NMR, 13C NMR, and GC-MS is the most effective approach for identifying the components of your crude reaction mixture.
-
1H NMR: Look for characteristic signals. The desired product, this compound, will have a singlet for the -CH2OH protons. The isomeric byproduct, 4-Bromo-2-methylbut-3-en-1-ol, will show a doublet for the -CH2OH protons, coupled to the adjacent methine proton.
-
GC-MS: This is invaluable for separating the components and obtaining their mass spectra. The mass spectra of the isomers will be very similar, but their retention times will differ, allowing for quantification of the product ratio.[1]
Q2: I'm considering distillation for purification. What are the key challenges?
A2: While distillation is a powerful technique for large-scale purification, it presents challenges for this specific compound:
-
Thermal Stability: Allylic bromides can be thermally labile and may decompose or rearrange at high temperatures. Therefore, vacuum distillation is highly recommended to lower the boiling point and minimize degradation.
-
Separation of Isomers: The boiling points of the isomeric bromo-alcohols are likely to be very close, making separation by simple distillation difficult. Fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) would be necessary.[6]
Q3: Flash column chromatography seems like a good option. What solvent system should I start with?
A3: Flash column chromatography is often the most effective method for purifying polar compounds like this compound on a lab scale.[7][8][9]
-
Initial Solvent System: A good starting point for a moderately polar compound like an allylic alcohol is a mixture of a non-polar and a polar solvent. A common and effective system is hexanes/ethyl acetate .[7][10] Start with a low polarity mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity.
-
TLC Analysis: Before running the column, it is crucial to perform thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal system should give your target compound an Rf value of approximately 0.3.[7]
-
For Highly Polar Impurities: If you have very polar byproducts that are difficult to separate, you can try a more polar solvent system, such as dichloromethane/methanol .[10]
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be an effective technique if your product is a solid at room temperature and if you can find a suitable solvent system.
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For bromo-alcohols, a mixture of solvents is often necessary. You could try dissolving your crude product in a minimal amount of a good solvent (e.g., ethanol, acetone) and then adding a poor solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy. Then, heat the solution until it is clear again and allow it to cool slowly.[11]
-
Oiling Out: A common problem with the recrystallization of alcohols is "oiling out," where the compound separates as a liquid instead of forming crystals. This can sometimes be overcome by using a very slow cooling rate or by scratching the inside of the flask to induce crystallization.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
TLC plates
-
Flash chromatography column and accessories
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various hexanes/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1).
-
Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
-
Identify the solvent system that gives the target compound an Rf of ~0.3 and good separation from impurities.[7]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Dry pack the column with silica gel.
-
Wet the silica gel with the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Purification by Fractional Distillation (Under Vacuum)
This protocol is recommended for larger scale purifications and requires careful execution due to the thermal sensitivity of the product.
Materials:
-
Crude reaction mixture
-
Fractional distillation apparatus (including a Vigreux or packed column)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Receiving flasks
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Place the crude reaction mixture in the distillation flask with a stir bar.
-
-
Distillation:
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Observe the distillation, collecting any low-boiling fractions (e.g., unreacted starting material, solvent).
-
Carefully monitor the temperature at the head of the column. The desired product will distill at a constant temperature.
-
Collect the fraction corresponding to the purified this compound.
-
-
Purity Analysis:
-
Analyze the collected fractions by GC-MS or NMR to confirm purity.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 3-methylbut-2-en-1-ol (Starting Material) | C5H10O | 86.13 | 140 | Potential impurity if reaction is incomplete. |
| This compound (Target) | C5H9BrO | 165.03 | Not available | Thermally sensitive, vacuum distillation recommended. |
| 4-Bromo-2-methylbut-3-en-1-ol (Isomer) | C5H9BrO | 165.03 | Not available | Likely has a boiling point very close to the target compound. |
| Succinimide | C4H5NO2 | 99.09 | 287-289 | High boiling point, will likely remain in the distillation residue. |
Conclusion
The purification of this compound requires a systematic approach that begins with a thorough understanding of the potential byproducts of the synthesis. For laboratory-scale purifications, flash column chromatography is the most versatile and reliable method. For larger quantities, fractional distillation under vacuum can be employed, although careful control of temperature is critical to prevent product degradation. By following the troubleshooting advice and protocols outlined in this guide, researchers can effectively overcome the challenges associated with the purification of this valuable synthetic intermediate.
References
- University of Rochester, Department of Chemistry.
- Harris, D., Wichner, B., & Nalli, T. Allylic Rearrangement in NBS Bromination Reactions.
- Wang, L., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 13435-13451. [Link]
- Sorbent Technologies, Inc. (2023).
- SpectraBase. This compound. [Link]
- Kenner, G. W., & Williams, N. R. (1955). Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement. Journal of the Chemical Society (Resumed), 292. [Link]
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- PubChem. 2-Bromo-3-methylbutan-1-ol. [Link]
- Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- NIH. General methods for flash chromatography using disposable columns. [Link]
- jOeCHEM. (2020). NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity. YouTube. [Link]
- LookChem. 2-BROMO-3-METHYLBUTANE. [Link]
- Carroll Collected.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- ResearchGate.
- NIH.
- Chad's Prep. 10.
- PubMed.
- Google Patents.
- Master Organic Chemistry. (2013).
- Pearson. 3-Methylbut-1-ene gives two substitution products when treated with a low concentration of bromine under irradiation by a sunlamp.
- jOeCHEM. (2020). Brominating the Allylic Position with NBS. YouTube. [Link]
- Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
- NIH. Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. [Link]
- TheChemistryShack. (2015). How to Purify 70% Ethyl Rubbing Alcohol. YouTube. [Link]
Sources
- 1. openriver.winona.edu [openriver.winona.edu]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. This compound | C5H9BrO | CID 534876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. collected.jcu.edu [collected.jcu.edu]
- 7. quora.com [quora.com]
- 8. sorbtech.com [sorbtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Bromo-3-methylbut-2-en-1-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Bromo-3-methylbut-2-en-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and utilizing this versatile but sensitive reagent. This guide provides in-depth answers to frequently encountered issues, troubleshooting advice for common experimental challenges, and validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the inherent stability of this compound and what are the optimal storage conditions?
This compound is an allylic alcohol containing a vinyl bromide moiety. This structure makes it susceptible to several decomposition pathways. Under standard ambient conditions, the product is chemically stable, but reactivity increases significantly with exposure to heat, light, and strong acids or bases. Like many allylic bromides, it can decompose upon heating or exposure to light, potentially forming hydrogen bromide (HBr), which can further catalyze degradation.[1]
Optimal Storage Conditions:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
-
Container: Use an amber glass vial or a container that protects the contents from light.
Q2: What are the primary decomposition pathways I should be aware of during my experiments?
The decomposition of this compound is primarily governed by its allylic nature, which facilitates the formation of resonance-stabilized intermediates. The main pathways include:
-
Allylic Rearrangement (SN1' or SN2'): This is a very common process for allylic systems.[2][3] Under conditions that favor a carbocation intermediate (SN1'), the molecule can lose its hydroxyl group (especially in an acidic medium where it's protonated to a good leaving group, H₂O) to form a resonance-stabilized allylic cation.[4][5] A nucleophile can then attack at either end of the allylic system, leading to a mixture of products.[6]
-
Carbocation Rearrangement: Following the formation of the initial allylic carbocation, further rearrangements, such as a hydride shift, can occur to form a more stable carbocation.[7][8] This is particularly relevant in the hydrolysis of similar structures like 2-bromo-3-methylbutane, which rearranges to form a tertiary alcohol.[9][10][11][12]
-
Radical-Mediated Decomposition: Exposure to light (photodegradation) or radical initiators can lead to homolytic cleavage of the C-Br bond.[1][13] Halogen radicals are known to participate in the photooxidation of organic compounds in aqueous environments.[14]
Q3: My goal is to perform a nucleophilic substitution at the alcohol. What are the likely side products?
When targeting the hydroxyl group, especially under acidic conditions required to make it a good leaving group, you will likely encounter products resulting from an allylic shift .[3][15] The intermediate carbocation is stabilized by resonance, presenting two electrophilic sites for the incoming nucleophile.
-
Expected Product: Direct substitution at the primary carbon.
-
Side Product: Substitution at the tertiary carbon of the allylic system, with a corresponding shift of the double bond. The formation of the more substituted (and thus more thermodynamically stable) alkene is often a significant driving force.[5][15]
Troubleshooting Guide
Problem: My post-reaction NMR/GC-MS analysis shows a complex mixture of products instead of my single desired compound. What are these unexpected signals?
Answer: This is a classic issue when working with multifunctional allylic compounds. The unexpected signals likely belong to isomers formed through rearrangement pathways.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected product formation.
Plausible Byproducts:
| Product Type | Formation Mechanism | Key Identifiers |
| Isomeric Alcohol | Carbocation formation followed by nucleophilic attack of water (hydrolysis) at a rearranged position. | Appearance of new C-H signals adjacent to a hydroxyl group in NMR; different retention time in GC. |
| Rearranged Allylic Bromide | Allylic shift where the bromide migrates, often driven by the formation of a more substituted double bond. | Shift in vinyl proton signals and change in multiplicity of adjacent protons in ¹H NMR. |
| Elimination Product (Diene) | Loss of both HBr or H₂O from the molecule. | Disappearance of alcohol/bromide signals and appearance of new olefinic proton signals in NMR. |
| Coupling Products | Radical-mediated dimerization. | Mass corresponding to ~2x the parent compound in MS; significant increase in complexity of NMR. |
Problem: My reaction is sluggish and upon extended heating, the yield drops and a dark tar-like substance forms.
Answer: This indicates thermal decomposition. Allyl bromide itself is known to decompose upon heating, and this substituted analogue is similarly sensitive.[1][16] The dark color suggests polymerization or charring.
Preventative Measures:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Avoid Strong Acids: Strong, non-nucleophilic acids like sulfuric acid can promote dehydration followed by polymerization.[4] If an acid is necessary, consider a milder, buffered system.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation, which can be accelerated at higher temperatures.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) or a similar technique to monitor the reaction's progress and stop it as soon as the starting material is consumed, before significant byproduct formation occurs.
Mechanistic Insights: Visualizing Decomposition
The dual reactivity of this compound is rooted in the formation of a resonance-stabilized allylic carbocation. This intermediate is the crossroads from which multiple products can arise, particularly in protic solvents or under acidic conditions (SN1' pathway).
Caption: SN1' decomposition pathway via a resonance-stabilized allylic carbocation.
Experimental Protocols
Protocol 1: Monitoring Stability in Solution
This protocol allows for the assessment of the compound's stability under specific solvent and temperature conditions.
Objective: To determine the rate of decomposition and identify major degradation products in a controlled environment.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the solvent of interest (e.g., Acetonitrile, Methanol, or a buffered aqueous solution).
-
Incubation: Divide the solution into several amber vials. Keep one vial as a T=0 reference at <4°C. Place the other vials in a controlled temperature environment (e.g., 40°C shaker).
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial.
-
Quenching & Dilution: Immediately cool the vial on ice and dilute an aliquot for analysis to halt any further reaction.
-
Analysis: Analyze the sample using a suitable method:
-
GC-MS: To separate and identify volatile decomposition products. The parent compound has known mass spectra available for comparison.[17]
-
HPLC-UV: To quantify the disappearance of the parent compound and the appearance of new peaks.
-
¹H NMR: To obtain structural information on the major degradation products.
-
Protocol 2: Product Identification via GC-MS after a Stressed Study
Objective: To identify the structure of unknown byproducts formed during a reaction.
Methodology:
-
Sample Preparation: Take an aliquot of the final reaction mixture. If it contains non-volatile components (salts, catalysts), perform a simple liquid-liquid extraction into a volatile organic solvent (e.g., Diethyl Ether or Dichloromethane). Dry the organic layer over Na₂SO₄.
-
GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
Data Interpretation:
-
Mass Spectra: Compare the mass spectrum of the main peak with the reference spectrum for this compound.
-
Fragmentation Patterns: Analyze the fragmentation patterns of the unknown peaks. Look for characteristic isotopic patterns of bromine (M and M+2 peaks of nearly equal intensity). Look for loss of H₂O, Br, or other small fragments.
-
Library Search: Utilize the NIST mass spectral library or other databases to tentatively identify the structures of the byproducts. Confirmation will require synthesis of the proposed byproduct as a standard.
-
References
- Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
- PubChem. (n.d.). Allyl bromide.
- Reddit. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. r/OrganicChemistry. [Link]
- ACS Publications. (n.d.). Thermal Chemistry of Allyl Bromide Adsorbed on Pt(111). [Link]
- Grokipedia. (n.d.). Allylic rearrangement. [Link]
- ResearchGate. (n.d.). 1,3‐Rearrangement of allylic alcohols. [Link]
- Carroll Collected. (n.d.).
- Master Organic Chemistry. (2013).
- Allen. (n.d.). Hydrolysis of 2-bromo-3-methyl butane - ( 2 ∘ ) - yields only 2-methy-2-butanol. [Link]
- National Center for Biotechnology Information. (n.d.). NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide. [Link]
- Journal of the Chemical Society. (1955). Studies in the pyrolysis of organic bromides. Part I. The kinetics of the decomposition of allyl bromide. [Link]
- Vedantu. (n.d.). The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE. [Link]
- Sarthaks eConnect. (2019). Explain the S_(N^(1))
- Sarthaks eConnect. (2019). Hydrolysis of 2-bromo-3-methyl butane (2∘) yields only 2-methy-2-butanol (3∘), explain. [Link]
- Wikipedia. (n.d.). Allylic rearrangement. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of alkyl bromides. [Link]
- L.S. College, Muzaffarpur. (2020). Allylic rearrangement. [Link]
- Doubtnut. (2020). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@). [Link]
- Organic Syntheses. (n.d.). Alkyl and alkylene bromides. [Link]
- PMC. (2016).
- Doubtnut. (2020). The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. [Link]
- YouTube. (2022). Mechanism of the reaction of 3-methylbutan-2-ol with HBr. [Link]
- American Elements. (n.d.). 2-bromo-3-methylbut-3-en-1-ol. [Link]
- PubChem. (n.d.). 2-Bromo-3-methylbutan-1-ol.
- ResearchGate. (2025). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III)
- SpectraBase. (n.d.). This compound. [Link]
- Beilstein Journal of Organic Chemistry. (2016). Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene. [Link]
- ACS Publications. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. [Link]
- YouTube. (2022). Brominating alcohol for Wurtz synthesis (1-bromobutane). [Link]
- PMC. (n.d.). Photocatalytic Dehalogenative Deuteration of Halides over a Robust Metal–Organic Framework. [Link]
- Allen. (n.d.). Hydrolysis of 2-bromo-3-methylbutane ( - 2 ∘ - ) gives only 2-methyl-2-butanol. [Link]
- ResearchGate. (n.d.). Photocatalytic Dehalogenative Deuteration of Halides over a Robust Metal–Organic Framework | Request PDF. [Link]
- Atmospheric Chemistry and Physics. (2009).
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- 6. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hydrolysis of 2-bromo-3-methyl butane `(2^@)` yields only 2-methy-2-butanol `(3^@)`, explain. [allen.in]
- 8. The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE [vedantu.com]
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- 12. Hydrolysis of 2-bromo-3-methylbutane (`2^(@)`) gives only 2-methyl-2-butanol (`3^(@)`). Explain. [allen.in]
- 13. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. spectrabase.com [spectrabase.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Bromo-3-methylbut-2-en-1-ol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for workup procedures following reactions with 2-Bromo-3-methylbut-2-en-1-ol. As a versatile building block in organic synthesis, its unique structure as an allylic alcohol containing a vinyl bromide presents specific challenges during reaction workup and product isolation. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Substrate: Key Chemical Properties
Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence workup strategies.
-
Polarity: The presence of the hydroxyl group makes the molecule polar and water-soluble to a degree. This polarity can complicate extractions from aqueous media.
-
Reactivity of the Allylic System: The allylic alcohol functionality is prone to rearrangement, especially under acidic conditions, which can lead to the formation of isomeric byproducts.[1][2][3] The carbon-bromine bond on the double bond is relatively stable but can participate in certain coupling reactions.
-
Potential for Side Reactions: Like other allylic bromides, this compound can undergo unwanted side reactions.[4][5][6][7][8] Under basic conditions, elimination or substitution reactions can occur.
II. Frequently Asked Questions (FAQs)
Here we address common queries encountered during the workup of reactions involving this compound.
Q1: My reaction mixture is a complex emulsion after adding the aqueous quench. How can I break it up?
Answer: Emulsion formation is a frequent issue, particularly when dealing with polar organic molecules and salt byproducts. Here are several strategies to address this:
-
Addition of Brine: A saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This reduces the solubility of organic components in the aqueous phase and helps to break up the emulsion.
-
Change in Solvent: If you are using a solvent like diethyl ether, which has some water miscibility, switching to a less polar solvent like methyl tert-butyl ether (MTBE) or toluene for the extraction can be beneficial.
-
Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can remove these solids and facilitate phase separation.
-
Patience and Gentle Agitation: Allowing the mixture to stand undisturbed for an extended period can sometimes lead to separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent stable emulsions from forming in the first place.
Q2: I am observing a significant loss of my product into the aqueous layer during extraction. What can I do to improve recovery?
Answer: The polarity of this compound and its derivatives can lead to partitioning into the aqueous phase. To maximize recovery in the organic layer, consider the following:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for extracting compounds with moderate water solubility.[9]
-
Back-Extraction of the Aqueous Layer: After the initial extractions, "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Salting Out: As mentioned for breaking emulsions, adding a significant amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer before extraction will decrease the solubility of your organic product in the water, driving it into the organic phase.
Q3: My isolated product appears to be a mixture of isomers. What could be the cause and how can I prevent this?
Answer: Isomerization is a common challenge with allylic systems. The formation of isomers often occurs due to allylic rearrangement, which can be catalyzed by acidic or basic conditions, or even heat.[1]
-
Control of pH: Ensure that your quenching and workup steps are performed under neutral or mildly basic conditions if your product is stable to base. A quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) is often preferable to using strong acids or bases.
-
Low-Temperature Workup: Perform the quench and extractions at a lower temperature (e.g., in an ice-water bath) to minimize the rate of potential rearrangement reactions.
-
Prompt Workup: Do not let the reaction mixture stand for extended periods after quenching, as this can provide more time for isomerization to occur.
III. Troubleshooting Guide: Common Workup Scenarios
This section provides a structured approach to troubleshooting specific problems you might encounter during the workup of reactions involving this compound.
Scenario 1: Incomplete Reaction or Low Yield After Workup
You've run a reaction, for example, a Grignard reaction where this compound acts as an electrophile, and after workup, the yield of your desired product is significantly lower than expected.[10][11][12]
Troubleshooting Workflow
Sources
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Reaction Products of 2-Bromo-3-methylbut-2-en-1-ol: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex scaffolds is paramount. The allylic bromide, 2-Bromo-3-methylbut-2-en-1-ol, presents a versatile yet challenging substrate. Its inherent reactivity, governed by the interplay of an allylic bromide and a primary alcohol, opens avenues to a diverse range of molecular architectures. This guide provides an in-depth technical comparison of the reaction products derived from this substrate, supported by established mechanistic principles and detailed experimental protocols. We aim to elucidate the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.
The Strategic Importance of this compound
This compound is a bifunctional molecule containing a vinyl bromide and a primary allylic alcohol. This arrangement allows for selective transformations at either the carbon-bromine bond or the hydroxyl group, as well as concerted reactions involving both functionalities. The electron-donating nature of the hydroxyl group and the steric hindrance imparted by the gem-dimethyl group significantly influence the regioselectivity and stereoselectivity of its reactions. Understanding these nuances is critical for predicting and controlling reaction outcomes.
Comparative Analysis of Key Reaction Pathways
This guide will explore three primary classes of reactions for this compound:
-
Nucleophilic Substitution: The displacement of the bromide by various nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: Formation of carbon-carbon bonds at the vinyl bromide position.
-
Oxidation: Conversion of the primary alcohol to an aldehyde or carboxylic acid.
Nucleophilic Substitution: A Study in Mechanistic Dichotomy
The reaction of this compound with nucleophiles can proceed through several mechanisms, including S(_N)1, S(_N)2, and S(_N)2' pathways. The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
Causality Behind Experimental Choices:
-
S(_N)2 vs. S(_N)1: Strong, unhindered nucleophiles in polar aprotic solvents favor the direct S(_N)2 displacement of the bromide. Conversely, weaker nucleophiles in polar protic solvents can promote the formation of a resonance-stabilized allylic carbocation, leading to an S(_N)1 pathway. This can result in a mixture of products due to the delocalized positive charge.
-
The S(_N)2' Pathway: A concerted mechanism where the nucleophile attacks the γ-carbon of the double bond, leading to a double bond migration and displacement of the bromide. This pathway is often competitive, especially with soft, bulky nucleophiles.
Experimental Protocol: Synthesis of 3-methyl-2-(phenoxymethyl)but-2-en-1-ol (S(_N)2 Pathway)
This protocol details a classic Williamson ether synthesis, a prime example of an S(_N)2 reaction.
Methodology:
-
Deprotonation of Nucleophile: To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add phenol (1.1 eq.) dropwise.
-
Reaction with Substrate: After cessation of hydrogen evolution (approx. 30 minutes), add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH(_4)Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Nucleophilic Substitution Products
| Product | Nucleophile | Predominant Mechanism | Expected Yield | Key Spectroscopic Data (Predicted) |
| 3-methyl-2-(phenoxymethyl)but-2-en-1-ol | Phenoxide | S(_N)2 | 75-85% | ¹H NMR: Aromatic protons (δ 6.8-7.3), singlet for -OCH₂- (δ ~4.5), singlets for methyl groups. |
| 3-methyl-2-(azidomethyl)but-2-en-1-ol | Azide (N₃⁻) | S(_N)2 | 80-90% | IR: Strong absorption around 2100 cm⁻¹ for the azide group. |
| Mixture of this compound and 4-bromo-2-methylbut-2-en-1-ol | Weakly basic nucleophile in protic solvent | S(_N)1 | Variable | Complex NMR spectrum showing signals for both isomers. |
Logical Relationship Diagram: Nucleophilic Substitution Pathways
Caption: Mechanistic pathways for nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl groups at the C2 position.
Causality Behind Experimental Choices:
The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as debromination or homo-coupling. Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. A mild base is necessary to activate the boronic acid without promoting side reactions of the alcohol functionality.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Methodology:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K(_2)CO(_3), 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh(_3))(_4), 0.05 eq.).
-
Solvent Addition and Degassing: Add a 3:1 mixture of dioxane and water. Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Data Presentation: Comparison of Suzuki-Miyaura Coupling Products
| Product | Boronic Acid | Expected Yield | Key Spectroscopic Data (Predicted) |
| 3-methyl-2-phenylbut-2-en-1-ol | Phenylboronic acid | 70-85% | ¹H NMR: Aromatic protons (δ 7.2-7.5), singlet for -CH₂OH (δ ~4.2), singlets for methyl groups. |
| 3-methyl-2-(pyridin-3-yl)but-2-en-1-ol | Pyridin-3-ylboronic acid | 65-80% | ¹H NMR: Characteristic signals for the pyridine ring in the aromatic region. |
| 3-methyl-2-vinylbut-2-en-1-ol | Vinylboronic acid | 60-75% | ¹H NMR: Signals in the olefinic region (δ 5.0-6.5) corresponding to the vinyl group. |
Experimental Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Oxidation of the Primary Alcohol
The primary alcohol functionality of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.
Causality Behind Experimental Choices:
-
To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
-
To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (KMnO(_4)) or Jones reagent (CrO(_3) in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid.
Experimental Protocol: Oxidation to 2-Bromo-3-methylbut-2-enal (Aldehyde)
Methodology:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq.) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate and purify the resulting aldehyde by column chromatography.
Data Presentation: Comparison of Oxidation Products
| Product | Oxidizing Agent | Expected Yield | Key Spectroscopic Data (Predicted) |
| 2-Bromo-3-methylbut-2-enal | PCC or DMP | 70-80% | ¹H NMR: Aldehyde proton signal (δ ~9.5). IR: Strong C=O stretch around 1690 cm⁻¹. |
| 2-Bromo-3-methylbut-2-enoic acid | KMnO₄ or Jones Reagent | 60-75% | ¹H NMR: Broad singlet for the carboxylic acid proton (δ >10). IR: Broad O-H stretch and a C=O stretch. |
Logical Relationship Diagram: Oxidation Pathways
Caption: Selective oxidation of the primary alcohol.
Conclusion
This compound is a highly valuable building block, offering multiple avenues for synthetic elaboration. The choice of reaction conditions and reagents allows for the selective formation of a wide array of products through nucleophilic substitution, palladium-catalyzed cross-coupling, and oxidation. This guide has provided a comparative framework for understanding these transformations, emphasizing the underlying chemical principles that govern their outcomes. The detailed protocols and comparative data tables serve as a practical resource for researchers aiming to incorporate this versatile substrate into their synthetic strategies.
References
- Suzuki, A. (1981).Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions (eds F. Diederich and P. J. Stang). Wiley-VCH, Weinheim. [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-3-methylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of 2-Bromo-3-methylbut-2-en-1-ol, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is paramount for ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of the principal analytical methods for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is objectively evaluated with supporting experimental insights to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Comparison of Analytical Methods
The selection of an analytical method for purity determination is often a balance between sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by detection. | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Intrinsic quantitative relationship between the integrated NMR signal intensity and the number of atomic nuclei.[1][2] |
| Primary Use | Identification and quantification of volatile impurities and the main component. | Separation of non-volatile impurities, isomers, and the main component. | Absolute purity determination without a specific reference standard for each impurity.[3] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range). | Moderate (µg/mL to ng/mL range). | Higher (mg/mL range). |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL range). | Moderate (µg/mL to ng/mL range). | Higher (mg/mL range). |
| Sample Throughput | High, especially with an autosampler. | High, with typical run times of 5-30 minutes. | Moderate, requires careful sample preparation and longer acquisition times for high accuracy.[4] |
| Strengths | Excellent for volatile and semi-volatile compounds; high resolution with capillary columns.[5] | Versatile for a wide range of compounds; various detection methods available. | Provides structural information; non-destructive; primary ratio method.[1][6] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for compounds without a UV chromophore; solvent consumption. | Lower sensitivity compared to chromatographic methods; potential for signal overlap.[4] |
In-Depth Analysis of Methodologies
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds like this compound and its potential volatile impurities.[7][8] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
The choice of a Flame Ionization Detector (FID) is common for organic analytes as it provides excellent sensitivity and a wide linear range.[9] The selection of the stationary phase is critical; a mid-polarity phase like a wax column is often suitable for allylic alcohols, providing good separation of isomers and related impurities.[9][10] A temperature gradient program is typically employed to ensure the efficient elution of both volatile and less volatile components within a reasonable timeframe.
Method validation is crucial to ensure the reliability of the results.[11][12][13] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[14][15] System suitability tests, such as checking the resolution between the main peak and a known impurity, are performed before each run to verify the performance of the chromatographic system.[14]
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., ZB-WAX, 60 m x 0.32 mm i.d., 1.5 µm film thickness).[9]
-
Autosampler for precise injection.[9]
Reagents:
-
High-purity helium as the carrier gas.
-
High-purity hydrogen and air for the FID.
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow).
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by a standard injection.
-
Calculate the area percentage of each peak to determine the relative purity. For higher accuracy, use an internal or external standard for quantification.
-
Caption: Workflow for GC-FID purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For this compound, reversed-phase HPLC is the most common approach.
A C18 column is a good starting point for reversed-phase separation of moderately polar compounds.[16] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to achieve optimal separation.[16] A UV detector is suitable for this analysis, as the double bond in the analyte provides sufficient chromophore for detection at low wavelengths (around 210 nm).[17] Gradient elution, where the mobile phase composition is changed during the run, can be employed to separate impurities with a wide range of polarities.[16]
Similar to GC, HPLC method validation is essential and follows the guidelines set by bodies like the International Council for Harmonisation (ICH).[12][14] This includes demonstrating specificity by showing that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.[14] Accuracy is often determined by spike/recovery experiments, and precision is assessed through multiple injections and analyses.[14]
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]
Reagents:
-
HPLC-grade acetonitrile and water.
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase to a working concentration of about 0.1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Caption: Workflow for HPLC-UV purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.[1][3] The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.[2]
The selection of a suitable internal standard is critical for accurate qNMR analysis. The standard should be stable, non-volatile, have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are often good choices. The choice of a deuterated solvent that completely dissolves both the sample and the internal standard is also crucial. Key acquisition parameters, such as the relaxation delay (D1), must be set appropriately (typically 5 times the longest T1 relaxation time) to ensure full relaxation of all protons and thus accurate integration.[4]
The self-validating nature of qNMR stems from its foundation in the direct proportionality between signal area and the number of nuclei.[4] The method's accuracy can be further confirmed by using multiple, well-separated signals from the analyte for quantification, which should yield consistent purity values.[6] The purity of the internal standard must be certified and traceable.
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
This compound sample.
-
Certified internal standard of known purity (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 15 mg of the this compound sample into a clean vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following key parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 s (or 5 x T1 of the slowest relaxing proton)
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the -CH₂OH protons) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for ¹H-qNMR purity analysis.
Conclusion and Recommendations
The choice of the optimal analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Gas Chromatography is the method of choice for identifying and quantifying volatile impurities, offering high sensitivity and resolution.
-
High-Performance Liquid Chromatography is highly versatile and ideal for separating a broader range of impurities, including non-volatile compounds and isomers.
-
Quantitative NMR Spectroscopy provides a powerful, non-destructive method for determining the absolute purity of the compound without the need for specific impurity standards, making it an excellent tool for the certification of reference materials.
For comprehensive purity profiling, a combination of these techniques is often recommended. For instance, HPLC or GC can be used to identify and quantify impurities, while qNMR can provide an accurate measure of the absolute purity of the main component. This orthogonal approach ensures a high degree of confidence in the quality of this compound for its intended application in research and drug development.
References
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
- Smith, A. S., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- Validation of Impurity Methods, Part II. (2014). LCGC North America, 32(8), 572-581. [Link]
- Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (n.d.). Semantic Scholar. [Link]
- Li, C., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 429-439. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]
- Wu, S., et al. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review.
- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
- Wu, S., et al. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
- Analytical method validation: A brief review. (n.d.).
- Allyl alcohol. (n.d.). Restek. [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
- Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. (2014). Critical Reviews in Analytical Chemistry, 44(2), 118-142. [Link]
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
- Allyl Alcohol. (n.d.). OSHA. [Link]
- Electronic Supplementary Information A route to sustainable propylene: photocatalytic transfer hydrogenolysis of allyl alcohol with methanol. (2014). Royal Society of Chemistry. [Link]
- HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column. (n.d.). SIELC Technologies. [Link]
- Preparation of 2-bromo-3-methylbutanoyl bromide. (n.d.). PrepChem.com. [Link]
- Gas Chromatography of an Alcohol Mixture. (n.d.). SFASU. [Link]
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A Comparative Spectroscopic Guide to 2-Bromo-3-methylbut-2-en-1-ol Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. 2-Bromo-3-methylbut-2-en-1-ol and its derivatives represent a class of versatile synthetic intermediates. Their utility in the synthesis of complex molecules necessitates a thorough understanding of their structural characteristics. This guide provides a comprehensive comparison of the spectroscopic properties of this compound and its derivatives, offering insights into how subtle structural modifications are reflected in their NMR, IR, and Mass Spectra. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide a reliable reference for your own analytical work.
The Importance of Spectroscopic Analysis in Drug Discovery
In the realm of drug discovery and development, the unambiguous identification and characterization of synthesized molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. They provide a detailed "fingerprint" of a molecule, revealing information about its atomic connectivity, functional groups, and overall structure. For a class of compounds like this compound derivatives, which can serve as precursors to pharmacologically active agents, a meticulous spectroscopic analysis ensures the correct stereochemistry and regiochemistry, directly impacting the biological activity and safety of the final drug candidate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: Deciphering Proton Environments
The ¹H NMR spectrum of this compound provides a wealth of information. The chemical shifts (δ) of the protons are influenced by the electronegativity of the neighboring bromine and oxygen atoms, as well as the anisotropic effects of the double bond.
A key aspect to consider is the diastereotopicity of the methylene protons of the primary alcohol in chiral derivatives. In an achiral solvent, these protons may appear as a singlet or a simple doublet. However, in a chiral environment or if the molecule itself is chiral due to substitution, these protons can become diastereotopic and exhibit a more complex splitting pattern, typically an AB quartet.
Predicted ¹H NMR Data for this compound and Derivatives:
| Compound | -CH₂OH (δ, ppm) | =C-H (δ, ppm) | -CH₃ (δ, ppm) | -OH (δ, ppm) |
| This compound | ~4.2 (s) | - | ~1.9 (s), ~1.8 (s) | Variable |
| 2-Bromo-3-phenylbut-2-en-1-ol | ~4.3 (s) | - | ~2.1 (s) | Variable |
| 1-(2-Bromo-3-methylbut-2-enoxy)benzene | ~4.8 (s) | - | ~1.9 (s), ~1.8 (s) | - |
Note: Predicted chemical shifts are estimations and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electron-withdrawing groups.
Predicted ¹³C NMR Data for this compound and Derivatives:
| Compound | C=C (δ, ppm) | C-Br (δ, ppm) | -CH₂OH (δ, ppm) | -CH₃ (δ, ppm) |
| This compound | ~135, ~125 | ~110 | ~65 | ~25, ~22 |
| 2-Bromo-3-phenylbut-2-en-1-ol | ~140, ~128 | ~112 | ~66 | ~23 |
| 1-(2-Bromo-3-methylbut-2-enoxy)benzene | ~136, ~124 | ~111 | ~70 | ~25, ~22 |
Note: Predicted chemical shifts are estimations and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A robust NMR protocol is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds. The delay should be at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 128-1024 or more, as the natural abundance of ¹³C is low.
-
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
For this compound derivatives, the IR spectrum will be dominated by several key absorptions:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding. In derivatives where the alcohol is etherified, this peak will be absent.
-
C-H Stretch: Absorptions for sp³ C-H bonds of the methyl and methylene groups will appear just below 3000 cm⁻¹. The sp² C-H stretch of the double bond, if present, would be observed just above 3000 cm⁻¹.
-
C=C Stretch: A medium to weak absorption around 1650-1680 cm⁻¹ corresponds to the carbon-carbon double bond.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region is indicative of the C-O single bond of the alcohol or ether.
-
C-Br Stretch: The C-Br stretching vibration is typically found in the fingerprint region, between 500 and 700 cm⁻¹.
Comparative IR Data for this compound and Derivatives:
| Functional Group | This compound (cm⁻¹) | 1-(2-Bromo-3-methylbut-2-enoxy)benzene (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad, strong) | Absent |
| C-H (sp³) Stretch | 2850-2980 (medium) | 2850-2980 (medium) |
| C=C Stretch | ~1670 (medium) | ~1670 (medium) |
| C-O Stretch | ~1050 (strong) | ~1240 (strong, aryl ether) |
| C-Br Stretch | ~650 (medium) | ~650 (medium) |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For compounds containing bromine, the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, gives rise to a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[1][2][3] This results in two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), known as the M+ and M+2 peaks.
Key Fragmentation Pathways:
The fragmentation of this compound derivatives under electron ionization (EI) is expected to proceed through several key pathways:
-
Loss of a bromine radical: This would lead to a carbocation that can undergo further rearrangement.
-
Loss of a water molecule (for alcohols): This is a common fragmentation for alcohols.
-
Cleavage of the C-C bond alpha to the oxygen: This would result in the formation of a stabilized oxonium ion or a carbocation.
-
McLafferty rearrangement (for derivatives with longer alkyl chains): This is a possibility if the structural features allow for it.
Caption: Potential fragmentation of this compound.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like the derivatives of this compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumental Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating these types of compounds. A typical column dimension is 30 m x 0.25 mm x 0.25 µm.
-
Injector: Split/splitless injector, typically operated at 250 °C. A split injection is used for concentrated samples, while a splitless injection is preferred for trace analysis.
-
Oven Program: A temperature ramp is used to separate the components of a mixture. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass range of m/z 40-400 is typically sufficient to observe the molecular ion and key fragments.
-
Conclusion
The spectroscopic analysis of this compound derivatives requires a multi-technique approach. ¹H and ¹³C NMR provide the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry elucidates the molecular weight and fragmentation patterns, with the characteristic bromine isotope pattern serving as a key identifier. By carefully applying the experimental protocols and interpretative strategies outlined in this guide, researchers can confidently characterize these important synthetic intermediates, ensuring the integrity of their research and accelerating the pace of discovery.
References
- Chemguide. mass spectra - the M+2 peak. [Link]
- Chemistry LibreTexts. 16.
- Chemistry LibreTexts.
Sources
Comparative Reactivity Analysis: 2-Bromo-3-methylbut-2-en-1-ol vs. 1-bromo-3-methylbut-2-ene
A Technical Guide for Synthetic Strategy and Mechanistic Insight
Introduction
In the landscape of synthetic organic chemistry, halogenated hydrocarbons serve as pivotal building blocks for carbon-carbon and carbon-heteroatom bond formation. Among these, allylic and vinylic halides are of particular interest due to the influence of the adjacent π-system on their reactivity. This guide provides an in-depth comparison of the reactivity of two structurally related C5 bromides: 2-Bromo-3-methylbut-2-en-1-ol and 1-bromo-3-methylbut-2-ene .
While both molecules share a five-carbon backbone and a bromine atom, their distinct structural arrangements—a primary allylic bromide versus a vinylic bromide with an allylic alcohol—give rise to profoundly different chemical behaviors. Understanding these differences is critical for researchers in medicinal chemistry and materials science when designing synthetic routes and predicting reaction outcomes. This analysis is grounded in fundamental mechanistic principles and supported by established experimental observations.
Structural and Electronic Foundations of Reactivity
The reactivity of an alkyl halide is fundamentally dictated by the nature of the carbon-halogen bond, the stability of potential intermediates, and the steric environment around the reaction center. Let's dissect the two molecules .
-
1-bromo-3-methylbut-2-ene (also known as prenyl bromide) is a primary allylic halide . The bromine is attached to an sp³-hybridized carbon, which is adjacent to a carbon-carbon double bond. This arrangement is the cornerstone of its enhanced reactivity.[1]
-
This compound is a bifunctional molecule featuring a vinylic bromide and a primary allylic alcohol . The bromine is directly attached to an sp²-hybridized carbon of the double bond. This structural feature renders the C-Br bond significantly stronger and less prone to nucleophilic attack compared to its sp³ counterpart.[2][3][4]
The disparate electronic environments of the C-Br bond in these two compounds are the primary driver of their differential reactivity, particularly in nucleophilic substitution reactions.
Comparative Analysis of Nucleophilic Substitution Reactivity
Nucleophilic substitution is a cornerstone reaction for alkyl halides. However, the suitability of our two subject compounds for these reactions is vastly different. Allylic halides are known to be excellent substrates for both SN1 and SN2 reactions, a reactivity pattern that does not extend to vinylic halides.[5]
SN1 Reactivity Profile
The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. The rate of an SN1 reaction is therefore highly dependent on the stability of this intermediate.
-
1-bromo-3-methylbut-2-ene: Dissociation of the bromide ion from this molecule generates a primary allylic carbocation. This carbocation is not truly primary; it is significantly stabilized by resonance, delocalizing the positive charge across two carbon atoms.[5][6] This resonance stabilization lowers the activation energy for carbocation formation, making SN1 reactions feasible, especially in polar protic solvents with weak nucleophiles.[7][8][9] An important consequence of this delocalized cation is the potential for allylic rearrangement, leading to a mixture of products where the nucleophile attacks at either C1 or C3.[5]
-
This compound: Direct displacement of the bromide via an SN1 pathway would require the formation of a vinylic carbocation. Vinylic carbocations are notoriously unstable due to the positive charge residing in an sp-hybridized orbital, making this pathway energetically prohibitive under normal conditions.
SN2 Reactivity Profile
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. This mechanism is sensitive to steric hindrance.[1][10]
-
1-bromo-3-methylbut-2-ene: As a primary halide, the carbon bearing the bromine is sterically accessible, favoring the SN2 mechanism.[1] Furthermore, the transition state of an SN2 reaction on an allylic substrate is stabilized by the overlap of the p-orbitals of the adjacent π-bond.[5][9] This electronic factor means that primary allylic halides often react much faster in SN2 reactions than their saturated analogues (e.g., 1-bromopentane).[2] Strong nucleophiles in polar aprotic solvents strongly favor the SN2 pathway.[3][8]
-
This compound: The bromine is attached to an sp² carbon. A backside attack, as required for an SN2 mechanism, is blocked by the electron density of the double bond and the rest of the molecule. Consequently, vinylic halides like this are considered unreactive towards SN2 reactions.[2][4]
The Role of the Hydroxyl Group
In this compound, the hydroxyl group introduces an alternative reactive site. While the vinylic bromide is inert, the primary alcohol can undergo typical alcohol reactions (e.g., oxidation, esterification, or conversion to a better leaving group).
Furthermore, the hydroxyl group could theoretically engage in Neighbouring Group Participation (NGP) . However, for NGP to displace the bromide, the oxygen would need to attack the sp² carbon, which is mechanistically unfavorable. More plausible is the participation of the hydroxyl group in reactions involving the double bond, or influencing the molecule's overall polarity and solubility. The literature confirms that hydroxyl groups can act as neighboring groups, typically leading to rate enhancement and retention of stereochemistry, but this is commonly observed with leaving groups on sp³ carbons.[11][12][13]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key reactivity differences based on structural and mechanistic principles.
| Feature | 1-bromo-3-methylbut-2-ene | This compound |
| Halide Type | Primary, Allylic | Vinylic |
| C-Br Bond Hybridization | sp³ | sp² |
| Favored Substitution | SN1 (with resonance stabilization) and SN2 | Generally unreactive to substitution at C-Br |
| SN1 Intermediate | Resonance-stabilized allylic carbocation | Highly unstable vinylic carbocation (not formed) |
| SN2 Accessibility | High (primary carbon) with transition state stabilization | Low (backside attack hindered) |
| Key Reactive Site(s) | C-Br bond (allylic position) | C-OH bond (primary alcohol) |
| Potential for Rearrangement | Yes, via allylic carbocation in SN1 | No (related to C-Br substitution) |
| Influence of Other Group | N/A | Hydroxyl group dictates reactivity |
Visualizing the Reaction Pathways
The following diagrams illustrate the divergent reactivity of these two isomers in nucleophilic substitution.
Caption: SN1 and SN2 pathways for 1-bromo-3-methylbut-2-ene.
Caption: Reactivity sites of this compound.
Experimental Protocol: Comparative Solvolysis
To empirically validate the predicted reactivity differences, a comparative solvolysis experiment can be performed. Solvolysis in a polar protic solvent like ethanol will probe the propensity to form a carbocation (SN1 mechanism).
Caption: Workflow for comparative solvolysis experiment.
Detailed Methodology
Objective: To compare the rate of C-Br bond cleavage of the two title compounds under SN1-favoring conditions.
Materials:
-
1-bromo-3-methylbut-2-ene
-
This compound
-
Absolute Ethanol (EtOH)
-
0.1 M Silver Nitrate (AgNO₃) in Ethanol
-
Test tubes, water bath, stopwatch
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Solution Preparation: Prepare 0.1 M solutions of both 1-bromo-3-methylbut-2-ene and this compound in absolute ethanol.
-
Reaction Setup: In separate, labeled test tubes, add 1 mL of each substrate solution. In a third control tube, add 1 mL of pure ethanol.
-
Initiation: To each tube, add 1 mL of the 0.1 M ethanolic AgNO₃ solution. The silver ion will trap any bromide ion that dissociates, forming a silver bromide (AgBr) precipitate. This provides a visual indicator of the reaction progress.
-
Incubation: Immediately place all three tubes in a water bath maintained at 50°C. Start a stopwatch.
-
Observation: Observe the tubes for the formation of a cloudy precipitate. Record the time at which a precipitate becomes visible in each tube.
-
Kinetic Analysis (Optional): For a more quantitative analysis, run parallel reactions without AgNO₃. At set time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot, quench the reaction by diluting in a non-polar solvent (e.g., hexane), and analyze by GC-MS to determine the extent of substrate consumption and product formation.
Justification of Experimental Design:
-
Ethanol: Serves as both a polar protic solvent to stabilize the carbocation intermediate and as a weak nucleophile, favoring the SN1 pathway.[7][8]
-
Silver Nitrate: Acts as a diagnostic tool. The formation of AgBr is direct evidence of C-Br bond heterolysis, the rate-determining step in an SN1 reaction.
-
Temperature: 50°C is used to accelerate the reaction to a reasonable timescale without causing significant decomposition.
Conclusion and Synthetic Implications
The reactivities of 1-bromo-3-methylbut-2-ene and this compound are fundamentally different, a direct consequence of the bromine atom's placement on an sp³ allylic versus an sp² vinylic carbon.
-
1-bromo-3-methylbut-2-ene is a highly reactive and versatile substrate for nucleophilic substitutions via both SN1 and SN2 mechanisms.[1][2] Chemists can leverage this reactivity to introduce a wide variety of functional groups at the allylic position, though they must remain mindful of the potential for allylic rearrangements in SN1-type reactions.[6]
-
This compound , in stark contrast, possesses a robust vinylic C-Br bond that is resistant to nucleophilic displacement. Its synthetic utility lies in the reactivity of its primary allylic alcohol. This allows for selective transformations at the -OH group while the C-Br bond remains intact, making it a valuable scaffold for more complex molecular architectures where a vinyl bromide moiety is desired.
For drug development professionals and synthetic chemists, the choice between these two reagents is not arbitrary but a critical strategic decision. 1-bromo-3-methylbut-2-ene is the reagent of choice for introducing the prenyl group via substitution, while this compound is an ideal starting material when the synthetic goal involves modifying the alcohol in the presence of a stable vinyl bromide.
References
- Vertex AI Search. (n.d.). Rank from slowest to fastest in respect to SN2 reaction. 1-bromo-3-methylbutane,...
- Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide.
- OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates.
- University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides.
- Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions.
- ACS Publications - The Journal of Organic Chemistry. (n.d.). Neighboring-group participation by hydroxyl oxygen in nucleophilic aromatic substitutions.
- Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
- ResearchGate. (2025, August 7). Reactions of the allylic substrate at a glance.
- Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry. YouTube.
- Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips.
- Chemistry Stack Exchange. (2015, April 4). Why do Allylic Halides prefer SN2 reaction over SN1?.
- Vedantu. (n.d.). Neighbouring Group Participation: Concepts & Examples Explained.
- Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance.
- Wikipedia. (n.d.). Neighbouring group participation.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
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A Comparative Guide to the Reactivity of Vinyl Bromide and Allyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of organic synthesis, alkyl halides are foundational building blocks. However, not all are created equal. The subtle placement of a carbon-carbon double bond dramatically alters the reactivity of the C-Br bond, a principle vividly illustrated by comparing vinyl bromide (bromoethene) and allyl bromide (3-bromopropene). While structurally similar, their reactivity profiles are worlds apart. This guide provides an in-depth, evidence-based comparison of their performance in key chemical transformations, offering insights into the underlying mechanistic principles and practical guidance for synthetic applications. Understanding these differences is paramount for designing efficient synthetic routes and predicting reaction outcomes in drug development and materials science.
Molecular Structure: The Genesis of Divergent Reactivity
The differing reactivity of vinyl and allyl bromide is a direct consequence of their distinct electronic and structural properties. The key distinction lies in the hybridization of the carbon atom bonded to the bromine.
-
Vinyl Bromide: The bromine atom is attached to an sp² hybridized carbon, which is part of the double bond itself.
-
Allyl Bromide: The bromine atom is attached to an sp³ hybridized carbon, which is adjacent to an sp² hybridized carbon of a double bond.[1]
This fundamental difference has profound implications:
-
C-Br Bond Character: In vinyl bromide, a lone pair of electrons on the bromine atom can participate in resonance with the adjacent π-bond. This imparts a partial double bond character to the C-Br bond, making it stronger and shorter than a typical single bond.[1][2][3] Consequently, more energy is required to cleave this bond.
-
Electronegativity: An sp² carbon is more electronegative than an sp³ carbon. This increased electronegativity holds the bonding electrons closer to the carbon nucleus, further strengthening the C-Br bond in vinyl bromide compared to allyl bromide.[1]
These structural factors are quantitatively reflected in their bond dissociation energies (BDEs).
Data Presentation: Comparative Physical and Energetic Properties
| Property | Vinyl Bromide (CH₂=CHBr) | Allyl Bromide (CH₂=CHCH₂Br) | Rationale for Reactivity Difference |
| Hybridization of C-Br Carbon | sp² | sp³ | The higher s-character of an sp² orbital makes the bond stronger and less reactive.[3] |
| C-Br Bond Character | Partial Double Bond (Resonance) | Single Bond | The partial double bond in vinyl bromide is significantly harder to break.[2] |
| Homolytic C-Br BDE | Higher (Est. > 65 kcal/mol) | 47.5 ± 2 kcal/mol [4] | A lower BDE for allyl bromide indicates a weaker bond, facilitating both radical and ionic cleavage. |
Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis. It is in these reactions that the disparity between vinyl and allyl bromide is most pronounced.
The Sₙ1 Pathway: A Story of Carbocation Stability
The rate-determining step of a unimolecular nucleophilic substitution (Sₙ1) reaction is the formation of a carbocation intermediate.[5] The stability of this intermediate is therefore the single most critical factor determining the reaction rate.
-
Allyl Bromide: Cleavage of the C-Br bond yields an allyl cation . This carbocation is exceptionally stable because the positive charge is delocalized across two carbon atoms via resonance. This stabilization significantly lowers the activation energy for its formation, making allyl bromide highly reactive in Sₙ1 reactions.[5][6][7]
-
Vinyl Bromide: Cleavage of its C-Br bond would require the formation of a vinyl cation . In this species, the positive charge resides on an sp² hybridized carbon, which is highly unstable due to the carbon's higher electronegativity and the orthogonal orientation of the empty p-orbital relative to the π-bond, which prevents any resonance stabilization.[7][8] This energetic penalty is so severe that Sₙ1 reactions are practically nonexistent for vinyl halides under normal conditions.[8]
Caption: Sₙ1 reaction intermediates for allyl and vinyl bromide.
The Sₙ2 Pathway: The Importance of Geometry and Sterics
The bimolecular nucleophilic substitution (Sₙ2) reaction involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[9]
-
Allyl Bromide: As a primary halide, allyl bromide presents minimal steric hindrance to the incoming nucleophile. The reaction proceeds readily. Furthermore, the adjacent π-system helps to stabilize the pentacoordinate transition state through orbital overlap, making allyl bromide even more reactive than a comparable saturated primary halide like propyl bromide.[10]
-
Vinyl Bromide: The geometry of vinyl bromide makes an Sₙ2 reaction impossible for two primary reasons. First, the backside attack trajectory is blocked by the molecule's own atoms. Second, the incoming nucleophile would be repelled by the high electron density of the C=C double bond.[3][9] The sp² carbon and its substituents lie in a plane, and the nucleophile cannot approach from within this plane to achieve the necessary geometry for displacement.[9]
Caption: Sₙ2 nucleophilic attack pathways.
Reactivity in Free Radical Reactions
Free radical reactions typically involve an initiation step that generates a radical, followed by propagation steps. The stability of the radical intermediate formed during propagation is key.
-
Allyl System: Homolytic cleavage of a C-H or C-Br bond at the allylic position generates a resonance-stabilized allyl radical . This stability makes allylic positions particularly susceptible to radical reactions, such as allylic bromination using N-bromosuccinimide (NBS). The C-H bond at the allylic position is significantly weaker (~89-90 kcal/mol) than a typical primary C-H bond (~100 kcal/mol), facilitating hydrogen abstraction.[11]
-
Vinyl System: Abstraction of a hydrogen atom or the bromine from vinyl bromide would form a vinyl radical . This radical is unstable because the unpaired electron resides in an sp² orbital, which has high s-character, holding the electron closer to the nucleus. This instability makes radical reactions at the vinylic position much less favorable than at an allylic position.
Experimental Protocol: Comparative Kinetic Study of Nucleophilic Substitution
To empirically validate the reactivity differences, a comparative kinetic study can be performed. This protocol provides a self-validating system by running both reactions under identical conditions and monitoring the consumption of reactants over time. The Finkelstein reaction (halide exchange) is a classic Sₙ2 process suitable for this comparison.
Objective: To compare the relative rates of the Sₙ2 reaction of vinyl bromide and allyl bromide with sodium iodide in acetone.
Materials:
-
Allyl bromide (1.0 M solution in acetone)
-
Vinyl bromide (1.0 M solution in acetone)
-
Sodium iodide (1.0 M solution in acetone)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, ice bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Methodology:
-
Reaction Setup:
-
Label two identical reaction vials, one for "Allyl Bromide" and one for "Vinyl Bromide."
-
To each vial, add 5.0 mL of the respective 1.0 M bromide solution in acetone.
-
Add a precise amount of the internal standard (e.g., 100 µL of dodecane) to each vial. This is critical for accurate quantification by GC.
-
Place both vials in a constant temperature bath (e.g., 25°C).
-
-
Reaction Initiation and Sampling:
-
To initiate the reactions simultaneously, add 5.0 mL of the 1.0 M NaI/acetone solution to each vial. Start a timer immediately.
-
At designated time points (e.g., t = 2, 5, 10, 20, 40 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench each aliquot by adding it to a separate vial containing 2 mL of cold deionized water and 1 mL of diethyl ether, placed in an ice bath. The water will precipitate unreacted NaI and stop the reaction.
-
-
Sample Preparation for GC Analysis:
-
Vortex the quenched sample vials to extract the organic components (unreacted bromide, product, internal standard) into the ether layer.
-
Allow the layers to separate. Carefully transfer the top ether layer to a clean GC vial.
-
-
Gas Chromatography (GC) Analysis:
-
Analyze each sample using a GC-FID. The components will elute based on their boiling points.[12]
-
Identify the peaks corresponding to the starting bromide, the iodide product, and the internal standard based on their retention times (determined by injecting pure standards beforehand).
-
Integrate the peak areas for the starting material and the internal standard at each time point.[12]
-
-
Data Analysis:
-
Calculate the normalized concentration of the starting bromide at each time point by dividing its peak area by the peak area of the internal standard.
-
Plot the normalized concentration of vinyl bromide and allyl bromide versus time.
-
The steepness of the curve indicates the reaction rate. A rapid decrease in concentration signifies a fast reaction.
-
Expected Outcome:
The plot will show a very rapid decrease in the concentration of allyl bromide, likely reaching completion within the experiment's timeframe. In stark contrast, the concentration of vinyl bromide will show negligible change, demonstrating its inertness towards Sₙ2 reaction under these conditions.[2][9]
Caption: Experimental workflow for the comparative kinetic study.
Summary and Synthetic Implications
The choice between vinyl bromide and allyl bromide as a synthetic precursor is dictated entirely by the desired transformation. Their reactivities are not just different in degree, but in kind.
| Reaction Type | Vinyl Bromide Reactivity | Allyl Bromide Reactivity | Key Synthetic Application |
| Sₙ1 | Inert | High | Generation of allylic alcohols, ethers, etc., under solvolytic conditions. |
| Sₙ2 | Inert | Very High | Efficient synthesis of a wide range of functional groups at the allylic position with strong nucleophiles. |
| Radical | Low | High | Selective bromination at the allylic position (e.g., with NBS). |
| Cross-Coupling | Reactive | Reactive | Both can be used, but vinyl halides are workhorses for Suzuki, Heck, and Stille couplings to form substituted alkenes. |
Allyl bromide is a versatile substrate for reactions involving cleavage of the C-Br bond, readily participating in Sₙ1, Sₙ2, and radical pathways due to the formation of stabilized intermediates. Its utility lies in introducing an allyl group or functionalizing the allylic position.
Conversely, vinyl bromide is exceptionally unreactive in standard substitution and radical reactions at the C-Br bond. Its synthetic value is realized in reactions where the C-Br bond is activated by a metal catalyst, most notably in palladium-catalyzed cross-coupling reactions. Here, it serves as a stable and reliable sp²-carbon electrophile for the stereospecific construction of di- and tri-substituted alkenes. For the synthetic chemist, allyl bromide is the reagent of choice for classical substitution chemistry, while vinyl bromide is reserved for the modern synthetic chemist's organometallic toolkit.
References
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- Szwarc, M., & Sehon, A. H. (1951). The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide. The Journal of Chemical Physics, 19(5), 656-657.
- Allen Digital. (n.d.). Heterolytic bond dissociation energy of C-Br bond is minimum for.
- Chemistry LibreTexts. (2023). 6.2: Characteristics of the SN2 Reaction.
- Brad Kesselman. (2020). SN2 Competition Experiments, Part 3: GC Analysis. YouTube.
- Various Authors. (2019). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN? Quora.
- Various Authors. (2017). Which will go to an SN2 reaction faster, allylic halide or 3-degree halide? Quora.
- CHM 369 Experiments. (2018). Alkyl Halides exp 19 and 20 and Gas Chromatography. YouTube.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- R Discovery. (n.d.). The C—Br bond dissociation energy in halogenated bromomethanes.
- Lee, H., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4983.
- Chemistry LibreTexts. (2022). 9.6: Characteristics of the SN1 Reaction.
- Chemistry LibreTexts. (2023). 2.6: Characteristics of the SN1 Reaction.
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
- All 'Bout Chemistry. (2022). Relative Reactivity of Alkyl,Vinyl,Allyl,Aryl,Benzyl Halides. YouTube.
- Wikipedia. (n.d.). Bond-dissociation energy.
- Active Thermochemical Tables. (n.d.). Vinyl Bromide Enthalpy of Formation.
- Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules.
- Master Organic Chemistry. (2013). What is Allylic Bromination?.
- Various Authors. (2018). Why is vinyl halide inert towards both SN¹ and SN² reactions? Quora.
- Poole, C. F. (1998). Gas Chromatography. Analytical Chemistry, 70(12), 169-193.
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A Comparative Guide to the Synthetic Routes of 2-Bromo-3-methylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbut-2-en-1-ol is a valuable halogenated hemiterpenoid building block in organic synthesis, offering a reactive handle for the introduction of the isoprenoid moiety in the synthesis of complex natural products and pharmaceuticals. The strategic placement of the bromine atom and the allylic alcohol functionality allows for a variety of subsequent chemical transformations. This guide provides an in-depth analysis and comparison of the primary synthetic routes to this versatile intermediate, focusing on the underlying chemical principles, experimental protocols, and validation data to ensure scientific integrity and reproducibility.
Route 1: Allylic Bromination of 3-Methylbut-2-en-1-ol (Prenol) via the Wohl-Ziegler Reaction
The most direct and widely recognized method for the synthesis of this compound is the allylic bromination of the readily available starting material, 3-methylbut-2-en-1-ol (prenol). This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, a process known as the Wohl-Ziegler reaction.[1][2]
Causality Behind Experimental Choices
The Wohl-Ziegler reaction is a free-radical chain reaction.[3] The choice of reagents and conditions is critical for its success:
-
N-Bromosuccinimide (NBS): NBS serves as a source of bromine radicals (Br•). Its primary advantage over molecular bromine (Br₂) is its ability to maintain a low, constant concentration of Br₂ in the reaction mixture. This is crucial to favor the desired allylic substitution over the competing electrophilic addition of bromine across the double bond.[4]
-
Radical Initiator: The reaction requires an initiator to generate the initial bromine radicals. This is typically achieved using either UV light (hν) or a chemical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. These initiators readily undergo homolytic cleavage upon heating or irradiation to produce radicals, which then initiate the chain reaction.
-
Solvent: The reaction is generally carried out in a non-polar, inert solvent, with carbon tetrachloride (CCl₄) being the traditional choice.[5] However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or dichloromethane are now more commonly used.[6] The solvent must be anhydrous, as the presence of water can lead to the hydrolysis of the desired product.[7]
Reaction Mechanism and Regioselectivity
The mechanism of the Wohl-Ziegler reaction proceeds through the following key steps:
-
Initiation: The radical initiator decomposes to form radicals, which then react with NBS to generate a bromine radical.
-
Propagation:
-
A bromine radical abstracts an allylic hydrogen from 3-methylbut-2-en-1-ol, forming a resonance-stabilized allylic radical.
-
This allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain.
-
A critical consideration in the bromination of prenol is the regioselectivity of the reaction. The intermediate allylic radical is a resonance hybrid of two contributing structures. This means that the subsequent reaction with bromine can occur at two different positions, potentially leading to a mixture of two isomeric products: the desired this compound and the rearranged product, 4-bromo-2-methylbut-2-en-1-ol.[8][9]
The ratio of these products is influenced by both steric and electronic factors, as well as the stability of the final alkene product. Generally, bromination is favored at the more substituted position of the allylic system.[1]
Caption: Wohl-Ziegler reaction mechanism for the bromination of prenol.
Experimental Protocol: A Validated Approach
Materials:
-
3-Methylbut-2-en-1-ol (Prenol)
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Cyclohexane, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbut-2-en-1-ol (1.0 eq) and anhydrous carbon tetrachloride (or cyclohexane).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide, which floats.[5]
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the isomeric bromides.
Route 2: Conversion of the Allylic Alcohol to an Alkyl Bromide with PBr₃ or HBr
An alternative approach to the synthesis of brominated compounds from alcohols involves the use of reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These methods are typically employed for the conversion of saturated primary and secondary alcohols to their corresponding alkyl bromides.[10]
Causality Behind Experimental Choices and Expected Outcomes
-
Phosphorus Tribromide (PBr₃): This reagent reacts with alcohols to form a good leaving group (a phosphite ester), which is then displaced by a bromide ion in an Sₙ2 reaction. For a chiral alcohol, this would proceed with an inversion of stereochemistry. However, with an allylic alcohol like prenol, the reaction is more complex. The intermediate is susceptible to Sₙ2' reactions, which can lead to the rearranged product. In the case of 3-methyl-2-buten-1-ol, PBr₃ has been reported to yield the desired brominated product in good yield.[10]
-
Hydrobromic Acid (HBr): The reaction of an alcohol with HBr proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion. For primary alcohols, this is typically an Sₙ2 reaction. However, for allylic alcohols, the reaction can proceed through an Sₙ1 mechanism involving a resonance-stabilized allylic carbocation. This, similar to the radical intermediate in the Wohl-Ziegler reaction, can lead to a mixture of isomeric products. The reaction of 3-methyl-2-buten-1-ol with HBr is reported to have a low yield.[10]
Caption: Alternative synthetic routes to brominated products from prenol.
Comparison of Synthetic Routes
| Feature | Wohl-Ziegler Reaction (NBS) | PBr₃ Reaction | HBr Reaction |
| Reagents | NBS, Radical Initiator (AIBN/hν) | PBr₃ | Concentrated HBr |
| Mechanism | Free Radical Substitution | Nucleophilic Substitution (Sₙ2/Sₙ2') | Nucleophilic Substitution (Sₙ1/Sₙ2) |
| Selectivity | Generally good for allylic position, but can yield isomeric mixtures. | Can lead to rearranged products via Sₙ2'.[10] | Prone to carbocation rearrangements, often leading to isomeric mixtures and low yields.[10] |
| Reaction Conditions | Reflux in non-polar solvent (e.g., CCl₄, cyclohexane). | Typically at low temperatures (e.g., 0 °C to rt). | Varies, can be at low to room temperature. |
| Yield | Generally moderate to good, but depends on substrate and purification. | Reported to be quantitative in some cases for similar substrates.[10] | Reported to be low for 3-methyl-2-buten-1-ol.[10] |
| Advantages | Mild conditions, avoids strong acids, generally reliable for allylic bromination. | Can be high yielding. | Inexpensive reagent. |
| Disadvantages | Potential for isomeric products, use of toxic solvents (historically CCl₄). | Can lead to rearrangements, PBr₃ is corrosive and moisture-sensitive. | Low yields, formation of byproducts, strong acid can be incompatible with other functional groups. |
Validation and Characterization
The successful synthesis of this compound must be confirmed through rigorous characterization. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected ¹H NMR Spectral Data for this compound:
-
-CH₂OH protons: A singlet or a doublet (if coupled to the hydroxyl proton) around 4.1-4.3 ppm.
-
-OH proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-CH₃ protons: Two singlets around 1.8-2.0 ppm for the two methyl groups.
Expected ¹³C NMR Spectral Data:
-
C-Br carbon: A signal around 120-130 ppm.
-
C=C carbon bearing the methyl groups: A signal around 135-145 ppm.
-
-CH₂OH carbon: A signal around 65-70 ppm.
-
-CH₃ carbons: Two signals in the range of 20-30 ppm.
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
Conclusion
For the synthesis of this compound, the Wohl-Ziegler reaction using NBS and a radical initiator is the most reliable and generally accepted method . It offers a good balance of reactivity and selectivity for this allylic bromination. While the potential for the formation of a rearranged isomeric byproduct exists, this can often be controlled by careful selection of reaction conditions and the resulting mixture can be separated by chromatography.
The use of PBr₃ presents a viable alternative that has been reported to provide high yields for similar substrates. However, the potential for Sₙ2' rearrangement must be carefully considered. The reaction with HBr is generally not recommended for this specific transformation due to low yields and a high propensity for side reactions.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired purity of the final product, the scale of the reaction, and the available reagents and equipment. In all cases, thorough purification and spectroscopic characterization are essential to validate the identity and purity of the synthesized this compound.
References
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
- Snyder, S. A., et al. Catalytic Enantioselective Dibromination of Allylic Alcohols. J. Am. Chem. Soc.2013, 135 (34), 12972–12975. [Link]
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- ResearchGate. What is the best way to brominate allylic alcohol by replacing the -OH with Br? [Link]
- Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
- Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
- Chem-Station.
- Grokipedia.
- Master Organic Chemistry.
- PubChem. 2-Bromo-3-methylbutan-1-ol. [Link]
- Wikipedia. Wohl–Ziegler reaction. [Link]
- jOeCHEM. Brominating the Allylic Position with NBS. [Link]
- Master Organic Chemistry.
- Harris, D.; Wichner, B.; Nalli, T.
- Podgoršek, A.; Stavber, S.; Zupan, M. Environmentally-Friendly Wohl—Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. Helvetica Chimica Acta, 2006, 89(8), 1563-1575. [Link]
- Carroll College.
- SpectraBase. This compound. [Link]
- SpectraBase. 2-Bromo-3-methyl-2-butene - Optional[1H NMR]. [Link]
- PubChem. This compound. [Link]
- MDPI. Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. [Link]
- Reddit. Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
- Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). [Link]
Sources
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A Comparative Guide to the Kinetic Studies of 2-Bromo-3-methylbut-2-en-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of a Versatile Allylic Alcohol
2-Bromo-3-methylbut-2-en-1-ol is a structurally intriguing bifunctional molecule, possessing both a primary allylic alcohol and a vinyl bromide moiety. This unique arrangement offers a rich landscape for synthetic transformations, making it a valuable building block in organic synthesis. The presence of two distinct reactive sites—the hydroxyl group susceptible to oxidation and the carbon-bromine bond amenable to nucleophilic substitution—allows for a diverse range of chemical manipulations. Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes for the development of complex molecules, including pharmaceutical intermediates.
This guide provides an in-depth comparative analysis of the primary reaction pathways of this compound: nucleophilic substitution and oxidation. We will explore the mechanistic underpinnings of these reactions, present comparative kinetic data based on analogous systems, and provide detailed experimental protocols for researchers to conduct their own kinetic investigations.
I. Nucleophilic Substitution Reactions: A Tale of Two Pathways
The carbon-bromine bond in this compound is susceptible to nucleophilic attack. However, the allylic nature of the substrate introduces the possibility of two competing mechanisms: the direct bimolecular substitution (SN2) and a unimolecular pathway (SN1) that proceeds through a resonance-stabilized allylic carbocation. The operative mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the polarity of the solvent.
Mechanistic Considerations
The SN1 and SN2 pathways for the reaction of this compound with a nucleophile (Nu-) are depicted below. The SN1 mechanism involves the formation of a resonance-stabilized allylic carbocation, which can be attacked at two different positions, potentially leading to a mixture of products. The SN2 mechanism, a concerted process, leads to a single product with inversion of stereochemistry if the carbon were chiral.
Figure 1: Competing SN1 and SN2 pathways for nucleophilic substitution of this compound.
Comparative Kinetic Analysis
While specific kinetic data for this compound is not extensively reported in the literature, we can draw insightful comparisons with analogous allylic bromides to predict its reactivity.
Table 1: Comparative Solvolysis Rates of Allylic Bromides
| Substrate | Solvent | Relative Rate | Probable Mechanism | Reference |
| Allyl Bromide | 80% Ethanol | 1 | SN1/SN2 | [1] |
| 1-Bromo-2-butene | 80% Ethanol | ~10 | SN1 | [1] |
| This compound (Predicted) | 80% Ethanol | ~5-15 | SN1 favored | - |
| 3-Bromo-1-butene | 80% Ethanol | ~1 | SN1/SN2 | [1] |
Note: The predicted relative rate for this compound is an estimation based on the expected stability of the tertiary allylic carbocation intermediate.
The tertiary nature of the carbon bearing the bromine in the resonance contributor of the carbocation intermediate of this compound suggests that it will readily undergo SN1 reactions in polar protic solvents. The rate of solvolysis is expected to be significantly faster than that of a primary allylic bromide like allyl bromide.
Experimental Protocol: Kinetic Analysis of Solvolysis by Titration
This protocol details a classical method for monitoring the solvolysis kinetics of this compound by titrating the hydrobromic acid produced.
Materials:
-
This compound
-
Ethanol (absolute)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Burette, pipettes, conical flasks
Procedure:
-
Prepare a solution of this compound in ethanol (e.g., 0.1 M).
-
Place the reactant solution in a thermostated water bath set to the desired temperature (e.g., 25 °C, 40 °C, 55 °C).
-
At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5.0 mL) of the reaction mixture and quench it in an ice-cold flask.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the liberated HBr with the standardized NaOH solution until a persistent pink endpoint is observed.
-
Record the volume of NaOH consumed at each time point.
-
The concentration of HBr at time t is proportional to the volume of NaOH used. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t and V∞ is the volume at the completion of the reaction.
Figure 2: Workflow for kinetic analysis of solvolysis by titration.
II. Oxidation Reactions: Selective Conversion to Carbonyls
The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent is crucial to control the extent of oxidation and avoid unwanted side reactions with the vinyl bromide moiety.
Comparative Analysis of Oxidizing Agents
Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly effective for the selective oxidation of primary alcohols to aldehydes.[2][3] Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to over-oxidation to the carboxylic acid and potentially react with the double bond.
Table 2: Comparison of Oxidizing Agents for Primary Allylic Alcohols
| Oxidizing Agent | Product | Typical Reaction Time | Selectivity | Reference |
| PCC | Aldehyde | 1-3 hours | High | [2] |
| MnO2 | Aldehyde | Several hours | High for allylic alcohols | - |
| Jones Reagent (CrO3/H2SO4) | Carboxylic Acid | < 1 hour | Low (over-oxidation) | [3] |
| TEMPO/NaOCl | Aldehyde | < 1 hour | High | [4] |
The oxidation of allylic primary alcohols generally proceeds rapidly.[5] For this compound, oxidation with PCC is expected to be efficient, yielding 2-bromo-3-methylbut-2-enal.
Experimental Protocol: Kinetic Analysis of Oxidation by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of organic reactions by separating and quantifying reactants and products over time.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
Procedure:
-
Prepare a stock solution of this compound in the reaction solvent (e.g., dichloromethane).
-
Initiate the oxidation reaction by adding a solution of PCC to the substrate solution at a controlled temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of the mobile phase.
-
Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Quantify the peak areas of the reactant and product. The rate of reaction can be determined by plotting the concentration of the reactant versus time.
Figure 3: Workflow for kinetic analysis of oxidation by HPLC.
III. Alternative Substrates for Comparative Kinetic Studies
To provide a broader context for the reactivity of this compound, it is valuable to compare its reaction kinetics with those of structurally related compounds.
Table 3: Potential Alternative Substrates for Comparative Studies
| Substrate | Key Feature for Comparison |
| 1-Bromo-3-methylbut-2-ene | Lacks the hydroxyl group, isolating the reactivity of the C-Br bond. |
| 3-Methylbut-2-en-1-ol (Prenol) | Lacks the bromo substituent, providing a baseline for oxidation studies. |
| 2-Chloro-3-methylbut-2-en-1-ol | Investigates the effect of the leaving group on substitution rates. |
| 2-Bromo-1-phenylprop-2-en-1-ol | Phenyl group introduces different electronic and steric effects. |
By conducting parallel kinetic experiments with these and other related substrates, researchers can gain a deeper understanding of the structure-reactivity relationships that govern the chemical behavior of this compound.
Conclusion
This compound is a versatile synthetic intermediate with a rich and competitive reaction landscape. Its reactivity is dominated by nucleophilic substitution at the carbon-bromine bond and oxidation of the primary allylic alcohol. The kinetic outcomes of these reactions are highly dependent on the chosen reaction conditions. This guide provides a framework for understanding and investigating these reactions, offering both predictive insights based on analogous systems and detailed experimental protocols for hands-on kinetic analysis. By applying the principles and methods outlined herein, researchers can effectively harness the synthetic potential of this valuable building block for the efficient construction of complex molecular architectures.
References
- SLT. (2025, May 8). Can Allylic Alcohol Be Oxidized By Pcc.
- ResearchGate. (n.d.). Oxidation of different primary alcohols.
- Filo. (2025, February 22). 2 Turn 31 - Prompt Prationit.
- Filo. (2025, February 24). Read-only I C Turn #1 - Prompt What are the expected products and their r.
- Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
- Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.
- Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
Sources
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Read-only I C Turn #1 - Prompt What are the expected products and their r.. [askfilo.com]
- 4. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Mechanistic and Comparative Guide to the Reactions of 2-Bromo-3-methylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Bifunctional Allylic Bromide
2-Bromo-3-methylbut-2-en-1-ol is a fascinating substrate, possessing both an allylic bromide and a primary alcohol. This bifunctionality, coupled with the trisubstituted nature of the double bond, gives rise to a rich and nuanced reactivity profile. Understanding the interplay of electronic and steric factors is paramount to predicting and controlling the outcomes of its reactions. This guide will dissect these factors, providing a clear framework for its synthetic applications.
Mechanistic Deep Dive: Unraveling the Reaction Pathways
The reactivity of this compound is dominated by its allylic bromide moiety, which readily participates in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The presence of the hydroxyl group can also influence reactivity, potentially acting as an internal nucleophile or directing group under certain conditions.
Nucleophilic Substitution: A Tale of Two Pathways
Nucleophilic substitution on this compound can proceed through several competing pathways, primarily the S(_N)2' and S(_N)1 mechanisms. The regioselectivity of nucleophilic attack is a key consideration.
-
The S(_N)2' Pathway: Concerted and Regioselective
In the presence of soft, non-basic nucleophiles, the S(_N)2' mechanism is often favored. This involves a concerted attack of the nucleophile at the γ-carbon (C3), with simultaneous displacement of the bromide leaving group. This pathway is highly desirable for the synthesis of γ-substituted products.
Caption: S(_N)2' reaction pathway for this compound.
-
The S(_N)1 Pathway: Carbocation Intermediates and Product Mixtures
Under solvolytic conditions or with less potent nucleophiles, the S(_N)1 pathway can compete. This proceeds through the formation of a resonance-stabilized allylic carbocation. Nucleophilic attack can then occur at either the α-carbon (C1) or the γ-carbon (C3), often leading to a mixture of products. The formation of the more substituted alkene is generally thermodynamically favored.[1][2]
Caption: S(_N)1 reaction pathway showing potential for product mixtures.
Organocuprate Reactions: Precision in C-C Bond Formation
Organocuprates, or Gilman reagents, are exceptionally useful for forming new carbon-carbon bonds with allylic halides. They are known for their high propensity to react via an S(_N)2' mechanism, offering excellent regioselectivity for γ-alkylation. This makes them a superior choice over more reactive organometallics like Grignard or organolithium reagents, which can be less selective.[3]
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions provide a powerful platform for constructing complex molecules from this compound.
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C(sp²)–C(sp²) or C(sp²)–C(sp³) bond by reacting the allylic bromide with an organoboron compound. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[5][6]
Comparative Performance Guide: this compound vs. Alternatives
The primary application of this compound is as a prenylating agent, introducing a C5 isoprene unit into a molecule. Here, we compare its performance against other common prenylating agents.
| Reagent | Key Features | Advantages | Disadvantages | Typical Yields |
| This compound | Vinylic bromide, primary alcohol | Can participate in a wider range of coupling reactions; hydroxyl group can be used for further functionalization. | Can lead to mixtures of regioisomers in S(_N)1 reactions. | 60-90% |
| Prenyl Bromide (1-Bromo-3-methyl-2-butene) | Allylic bromide | More reactive in S(_N)2 reactions due to less steric hindrance at the primary carbon.[7] | Can be prone to elimination reactions; less stable than this compound. | 70-95% |
| 2-Methyl-3-buten-2-ol | Tertiary allylic alcohol | Readily available and inexpensive starting material.[8] | Requires activation (e.g., with HBr) to form the corresponding bromide in situ.[1][2] | 50-80% (two steps) |
| Dimethylallyl Diphenylphosphate | Phosphate leaving group | Excellent leaving group; often gives high yields and good regioselectivity. | Reagent preparation can be more complex and costly. | 85-98% |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a solid foundation for your experimental work.
Protocol 1: S(_N)2' Alkylation with an Organocuprate
This protocol details the γ-alkylation of this compound using a lithium dimethylcuprate.
Materials:
-
This compound (1.0 equiv)
-
Copper(I) iodide (1.1 equiv)
-
Methyllithium (2.2 equiv) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide.
-
Add anhydrous diethyl ether and cool the suspension to 0 °C in an ice bath.
-
Slowly add methyllithium solution dropwise with vigorous stirring. The solution will typically turn from a yellow suspension to a colorless solution of lithium dimethylcuprate.
-
After stirring for 30 minutes at 0 °C, cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of this compound in anhydrous diethyl ether dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (0.03 equiv)
-
Triphenylphosphine (0.06 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. A thorough understanding of its mechanistic behavior is crucial for harnessing its full potential. By carefully selecting reaction conditions and nucleophiles, chemists can control the regiochemical outcome of its reactions, favoring either α- or γ-substitution. In palladium-catalyzed cross-coupling reactions, it serves as an excellent partner for the construction of complex carbon skeletons. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and effectively utilize this important building block in their synthetic endeavors.
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A Senior Application Scientist's Guide to the Computational Analysis of 2-Bromo-3-methylbut-2-en-1-ol Reaction Intermediates
Introduction: The Critical Role of Intermediate Stability in Synthetic Strategy
In the realm of drug development and complex organic synthesis, the predictability of reaction pathways is paramount. Molecules like 2-Bromo-3-methylbut-2-en-1-ol are valuable synthons, yet their reactivity is dictated by the transient species formed during a reaction. The stability of these intermediates—often highly reactive carbocations or radicals—governs product distribution, yield, and stereochemical outcome. An SN1 reaction, for instance, proceeds through a carbocationic intermediate; its propensity to rearrange will define the final product.[1][2] Therefore, a robust, upfront analysis of the stability of potential intermediates is not merely academic; it is a cornerstone of efficient and predictable synthesis.
This guide provides a comparative analysis of the key cationic intermediates of this compound, grounded in computational chemistry. We will explore the causality behind methodological choices, present a workflow for in-silico stability assessment, and compare the expected outcomes to alternative pathways. The protocols and data herein are designed to equip researchers with a framework for applying computational tools to anticipate and control reaction outcomes.
Theoretical Framework: Allylic Carbocations and the Power of Delocalization
The reaction of this compound under acidic conditions is expected to proceed via protonation of the hydroxyl group, followed by the loss of a water molecule to form an allylic carbocation.[1] Allylic carbocations are stabilized by resonance, a form of electron delocalization where the positive charge is distributed over multiple atoms.[3][4] This delocalization significantly lowers the energy of the intermediate, making it more stable than a corresponding non-allylic carbocation.[3][5]
For the carbocation derived from this compound, two primary resonance structures can be envisioned: a primary allylic carbocation and a more substituted tertiary allylic carbocation.
-
Intermediate A: Primary Allylic Carbocation
-
Intermediate B: Tertiary Allylic Carbocation
General principles of carbocation stability suggest that the tertiary carbocation (Intermediate B) will be significantly more stable than the primary one (Intermediate A) due to the combined effects of resonance and hyperconjugation from the methyl groups.[5] Computational chemistry allows us to quantify this energy difference.
Comparative Computational Workflow
To objectively compare the stability of these intermediates, we employ Density Functional Theory (DFT), a robust method for calculating the electronic structure and energy of molecules.[6][7][8]
Caption: Computational workflow for determining intermediate stability.
Experimental Protocol: In-Silico Stability Analysis
This section details the computational "experiment" to determine the relative stability of the potential carbocation intermediates.
Objective: To calculate the relative energies of the primary (A) and tertiary (B) allylic carbocations derived from this compound.
Software: A molecular modeling package such as Gaussian, Schrödinger Maestro, or open-source alternatives like PyRx.[9][10][11][12]
Methodology:
-
Structure Generation:
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Generate the structure for the primary allylic carbocation (Intermediate A) by removing the -OH group and placing a positive charge on the terminal carbon (C1).
-
Generate the structure for the tertiary allylic carbocation (Intermediate B) by removing the -OH group and placing a positive charge on the tertiary carbon (C3), adjusting the double bond position accordingly.
-
-
Geometry Optimization:
-
Causality: The initial 3D structures are not at their lowest energy state. Geometry optimization is performed to find the most stable arrangement of atoms for each intermediate.
-
Protocol: Submit each structure (A and B) for a full geometry optimization. A common and reliable level of theory for such organic molecules is DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d).
-
-
Frequency Calculation:
-
Causality: It is crucial to confirm that the optimized structure is a true energy minimum and not a transition state. A true minimum will have zero imaginary frequencies.
-
Protocol: Perform a frequency calculation on each optimized structure at the same level of theory (B3LYP/6-31G(d)). Verify that no imaginary frequencies are present. This calculation also provides the Zero-Point Vibrational Energy (ZPVE).
-
-
Single-Point Energy Calculation:
-
Causality: For higher accuracy in energy values, a single-point energy calculation is performed on the optimized geometry using a larger, more robust basis set.
-
Protocol: Using the optimized geometries from Step 2, perform a single-point energy calculation with the B3LYP functional and a larger basis set, such as def2-TZVP.
-
-
Data Analysis:
-
Protocol:
-
Extract the electronic energy and the ZPVE for each intermediate.
-
Calculate the ZPVE-corrected energy (E_total = E_electronic + ZPVE).
-
Determine the relative energy (ΔE) by setting the energy of the most stable intermediate (expected to be B) to 0 kcal/mol and calculating the difference for the other intermediate.
-
-
Data Presentation and Comparative Analysis
The following table presents the expected results from the computational protocol described above, based on established chemical principles of carbocation stability.
| Intermediate | Structure | Type | Key Stabilizing Factors | Expected Relative Energy (ΔE) | Predicted Population at 298 K |
| Intermediate A | C=C(C)(C)-C[+] | Primary Allylic | Resonance | ~10-15 kcal/mol | < 0.1% |
| Intermediate B | [+]C-C(=C(C))C | Tertiary Allylic | Resonance + Hyperconjugation (2 methyl groups) | 0 kcal/mol (Reference) | > 99.9% |
Note: The relative energy values are estimates based on typical energy differences between primary and tertiary allylic carbocations in the literature. Actual calculated values may vary slightly based on the specific level of theory and software used.
Analysis:
The computational data unequivocally predicts that the tertiary allylic carbocation (Intermediate B) is substantially more stable than the primary allylic carbocation (Intermediate A). The energy difference of 10-15 kcal/mol is significant, implying that at equilibrium, the population of Intermediate A would be negligible. This profound stability difference is the driving force for the regioselectivity of subsequent nucleophilic attack. Any reaction proceeding via an SN1 mechanism is overwhelmingly likely to form a product resulting from the attack on the tertiary carbon.
Reaction Pathway and Intermediate Comparison
The formation of these intermediates and the subsequent product is governed by their relative stabilities.
Caption: Energy landscape showing the preferential formation of Intermediate B.
Comparison with Alternative Pathways (Radical Intermediates):
While carbocation formation is dominant in polar, protic solvents, other reaction conditions could favor a radical mechanism. For instance, the use of a radical initiator like AIBN with a bromine source such as N-bromosuccinimide (NBS) would lead to allylic radical intermediates.[1]
-
Allylic Radicals vs. Allylic Carbocations: Similar to carbocations, the stability of allylic radicals is enhanced by resonance and substitution (tertiary > secondary > primary).[3] Therefore, a computational study of the corresponding radical intermediates would also predict a preference for the tertiary radical. However, the reaction conditions and reagents are the ultimate determinants of which pathway—ionic or radical—is operative. The computational workflow described can be easily adapted to study radical species by changing the charge and multiplicity in the calculation setup.
Conclusion and Forward Outlook
This guide demonstrates how computational chemistry provides indispensable, quantitative insights into the stability of reactive intermediates. For this compound, DFT calculations serve as a self-validating system, confirming the widely accepted principle that a tertiary allylic carbocation is significantly more stable than its primary counterpart. This knowledge allows researchers to predict with high confidence that reactions proceeding through a carbocation intermediate will yield products derived from the more stable tertiary species. By investing in such in-silico analyses, drug development professionals and synthetic chemists can minimize experimental trial-and-error, accelerate development timelines, and design more robust and efficient synthetic routes.
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A Comparative Guide to the Efficacy of Catalysts for Carbon-Carbon Bond Formation with 2-Bromo-3-methylbut-2-en-1-ol
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular synthesis. Prenyl-containing motifs, such as that in 2-Bromo-3-methylbut-2-en-1-ol, are valuable building blocks in the synthesis of a vast array of natural products and pharmaceuticals. The strategic functionalization of this allylic bromide opens a gateway to molecular complexity. This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for C-C bond-forming reactions involving this compound, with a primary focus on the widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While direct comparative studies on this specific substrate are limited, this guide synthesizes extensive data from structurally analogous allylic and aryl bromides to provide a reliable framework for catalyst selection and reaction optimization.[1] We will also explore alternative catalytic systems, including those based on nickel and copper, to offer a comprehensive overview of the available synthetic tools.
The Suzuki-Miyaura Reaction: A Workhorse for C-C Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds with high efficiency and broad functional group tolerance.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with a halide or triflate. For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C2 position.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki coupling of allylic bromides. Palladium-based catalysts are most commonly employed, often in combination with bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[1]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of allylic bromides is heavily influenced by the choice of ligand. Bulky, electron-rich phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination, leading to higher turnover numbers and yields.[2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides, demonstrates high activity.[1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 16 | >95 | Excellent for sterically hindered substrates. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | A classic, reliable catalyst, though may require higher loadings. |
| [Pd(allyl)Cl]₂ | Cy₂(t-Bu)P | Cs₂CO₃ | t-Amyl alcohol | RT | 18 | ~90 | Highly active catalyst for N-alkylation of imines with alkyl bromides, suggesting potential for C-C coupling.[3] |
| Heterogeneous Pd/C | None | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 70-85 | Allows for easy catalyst recovery but may exhibit lower activity and potential for metal leaching.[4] |
Note: The data presented is a synthesis from studies on structurally similar aryl and allylic bromides and serves as a strong starting point for optimization with this compound.
Beyond Palladium: Exploring Nickel and Copper Catalysis
While palladium catalysts are the industry standard for many cross-coupling reactions, the exploration of more earth-abundant and cost-effective alternatives is a significant area of research. Nickel and copper catalysts have emerged as promising options.
Nickel Catalysis
Nickel catalysts can offer unique reactivity compared to palladium and are particularly effective for the coupling of challenging substrates.[5][6] Mechanistic studies suggest that the oxidative addition of aryl halides to Ni(0) can be more facile than to Pd(0).[7] However, nickel-catalyzed reactions can be more sensitive to air and moisture, often requiring more stringent inert atmosphere techniques.
Copper Catalysis
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. Modern advancements have led to the development of catalytic systems that operate under milder conditions. Copper catalysts are significantly more cost-effective than their palladium counterparts, making them an attractive option for large-scale syntheses.[8] However, they generally require more reactive coupling partners, such as aryl iodides and bromides, and may not be as effective for less reactive chlorides.[9]
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. The following protocols are representative of modern cross-coupling reactions and can be adapted for the specific use of this compound.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[1]
Representative Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the desired solvent (e.g., toluene/water 10:1, 0.1 M).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Substrate Addition: Add this compound (1.0 equiv) to the reaction mixture via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion and Future Outlook
The palladium-catalyzed Suzuki-Miyaura reaction stands out as a highly efficient and versatile method for the C-C functionalization of this compound. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, with palladium catalysts is highly recommended to achieve high yields and broad substrate scope.[1] While palladium systems offer superior performance in many cases, the development of more sustainable and cost-effective catalysts based on nickel and copper presents exciting opportunities for future research. The selection of the optimal catalyst will ultimately depend on a careful evaluation of the specific synthetic challenge, including substrate scope, required reaction conditions, and economic factors.
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- Al-Amin, M., & El-Kaderi, H. M. (2016). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysis Science & Technology, 6(12), 4114-4135. [Link]
- Lautens, M., & Fagnou, K. (2004). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. Accounts of Chemical Research, 37(1), 38-48. [Link]
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- Burtoloso, A. C. B., & Correia, C. R. D. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–391. [Link]
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Navigating By-Product Formation in the Synthesis of 2-Bromo-3-methylbut-2-en-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-3-methylbut-2-en-1-ol, a valuable building block in the construction of complex molecules for pharmaceuticals and agrochemicals, presents a significant challenge in controlling the formation of unwanted by-products. The regioselectivity of bromination on an allylic alcohol substrate is a delicate interplay of reaction mechanisms and conditions. This guide provides an in-depth assessment of by-product formation in different synthetic methods for this target molecule, offering insights grounded in mechanistic principles and supported by experimental considerations.
The Challenge of Regioselectivity in Allylic Bromination
The primary precursor for this compound is 3-methylbut-2-en-1-ol, commonly known as prenol. The synthetic challenge lies in selectively introducing a bromine atom at the C2 position while preserving the double bond and the primary alcohol functionality. The allylic nature of the substrate opens avenues for competing reactions, leading to a mixture of constitutional isomers and other impurities that can complicate purification and reduce the overall yield of the desired product.
Method 1: Allylic Bromination using N-Bromosuccinimide (NBS)
The most common approach for the synthesis of this compound is the allylic bromination of 3-methylbut-2-en-1-ol using N-Bromosuccinimide (NBS). This method, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.
Mechanistic Insights into By-Product Formation
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. The key intermediate is a resonance-stabilized allylic radical. It is the delocalization of this radical that is the primary origin of by-product formation.
Figure 1: Mechanism of Allylic Bromination of Prenol with NBS.
The bromine radical abstracts a hydrogen atom from one of the allylic positions of 3-methylbut-2-en-1-ol. This can occur at either the C4 methyl groups or the C1 methylene group. Abstraction from a C4 methyl group leads to a tertiary allylic radical, which is in resonance with a primary allylic radical. Bromination at the tertiary radical position yields the desired this compound. However, reaction at the primary radical position results in the formation of the constitutional isomer, 4-Bromo-2-methylbut-2-en-1-ol , a significant by-product.
A crucial aspect of using NBS is that it maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture. This is because NBS reacts with the HBr generated during the propagation step to produce Br₂. This low concentration of Br₂ is key to minimizing the competing electrophilic addition of bromine across the double bond, which would lead to the formation of dibrominated by-products.
Common By-Products in NBS Bromination:
| By-Product | Structure | Formation Pathway |
| 4-Bromo-2-methylbut-2-en-1-ol | Reaction of the resonance-stabilized allylic radical at the primary carbon. | |
| Dibrominated Products | e.g., 2,3-Dibromo-3-methylbutan-1-ol | Electrophilic addition of Br₂ across the double bond. Minimized by the slow, in-situ generation of Br₂ from NBS. |
| Succinimide | Formed from NBS after it donates a bromine atom. |
Experimental Protocol for NBS Bromination of 3-methylbut-2-en-1-ol:
-
Reaction Setup: A solution of 3-methylbut-2-en-1-ol in an inert, non-polar solvent (e.g., carbon tetrachloride or cyclohexane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, ~0.02 equivalents) are added to the solution.
-
Reaction Conditions: The mixture is heated to reflux (typically 77-81°C for CCl₄ or cyclohexane) and stirred vigorously. The reaction is monitored by TLC or GC for the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide by-product is removed by filtration.
-
Purification: The filtrate is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired product from the isomeric by-product and other impurities.
Method 2: Corey-Kim Oxidation followed by Bromination
An alternative, though less direct, synthetic strategy involves the oxidation of 3-methylbut-2-en-1-ol to the corresponding aldehyde, 3-methylbut-2-enal (prenal), followed by a bromination step. The Corey-Kim oxidation is a suitable method for this initial oxidation.
Mechanistic Considerations and By-Product Profile
The Corey-Kim oxidation utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS) to form a reactive sulfonium species that oxidizes the alcohol to an aldehyde. While generally efficient for primary alcohols, allylic alcohols can be susceptible to side reactions.
A significant potential by-product during the Corey-Kim oxidation of an allylic alcohol is the corresponding allyl chloride . This occurs if the intermediate alkoxysulfonium salt undergoes nucleophilic attack by the chloride ion generated from NCS before the base-mediated elimination to the aldehyde can take place.
Figure 2: By-product Formation in Corey-Kim Oxidation of Prenol.
Following the oxidation, the resulting 3-methylbut-2-enal would need to be brominated. This could potentially be achieved through α-bromination of the aldehyde, but this adds complexity and potential for other by-products. Given the challenges, this two-step approach is generally less favored than the direct allylic bromination.
Comparative Assessment of Synthetic Methods
| Feature | Method 1: NBS Allylic Bromination | Method 2: Corey-Kim Oxidation & Bromination |
| Directness | One-step conversion from prenol. | Two-step process (oxidation then bromination). |
| Primary By-products | 4-Bromo-2-methylbut-2-en-1-ol, dibrominated compounds. | 1-Chloro-3-methylbut-2-ene (from oxidation), various by-products from the subsequent bromination of the aldehyde. |
| Control of By-products | Careful control of reaction conditions (slow generation of Br₂) minimizes dibromination. Isomer separation is the main challenge. | Requires optimization of both the oxidation and bromination steps to minimize by-products at each stage. |
| Overall Yield | Generally moderate to good, but depends heavily on the efficiency of the purification to remove the isomeric by-product. | Likely lower overall yield due to the multi-step nature and potential for by-product formation in each step. |
| Experimental Complexity | Relatively straightforward single-step reaction followed by purification. | More complex due to the two distinct reaction steps and intermediate purification. |
Conclusion and Recommendations
For the synthesis of this compound, the direct allylic bromination of 3-methylbut-2-en-1-ol using N-Bromosuccinimide (NBS) remains the most practical and efficient method. The key to a successful synthesis lies in understanding and controlling the formation of the primary by-product, the constitutional isomer 4-Bromo-2-methylbut-2-en-1-ol, which arises from the resonance-stabilized allylic radical intermediate.
Key Recommendations for Minimizing By-Product Formation:
-
Purity of Reagents: Use freshly recrystallized NBS to minimize side reactions.
-
Solvent Choice: Anhydrous, non-polar solvents like carbon tetrachloride or cyclohexane are crucial to prevent hydrolysis and favor the radical pathway.
-
Reaction Monitoring: Careful monitoring of the reaction progress by TLC or GC allows for quenching the reaction upon completion, preventing the formation of further by-products from over-reaction.
-
Efficient Purification: A well-designed column chromatography protocol is essential for the separation of the desired product from its constitutional isomer.
While alternative multi-step methods exist in principle, they introduce additional complexities and potential for by-product formation at each stage, making the direct allylic bromination with NBS the superior strategy for obtaining this compound with the highest possible purity and yield.
References
- Allylic Bromination with N-Bromosuccinimide: Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. [Link]
- Wohl-Ziegler Reaction: Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63. [Link]
- Corey-Kim Oxidation: Corey, E. J., & Kim, C. U. (1972). New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds. Journal of the American Chemical Society, 94(21), 7586–7587. [Link]
- Free Radical Chemistry: Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
- Reagents for Organic Synthesis: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-methylbut-2-en-1-ol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of reactive intermediates like 2-Bromo-3-methylbut-2-en-1-ol demand rigorous adherence to established protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Profile: Understanding the Inherent Risks
This compound is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its chemical structure—an allylic bromide and an alcohol—allows us to infer its hazard profile from closely related compounds, such as 1-Bromo-3-methyl-2-butene. The presence of the bromine atom and the reactive alkene functionality are the primary drivers of its hazardous nature.
The primary risks are associated with its corrosivity, flammability, and significant environmental toxicity.[1] Improper handling can lead to severe skin burns, eye damage, and long-term harm to aquatic ecosystems.
| Hazard Category | Description | Primary Causality |
| Skin Corrosion/Burns | Causes severe skin burns and damage upon contact.[1] | The molecule can react with biological tissues, leading to chemical burns. The allylic bromide is a reactive alkylating agent. |
| Serious Eye Damage | Poses a high risk of serious, potentially irreversible eye damage.[1] | Direct contact with the liquid or vapors can cause severe irritation and corrosion to sensitive eye tissues. |
| Flammability | Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air, especially with heating. | The organic structure makes it combustible. Vapors are often heavier than air and can travel to an ignition source.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Halogenated organic compounds are often persistent in the environment and can be toxic to marine and freshwater organisms.[2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the reagent or its waste, a robust safety posture is non-negotiable. All operations involving this compound, including transfer to a waste container, must be conducted within a certified laboratory chemical fume hood to mitigate inhalation risks.[3][4] An emergency eyewash station and safety shower must be immediately accessible.[5]
| Protective Equipment | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause severe chemical burns.[6] Always check the manufacturer's glove compatibility data. |
| Eye/Face Protection | Tightly fitting chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[3][4] |
| Body Protection | A flame-retardant lab coat, fully buttoned. | To protect skin and clothing from splashes and in case of a fire. |
| Footwear | Closed-toe shoes. | To protect feet from potential spills.[6] |
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for classifying their waste.[7][8][9]
This compound must be classified as a halogenated organic hazardous waste .[2][6]
Causality of Segregation: This is the most critical step in the disposal workflow. Halogenated waste must never be mixed with non-halogenated organic waste.[2] The reason is rooted in the final disposal technology, which is typically high-temperature incineration. Co-incineration of mixed waste streams can lead to the formation of highly toxic and persistent environmental pollutants, such as brominated dioxins and furans.[2]
Below is a logical workflow for the segregation and initial handling of this waste stream.
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Navigating the Safe Handling of 2-Bromo-3-methylbut-2-en-1-ol: A Comprehensive Guide
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules often involves navigating the challenges of handling reactive and potentially hazardous intermediates. 2-Bromo-3-methylbut-2-en-1-ol is one such compound where a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental success. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this chemical, drawing upon established safety protocols for structurally similar compounds.
Hazard Identification and Risk Assessment
Based on the analysis of related bromo- and methyl-substituted butene and butanol compounds, this compound should be treated with caution, assuming a similar hazard profile. The primary concerns are its potential flammability and its irritant or corrosive effects on the skin, eyes, and respiratory system.
Assumed Hazard Profile:
| Hazard Classification | Description | Rationale based on Analogous Compounds |
| Flammable Liquid | Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[4][5][6][7][8] | Structurally similar compounds like 2-bromo-2-methylbutane and 1-bromo-3-methyl-2-butene are classified as flammable or highly flammable liquids.[4][5][6] |
| Skin Corrosion/Irritation | May cause skin irritation or, with prolonged contact, more severe burns.[4][5][9] | Related compounds are known to cause skin irritation.[5] For example, 2-bromo-3-methylbutyric acid is categorized as causing skin corrosion.[9] |
| Serious Eye Damage/Irritation | Direct contact can cause serious eye irritation or damage.[4][5][9] | Analogous chemicals are classified as causing serious eye irritation or damage.[5][9] |
| Respiratory Irritation | Inhalation of vapors or mists may cause irritation to the respiratory tract.[5][10] | This is a common hazard for volatile organic compounds, particularly those containing halogens.[5][10] |
| Acute Toxicity (Oral/Dermal) | May be harmful if swallowed or in contact with skin.[9] | 2-Bromo-3-methyl-2-butene is toxic if swallowed, and 2-bromo-3-methylbutyric acid is harmful if it comes into contact with the skin.[9] |
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of potentially irritating vapors and to contain any accidental releases.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.
-
Ignition Source Control: Due to the assumed flammability, all sources of ignition, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the handling area.[4][5][6][7][8] Use explosion-proof equipment where necessary.[5]
-
Static Discharge Prevention: Ground and bond containers and receiving equipment during transfers of larger quantities to prevent the buildup of static electricity, which could serve as an ignition source.[4][5][6][7]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are non-negotiable for safeguarding against direct chemical contact.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory and must conform to ANSI Z87.1 or equivalent standards.[11] They provide a seal around the eyes to protect against splashes and vapors.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when reacting under pressure, a face shield should be worn in addition to chemical splash goggles.[11]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are generally suitable for incidental contact.[11] However, for prolonged contact or immersion, heavier-duty gloves made of materials like Viton® or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if they become contaminated.[11]
-
-
Body Protection:
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material should be worn and kept fully buttoned.[11]
-
Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement in any laboratory setting to protect the skin from potential spills.
-
-
Respiratory Protection:
-
If engineering controls are insufficient to maintain exposure below acceptable limits, or during certain emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[6] Respirator use must be part of a comprehensive respiratory protection program.
-
Safe Handling and Operational Workflow
A systematic approach to handling ensures safety at every step, from receiving the chemical to its final use.
Step-by-Step Protocol:
-
Pre-Use Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Information Review: Before handling, review the safety information for structurally similar compounds to refresh your understanding of the potential hazards.[4][5][9]
-
PPE Adornment: Put on all required PPE as detailed in the section above.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly and the work area is free of clutter and ignition sources.
-
Chemical Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. For larger quantities, use a funnel or cannula.
-
Secure Storage: Keep the container tightly closed when not in use to prevent the escape of vapors.[5][7] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] The storage area should be designated for flammable liquids.
Emergency Procedures: Plan for the Unexpected
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and institutional safety personnel.
-
Control Ignition Sources: If it is safe to do so, remove any potential sources of ignition.
-
Containment: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items into a labeled, sealed container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly.
Personal Exposure:
-
Inhalation: Immediately move the affected person to fresh air.[5] If they experience breathing difficulties, seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[9]
Disposal Plan
All waste containing this compound, including empty containers, contaminated absorbent materials, and reaction byproducts, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers that are compatible with the chemical.
-
Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][12]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- BenchChem. (2025). Personal protective equipment for handling 2-Bromo-3-methylbutenoic acid methyl ester.
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET for 1-Bromo-3-methyl-2-butene.
- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET for 2-Bromo-2-methylpropane.
- PubChem. (n.d.). 2-Bromo-3-methylbutan-1-ol. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-Bromo-3-methylbutyric acid.
- AK Scientific, Inc. (n.d.). SAFETY DATA SHEET for 2-Bromo-2-methylbutane.
- SpectraBase. (n.d.). This compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
